4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXTHAKRLEODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354966 | |
| Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-75-3 | |
| Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is a member of the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. This core structure is a well-established pharmacophore, and its derivatives have found extensive applications in medicinal chemistry, primarily as antimicrobial agents. The broader family of benzenesulfonamides has been the subject of intensive research, revealing a wide spectrum of biological activities, including roles as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for its potential application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, absorption, and distribution.
Core Molecular and Physical Attributes
The foundational properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl)- | [2] |
| CAS Number | 19837-75-3 | N/A |
| Molecular Formula | C₁₄H₁₆N₂O₃S | N/A |
| Molecular Weight | 292.35 g/mol | N/A |
| Melting Point | 197 °C | N/A |
| pKa (Predicted) | 9.54 ± 0.10 | N/A |
The predicted pKa suggests that the sulfonamide nitrogen is weakly acidic, a characteristic feature of this functional group. This property is crucial in physiological environments as it dictates the ionization state of the molecule, which in turn affects its solubility and ability to cross biological membranes.
Solubility Profile
Based on the behavior of similar sulfonamides, the following solubility profile can be anticipated:
-
Water: Sparingly soluble.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble to moderately soluble[3].
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be readily soluble.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poorly soluble.
It is imperative for researchers to experimentally determine the solubility in solvents relevant to their specific application.
Synthesis and Purification
The synthesis of this compound can be achieved through a well-established synthetic route for N-aryl sulfonamides. A general, representative procedure is outlined below, which may require optimization for specific laboratory conditions.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for this compound.
Experimental Protocol
-
Step 1: Protection of the Amino Group: p-Phenetidine is acetylated using acetic anhydride to protect the amino group. This is a crucial step to prevent unwanted side reactions at the amino group during the subsequent chlorosulfonation.
-
Step 2: Chlorosulfonation: The resulting N-(4-ethoxyphenyl)acetamide is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring, para to the acetamido group.
-
Step 3: Formation of the Sulfonamide: The sulfonyl chloride intermediate is then treated with aqueous ammonia to form the sulfonamide.
-
Step 4: Deprotection of the Amino Group: The final step involves the acidic hydrolysis of the acetamido group to yield the desired this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The purity of the final compound should be assessed using techniques like Thin Layer Chromatography (TLC) and melting point determination.
Analytical Characterization
Unequivocal identification and characterization of the synthesized compound are essential for its use in any scientific application. A combination of spectroscopic techniques is employed for this purpose. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from its close analog, 4-amino-N-(4-methoxyphenyl)benzenesulfonamide[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), the amino group protons, and the sulfonamide N-H proton. The aromatic protons will likely appear as doublets or multiplets in the range of 6.5-8.0 ppm. The amino group protons will appear as a broad singlet, and the sulfonamide proton will also be a singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those attached to electronegative atoms (oxygen, nitrogen, and sulfur) appearing at higher chemical shifts (downfield). The two carbons of the ethoxy group will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3400-3200 (two bands) |
| N-H stretching (sulfonamide) | ~3250 |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| S=O stretching (sulfonamide) | 1350-1300 and 1160-1120 (asymmetric and symmetric) |
| C-O stretching (ether) | 1270-1200 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (292.35). The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds, as well as loss of the ethoxy group.
Potential Biological Activities and Applications
The sulfonamide functional group is a cornerstone of many therapeutic agents. While specific biological studies on this compound are limited, its structural similarity to other biologically active sulfonamides suggests several potential areas of application.
Antimicrobial Activity
Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[3]. This disruption of the folate pathway ultimately inhibits bacterial growth. It is plausible that this compound could exhibit similar antimicrobial properties. Further research is warranted to evaluate its efficacy against a panel of clinically relevant bacterial strains[4].
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors[1]. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[5][6]. The structural features of this compound make it a candidate for investigation as a carbonic anhydrase inhibitor.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a generalized mechanism by which a sulfonamide-based drug could inhibit a cellular signaling pathway, a common mode of action for many modern therapeutics.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a sulfonamide derivative.
Conclusion
This compound is a compound of significant interest due to its core sulfonamide structure, a proven pharmacophore. This guide has provided a detailed overview of its fundamental properties, including its physicochemical characteristics, a plausible synthetic route, and expected analytical data. While further experimental validation of its spectroscopic and solubility properties is encouraged, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. The anticipated biological activities, particularly as an antimicrobial agent and a carbonic anhydrase inhibitor, highlight promising avenues for future investigation.
References
-
Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
-
Evo-Techem. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28243. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]
-
Abdel-Aziz, A. A., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
"synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide"
An In-depth Technical Guide to the Synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive technical guide for the synthesis of this compound, a sulfonamide compound of interest in medicinal and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of a reliable four-step synthetic pathway. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both technical accuracy and practical applicability. The protocol detailed herein is a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Overview
Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, historically significant as the first broadly effective systemic antibacterials ("sulfa drugs").[1][2] Their mechanism of action often involves the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[2] The target molecule, this compound (PubChem CID: 788027), is a derivative of the parent sulfanilamide structure and serves as a valuable building block for the development of novel therapeutic agents and functional materials.[3][4]
The synthesis of this molecule is a classic exercise in aromatic and amine chemistry, integrating several fundamental reaction types. The chosen synthetic strategy is a robust, multi-step process designed to manage the reactivity of the functional groups and ensure high regioselectivity. The core of this synthesis involves four distinct stages:
-
Protection: The highly reactive primary amino group of the starting aniline framework is protected as an acetamide.
-
Chlorosulfonation: An electrophilic aromatic substitution reaction installs the sulfonyl chloride group onto the protected aromatic ring.
-
Coupling: The sulfonyl chloride intermediate is coupled with 4-ethoxyaniline to form the key sulfonamide linkage.
-
Deprotection: The protecting group is removed to yield the final primary amine product.
This structured approach allows for precise control over the synthesis, minimizing side reactions and maximizing the yield of the desired product.
Mechanistic Rationale and Causality
A deep understanding of the underlying reaction mechanisms is critical for successful synthesis, troubleshooting, and optimization. This section details the "why" behind each strategic step.
Step 1: Protection of the Amino Group
The synthesis begins with acetanilide rather than aniline. Direct chlorosulfonation of aniline is not feasible for several reasons. The primary amino group (-NH₂) is a powerful activating group that would lead to uncontrolled side reactions and potential polymerization upon exposure to a strong electrophile and dehydrating agent like chlorosulfonic acid.[5] Furthermore, the basic amino group would be protonated by the strong acid, forming an anilinium ion (-NH₃⁺), which is a meta-directing deactivator, leading to the undesired isomer.
By converting the amino group to an acetamido group (-NHCOCH₃), its reactivity is attenuated. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less activating. This moderation prevents unwanted side reactions while still allowing the acetamido group to function as a potent ortho, para-director, ensuring the sulfonyl chloride group is installed at the desired C4 position due to steric hindrance at the ortho positions.[2]
Step 2: Chlorosulfonation via Electrophilic Aromatic Substitution
The core functionalization step is the chlorosulfonation of acetanilide using excess chlorosulfonic acid (ClSO₃H). This is a classic electrophilic aromatic substitution (EAS) reaction.[6] The electrophile is likely sulfur trioxide (SO₃), formed within the chlorosulfonic acid. The acetamido-substituted ring acts as the nucleophile, attacking the electrophile to form a sulfonic acid intermediate. The excess chlorosulfonic acid then converts this sulfonic acid into the desired 4-acetamidobenzenesulfonyl chloride.[2][6] The reaction evolves significant amounts of hydrogen chloride (HCl) gas, necessitating proper ventilation.[7]
Step 3: Sulfonamide Bond Formation
The formation of the sulfonamide linkage is achieved by reacting the 4-acetamidobenzenesulfonyl chloride with 4-ethoxyaniline. This reaction proceeds via a nucleophilic attack of the amino group of 4-ethoxyaniline on the electrophilic sulfur atom of the sulfonyl chloride.[8] This addition is followed by the elimination of a chloride ion. The reaction produces one equivalent of HCl, which would protonate the unreacted amine starting material, rendering it non-nucleophilic. To prevent this, a base such as pyridine or triethylamine is typically added to scavenge the HCl, or an excess of the amine substrate is used.[9]
Step 4: Deprotection via Acid-Catalyzed Hydrolysis
The final step is the removal of the N-acetyl protecting group to unveil the primary aromatic amine. This is most commonly achieved through acid-catalyzed hydrolysis.[10] In the presence of aqueous acid (e.g., HCl), the carbonyl oxygen of the acetamido group is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the amine lead to the cleavage of the amide bond, yielding this compound and acetic acid as a byproduct.[10]
Synthesis Overview and Workflow
The following diagrams illustrate the overall chemical transformation and the logical flow of the experimental procedure.
Caption: Four-step synthesis of the target compound.
Caption: Generalized experimental workflow.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves highly corrosive and reactive chemicals. Chlorosulfonic acid reacts violently with water and causes severe burns. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Molar Eq. (Step 3) |
| Acetanilide | C₈H₉NO | 135.17 | 1.0 | - | - |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ~5.0 | - | - |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | - | 1.0 | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | - | - | Excess |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed |
| Ethanol | C₂H₅OH | 46.07 | - | - | For Recrystallization |
| Deionized Water | H₂O | 18.02 | - | - | - |
Step-by-Step Procedure
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride [7][11]
-
Equip a 250 mL round-bottom flask with a magnetic stirrer and a gas trap. Ensure all glassware is perfectly dry.
-
Add acetanilide (e.g., 0.1 mol, 13.5 g) to the flask.
-
In a fume hood, cool the flask in an ice-water bath. Slowly and carefully add chlorosulfonic acid (e.g., 0.5 mol, 58.3 g or 33 mL) to the acetanilide over 15-20 minutes with continuous stirring. The temperature should be maintained below 20°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. A vigorous evolution of HCl gas will be observed.
-
Heat the reaction mixture in a water bath at 70-80°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture back to room temperature and then carefully pour it, with vigorous stirring, into a beaker containing 500 g of crushed ice. This step must be done slowly in the fume hood.
-
The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acid.
-
Press the solid dry. The crude product is often used immediately in the next step to prevent hydrolysis of the sulfonyl chloride group.
Step 2: Synthesis of 4-Acetamido-N-(4-ethoxyphenyl)benzenesulfonamide
-
Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride from Step 1 into a 250 mL Erlenmeyer flask.
-
Add a solution of 4-ethoxyaniline (0.1 mol, 13.7 g) dissolved in a suitable solvent like pyridine or acetone (approx. 100 mL). If not using pyridine, an equivalent of a non-nucleophilic base like triethylamine should be added.
-
Stir the mixture at room temperature for 1-2 hours. A gentle warming may be applied (e.g., 50°C) to facilitate the reaction.
-
After the reaction is complete (monitored by TLC), pour the mixture into 300 mL of dilute hydrochloric acid. This will neutralize the excess base and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
Step 3: Hydrolysis to this compound [6]
-
Transfer the crude product from Step 2 to a 500 mL round-bottom flask.
-
Add approximately 150 mL of dilute hydrochloric acid (e.g., 3 M).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath. The product will be soluble in the acidic solution as its ammonium salt.
-
Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The final product will precipitate out of the solution.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain the pure compound.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point to confirm purity and identity.[12]
Concluding Remarks
This guide outlines a robust and well-established pathway for the synthesis of this compound. By understanding the mechanistic principles behind each transformation—protection, activation, coupling, and deprotection—researchers can confidently execute this synthesis. Adherence to the described safety protocols is paramount due to the hazardous nature of the reagents involved. The successful execution of this protocol will yield a valuable sulfonamide building block, ready for application in further scientific discovery.
References
- CN113336680B - Green process synthesis method of sulfanilamide. Google Patents. [URL: https://patents.google.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/136]
- 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). Evidentic. [URL: https://www.evidentic.com/product/4-amino-n-4-methoxyphenyl-benzenesulfonamide]
- Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. (2022). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f4e4e9214b63359a35d94b]
- Supporting information: Direct C-H/N-H Annulation of Enamides and Anilines. The Royal Society of Chemistry. [URL: https://www.rsc.
- Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-aminobenzenesulfonamide/]
- This compound (C14H16N2O3S). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/788027]
- Benzenesulfonamide, N-(4-ethoxyphenyl)-4-(1-methylethyl)-. SpectraBase. [URL: https://spectrabase.com/spectrum/5YxHjB0gLpE]
- Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. (2011). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21530113/]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04040a]
- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Wisconsin-Madison Chemistry Department. [URL: https://www.chem.wisc.edu/courses/345/Fall2016/345_Experiment_1_Sulfanilamide_F16.pdf]
- Synthesis of sulphanilamide from acetamide. (PDF). [URL: https://www.researchgate.
- Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2015). Digital Commons@ETSU. [URL: https://dc.etsu.edu/etd/2544/]
- Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/105414]
- Synthesis of Sulfanilamide. Chemistry Steps. [URL: https://www.chemistrysteps.com/synthesis-of-sulfanilamide/]
- Supporting Information for Rhodium-Catalyzed C-H Amination. The Royal Society of Chemistry. [URL: https://www.rsc.
- US4698445A - 4-amino benzenesulfonamides. Google Patents. [URL: https://patents.google.
- For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material... Why is aniline not used for this step? (2020). Chegg. [URL: https://www.chegg.
- THE SYNTHESIS OF SULFA DRUGS. Mercer University. [URL: https://chemistry.mercer.edu/files/new/sulfasynthesis.pdf]
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7352373/]
- Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0008]
- Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate. (2023). DergiPark. [URL: https://dergipark.org.tr/en/pub/jcrinnchem/issue/78891/1301297]
- CN102304070A - Process for producing p-acetamidobenzene sulfonyl chloride. Google Patents. [URL: https://patents.google.
- 4-Acetamidobenzenesulfonamide (CAS 121-61-9). Cayman Chemical. [URL: https://www.caymanchem.com/product/34689/4-acetamidobenzenesulfonamide]
- 4-Acetamidobenzenesulfonamide - PRODUCT INFORMATION. Cayman Chemical. [URL: https://www.caymanchem.com/product/34689]
- PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. (2017). European Patent Office. [URL: https://data.epo.org/publication-server/document?i=56938637&typ=docdb&cc=EP&pn=3055292&ki=B1]
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0251]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 3. PubChemLite - this compound (C14H16N2O3S) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. theochem.mercer.edu [theochem.mercer.edu]
- 12. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
An In-Depth Technical Guide to 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide (CAS 19837-75-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, a sulfonamide compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and discusses methods for its analytical characterization. Furthermore, it explores the compound's potential mechanisms of action, drawing parallels with related sulfonamides known for their antimicrobial and enzyme inhibition activities. Safety and handling precautions are also addressed to ensure its proper use in a research and development setting. This guide is intended to be a valuable resource for scientists and researchers interested in the synthesis, characterization, and potential applications of this and similar sulfonamide derivatives.
Introduction
This compound belongs to the sulfonamide class of organic compounds, which have a rich history in medicinal chemistry, most notably as antimicrobial agents. The core structure, characterized by a sulfonyl group connected to an amine, is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. The specific compound, with its ethoxyphenyl substituent, presents a unique profile for investigation, potentially influencing its biological activity, solubility, and metabolic stability. This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of this molecule from its fundamental properties to its potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 19837-75-3 | N/A |
| Molecular Formula | C₁₄H₁₆N₂O₃S | N/A |
| Molecular Weight | 292.36 g/mol | N/A |
| Melting Point | 198-199 °C | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in polar organic solvents such as ethanol and methanol. Limited solubility in non-polar solvents and water. | N/A |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, which is a common strategy for the preparation of N-substituted sulfonamides. The general approach involves the protection of the amino group of a sulfanilic acid derivative, followed by chlorosulfonation, reaction with the desired amine, and subsequent deprotection.
General Synthetic Pathway
A plausible and commonly employed synthetic route is outlined below. This method is adapted from established procedures for the synthesis of related sulfonamides.
Caption: General Synthetic Workflow for this compound.
Detailed Experimental Protocol
This is a representative procedure and may require optimization.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
To a cooled (0-5 °C) and stirred solution of acetanilide (1 mole) in chloroform, add chlorosulfonic acid (4 moles) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The solid 4-acetamidobenzenesulfonyl chloride that precipitates is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of N-(4-acetyl-phenyl)-4-amino-N-(4-ethoxy-phenyl)-benzenesulfonamide
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1 mole) in pyridine at room temperature.
-
To this solution, add 4-ethoxyaniline (1 mole) portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash with dilute hydrochloric acid to remove excess pyridine, and then with water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-acetyl-phenyl)-4-amino-N-(4-ethoxy-phenyl)-benzenesulfonamide.
Step 3: Synthesis of this compound (Hydrolysis)
-
Reflux the N-(4-acetyl-phenyl)-4-amino-N-(4-ethoxy-phenyl)-benzenesulfonamide (1 mole) with an excess of dilute hydrochloric acid (e.g., 10% HCl) for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a solution of sodium bicarbonate or sodium hydroxide until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the final product from a suitable solvent such as ethanol to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. Below are the expected analytical data based on the structure of the compound and data from analogous sulfonamides.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the amino (-NH₂) protons, a triplet and quartet for the ethoxy (-OCH₂CH₃) group, and a singlet for the sulfonamide (-SO₂NH-) proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the ethoxy group, and the carbon atoms attached to the nitrogen and sulfur atoms. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and sulfonamide), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (ether). |
| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (292.36 g/mol ). |
Potential Applications and Mechanism of Action
While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other well-studied sulfonamides suggests several potential areas of application.
Antimicrobial Activity
Many sulfonamides exhibit antimicrobial properties by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As bacteria are unable to utilize exogenous folate, its de novo synthesis is essential for their survival. The inhibition of this pathway disrupts the production of nucleotides and amino acids, leading to bacteriostasis. It is plausible that this compound could exhibit similar activity.
Caption: Postulated Mechanism of Action via DHPS Inhibition.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1] The primary sulfonamide moiety is a key zinc-binding group, and the substituents on the aromatic ring can influence the inhibitory potency and isoform selectivity.[1] Therefore, this compound is a candidate for investigation as a carbonic anhydrase inhibitor.
Intermediate in Organic Synthesis
The presence of a primary amino group and a sulfonamide linkage makes this compound a versatile intermediate for the synthesis of more complex molecules, including other potential drug candidates and functional materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicology: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
This compound is a sulfonamide derivative with significant potential for further research and development. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and potential applications based on the well-established activities of the sulfonamide class of compounds. Further experimental investigation into its specific biological activities and the optimization of its synthesis are warranted to fully explore its potential in medicinal chemistry and other scientific disciplines.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
Sources
An In-Depth Technical Guide on the Core Mechanism of Action of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Foreword for the Modern Researcher
In the landscape of antimicrobial research and drug development, a comprehensive understanding of a compound's mechanism of action is paramount. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a superficial overview to provide an in-depth, technically-grounded exploration of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. As a member of the sulfonamide class of drugs, its primary mode of action is well-established; however, the nuances of its molecular interactions and the broader context of its potential biological activities warrant a detailed examination. This document is structured to provide not just information, but a causal narrative—elucidating the "why" behind the "how" of its function and the experimental methodologies used to validate these claims.
Introduction to this compound: A Molecular Profile
This compound is a synthetic organic compound belonging to the sulfonamide class.[1][2] The core structure features a benzenesulfonamide group with an amino group at the para-position and an N-substituted 4-ethoxyphenyl group. This specific arrangement of functional groups is critical to its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₃S | PubChem |
| Molecular Weight | 292.35 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
The structural integrity of this molecule, particularly the sulfonamide linkage and the aromatic rings, dictates its interaction with biological targets.[3]
The Primary Mechanism of Action: Inhibition of Folate Synthesis in Prokaryotes
The principal and most extensively documented mechanism of action for sulfonamides, including this compound, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][4] This enzyme is a critical component of the folic acid (vitamin B9) synthesis pathway in many microorganisms.[4][5]
The Folic Acid Synthesis Pathway: A Vital Target
Folic acid, in its biologically active form of tetrahydrofolate, is an essential coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4] It is also involved in the synthesis of certain amino acids. Consequently, the disruption of this pathway effectively halts cell growth and replication.[1][4]
Molecular Mimicry and Competitive Inhibition
The efficacy of sulfonamides hinges on their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2] this compound acts as a PABA antagonist, competitively binding to the active site of DHPS.[1][2] This binding event prevents the condensation of PABA with dihydropteroate diphosphate, a crucial step in the formation of dihydropteroic acid, a precursor to folic acid.[1]
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by this compound.
The outcome of this enzymatic blockade is a depletion of the folic acid pool within the bacterium, leading to a bacteriostatic effect—inhibiting growth and reproduction rather than directly killing the cells.[1]
Mechanisms of Resistance: Overcoming the Blockade
The clinical efficacy of sulfonamides can be compromised by the development of resistance in bacteria. The primary mechanisms of resistance include:
-
Mutations in the folP Gene: Alterations in the gene encoding DHPS can lead to an enzyme with a reduced binding affinity for sulfonamides while still retaining its ability to bind PABA.[6]
-
Acquisition of sul Genes: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for sulfa-insensitive DHPS enzymes. These alternative enzymes are not effectively inhibited by sulfonamides, allowing the folic acid synthesis pathway to continue.[6]
Broader Biological Activities of Sulfonamides
While the primary mechanism of action is antibacterial, the sulfonamide scaffold is present in drugs with a variety of other therapeutic applications. It is plausible that this compound could exhibit other biological activities, a concept that warrants further investigation.
-
Carbonic Anhydrase Inhibition: Primary sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[7] This has led to their use as diuretics, antiglaucoma agents, and antiepileptics.[7]
-
Anti-inflammatory Properties: Certain sulfonamide derivatives, such as celecoxib, act as selective cyclooxygenase-2 (COX-2) inhibitors, exerting anti-inflammatory effects.[8]
-
Antidiabetic Effects: Sulfonylureas, a class of antidiabetic drugs, contain a sulfonamide-like structure and work by stimulating insulin release from pancreatic beta cells.[8]
Experimental Validation: Determining Antimicrobial Efficacy
A cornerstone of characterizing a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted protocol for this purpose.[4]
Protocol: Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.[4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Sterile Mueller-Hinton Broth (MHB).
-
Bacterial strain (e.g., Escherichia coli ATCC 25922).
-
Sterile 96-well microtiter plates.
-
Sterile pipettes and pipette tips.
-
Incubator (37°C).
-
Spectrophotometer (optional, for quantitative measurement).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically transfer a few colonies of the test bacterium from an agar plate into a tube of sterile MHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]
-
-
Preparation of Drug Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the sulfonamide stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the final well containing the drug. This creates a range of drug concentrations.[4]
-
Include a positive control well (MHB with bacteria, no drug) and a negative control well (MHB only).[4]
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.[4]
-
-
Determination of MIC:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide.
Conclusion and Future Directions
The primary mechanism of action of this compound is firmly rooted in the well-established paradigm of sulfonamide antibacterial activity: the competitive inhibition of dihydropteroate synthase. This targeted disruption of the bacterial folic acid synthesis pathway provides a clear rationale for its potential as an antimicrobial agent. However, the vast chemical space and diverse biological activities of the broader sulfonamide class suggest that a comprehensive understanding of this specific molecule may require further investigation into its effects on other targets, such as carbonic anhydrases or cyclooxygenases. Future research should focus on empirical testing of these potential off-target effects to fully elucidate the pharmacological profile of this compound.
References
- Benchchem. (n.d.). In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides.
- Benchchem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
- Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.
- Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Benchchem. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
- Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2845-2863.
- Al-Ghananeem, A. M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.
- Stogios, P. J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
"4-amino-N-(4-ethoxyphenyl)benzenesulfonamide molecular structure"
An In-Depth Technical Guide to the Molecular Structure of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Executive Summary
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound. As a member of the sulfonamide class of compounds, which have a storied history in medicinal chemistry, this molecule possesses a distinct architecture that informs its potential biological activity.[1][2][3] This document delves into the nuanced details of its three-dimensional conformation, the strategic synthesis pathway for its creation, and the modern spectroscopic techniques used for its structural elucidation. Furthermore, we explore the structure-activity relationships (SAR) inherent to its scaffold, offering insights for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Introduction: The Sulfonamide Scaffold
The journey of sulfonamides began with the discovery of Prontosil's antibacterial activity in the 1930s, a breakthrough that ushered in the era of chemotherapy.[4] The core sulfonamide functional group (R-SO₂NR'R'') has since proven to be a "privileged scaffold" in drug discovery, forming the basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and carbonic anhydrase inhibitors.[1][2][3] The biological versatility of sulfonamides stems from their ability to act as structural mimics of endogenous molecules, most notably p-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria.[3][5]
This compound is a specific derivative within this broad class. Its structure is characterized by two key features that are critical to its function: a primary aromatic amine at the 4-position (N4) and a substituted aromatic ring on the sulfonamide nitrogen (N1). This guide will systematically deconstruct this molecule to provide a foundational understanding for further research and application.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity is the cornerstone of all scientific investigation. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 19837-75-3 | [6] |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [6] |
| Molecular Weight | 292.35 g/mol | [6] |
| Synonyms | 4-Amino-N-(4-ethoxyphenyl)benzene-1-sulfonamide | [6] |
Detailed Molecular Structure Analysis
The molecule's functionality is intrinsically linked to its three-dimensional shape, bond characteristics, and the spatial arrangement of its constituent atoms.
Core Architecture
The molecule is built upon a benzenesulfonamide framework. This consists of a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to both a benzene ring and a nitrogen atom. The nitrogen atom is further substituted, creating the N-substituted sulfonamide linkage that is central to the molecule's identity.
Key Functional Groups and Substituents
-
4-Amino Group (N4-Substitution): The primary amine (-NH₂) at the para-position of the benzenesulfonyl ring is a critical feature. In many antibacterial sulfonamides, this free amino group is essential for activity, allowing the molecule to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase by mimicking PABA.[2][5]
-
N-(4-ethoxyphenyl) Group (N1-Substitution): The sulfonamide nitrogen is substituted with a 4-ethoxyphenyl ring. Modifications at this N1 position are a well-established strategy for tuning the pharmacokinetic and pharmacodynamic properties of sulfonamides.[5] The introduction of this secondary aromatic ring can enhance binding to target enzymes through hydrophobic interactions and modulate the compound's acidity (pKa), which influences its solubility and ability to cross cellular membranes.[5][8]
Conformational and Crystallographic Insights
-
Bond Lengths and Angles: Based on similar structures, the key bond lengths are expected to be approximately S–C: 1.76 Å, S–N: 1.63 Å, and the O–S–O angle around 120°.[9]
-
Dihedral Angles: N-aryl sulfonamides typically adopt a "V-shaped" conformation.[10] The crucial C-S-N-C torsion angle and the dihedral angle between the two phenyl rings dictate the overall molecular shape. In related compounds, these angles can vary significantly (e.g., 45° to 86°), influencing how the molecule fits into a protein's binding pocket.[10]
Caption: 2D representation of this compound.
Synthesis and Purification
The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry. The chosen pathway must be efficient and allow for purification to achieve the high degree of sample integrity required for research and development.
Synthetic Strategy: A Two-Step Approach
The most logical and field-proven approach involves a two-step sequence starting from the readily available sulfanilamide (4-aminobenzenesulfonamide).
-
Protection: The reactive primary amino group (N4) of sulfanilamide is first protected, typically through acetylation with acetic anhydride, to form 4-acetamidobenzenesulfonamide. This prevents unwanted side reactions in the subsequent step.
-
Coupling and Deprotection (Hypothetical Adaptation): A more direct route for this specific molecule involves coupling a protected sulfonyl chloride with the target amine. The synthesis begins with the chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then coupled with 4-ethoxyaniline. The final step is the acidic hydrolysis of the acetamido protecting group to reveal the primary 4-amino group, yielding the final product. This method ensures the correct regiochemistry.
Caption: Key pharmacophoric regions of the target sulfonamide.
-
The N4-Amino Group: As previously mentioned, this group is a cornerstone of the PABA mimetic strategy for antibacterial agents. [2][5]Any substitution on this nitrogen generally leads to a loss of antibacterial activity unless it is a prodrug designed to be cleaved in vivo to release the free amine. [5]* The Benzenesulfonyl Group: The SO₂ moiety acts as a strong hydrogen bond acceptor and provides a rigid, well-defined geometry to correctly orient the N1 and N4 substituents.
-
The N1-Aryl Substituent: The 4-ethoxyphenyl group at the N1 position significantly increases the molecule's lipophilicity compared to unsubstituted sulfanilamide. This can enhance its ability to penetrate biological membranes. The nature of the N1 substituent is the primary determinant of the sulfonamide's pKa, which should ideally be in the physiological range (6.6-7.4) for optimal antibacterial activity and to reduce the risk of crystalluria. [5]This substituent also provides an additional site for interaction with target enzymes, potentially increasing potency and altering the activity profile from antibacterial to other functions, such as enzyme inhibition. [8]
Conclusion
This compound is a classic example of the sulfonamide drug scaffold, featuring a synthetically accessible structure with well-defined physicochemical and spectroscopic properties. Its molecular architecture, comprising a PABA-mimicking 4-amino group and a property-modulating N1-aryl substituent, makes it a molecule of significant interest. This in-depth guide provides the foundational knowledge—from its three-dimensional structure and synthesis to its analytical characterization and SAR context—necessary for researchers to leverage this compound in the ongoing pursuit of novel therapeutic agents.
References
- J Pharm Sci. 1984 Mar;73(3):352-8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.
- Archiv Der Pharmazie.
- Journal of In-vitro In-vivo In-silico Journal. 2018;1(1):1-15.
- PubChem. Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-.
- Journal of Applied Pharmaceutical Science. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- YouTube.
- Molecules. 2018;23(12):3266. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Chemical Education Resources, Inc. Two Methods for the Synthesis of Phenacetin.
- ChemicalBook. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3.
- Evotec. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
- Lab Report.
- Molecules. 2019;24(1):161. Structural Comparison of Three N-(4-Methoxyphenyl)
- Lab-Chemicals.Com. Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl)-.
- PrepChem.com. Synthesis of 4-aminobenzenesulfonamide.
- Acta Crystallographica Section E. 2011;67(Pt 5):o1119. N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
- RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8.
- ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Acta Crystallographica Section E. 2016;72(Pt 1):54-8. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
"physicochemical properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide"
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Introduction: Contextualizing this compound
This compound is a member of the sulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry.[1] As with any compound intended for pharmaceutical research or development, a comprehensive understanding of its physicochemical properties is not merely academic; it is a foundational pillar for predicting its behavior in biological systems. These properties govern critical aspects of a drug candidate's journey, from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).
This guide provides a detailed examination of the key physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven experimental methodologies. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility.
Molecular Identity and Structure
A precise understanding of a compound's structure is the starting point for all physicochemical analysis.
-
Chemical Name: this compound[2]
-
Molecular Weight: 292.35 g/mol [3]
-
SMILES Notation: CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N[4]
The structure consists of a central benzenesulfonamide core. A primary amine group is attached at the para-position of the phenyl ring, while the sulfonamide nitrogen is substituted with a 4-ethoxyphenyl group.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for this compound. It is important to note that while experimental data is preferred, certain values may be derived from predictive models, which are invaluable for early-stage discovery.
| Property | Value | Source & Method |
| pKa | 9.54 ± 0.10 | Predicted[3] |
| logP | 1.9 | Predicted (XlogP)[4] |
| Melting Point | Not available | Experimental determination required |
| Aqueous Solubility | Not available | Experimental determination required |
Acid Dissociation Constant (pKa)
Scientific Rationale and Importance
The pKa is a measure of the acidity of a compound. For a pharmaceutical molecule with ionizable groups, the pKa dictates the degree of ionization at a given pH. This is critical because the ionization state affects solubility, membrane permeability, and receptor binding. The sulfonamide moiety in this compound contains an acidic proton on the nitrogen, while the aromatic amine is basic. For sulfonamides, pKa values are typically in the range of 5-7.5 for the acidic sulfonamide proton.[5] The predicted pKa of 9.54 likely corresponds to the ionization of the sulfonamide N-H group.[3]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely adopted method for pKa determination.[5][6] It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).[7]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]
-
Sample Preparation: Prepare a solution of the compound at a known concentration, typically around 1 mM.[7] If solubility is limited, a co-solvent like methanol may be used, but it's crucial to note that this yields an apparent pKa specific to that solvent system.[6]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution.[7] This minimizes variations in activity coefficients.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of compounds with pKa values in the neutral-to-high pH range.[6]
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and begin titration with a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[7]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point (the point of greatest slope) in the first derivative of the curve.[6][7]
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP)
Scientific Rationale and Importance
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its pharmacokinetic profile. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For practical use, this is expressed as its base-10 logarithm, logP.[8] LogP influences membrane permeability, plasma protein binding, and metabolic clearance. According to Lipinski's Rule of Five, a logP value not greater than 5 is a common characteristic of orally available drugs.[9][10]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of the partition coefficient.[9][11]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for logD measurement) for at least 24 hours to ensure mutual saturation.[9] Allow the phases to separate completely. This step is critical to prevent volume changes during the actual experiment.
-
Compound Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[9] Add a small aliquot of this stock to a known volume of the pre-saturated aqueous phase. The final concentration should be well below the compound's aqueous solubility limit.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound.
-
Equilibration: Tightly cap the container and shake or agitate it at a constant temperature until equilibrium is reached. This can take several hours; 24 hours is a common duration to ensure complete partitioning.[12]
-
Phase Separation: Centrifuge the mixture to achieve a clean and complete separation of the n-octanol and aqueous layers. Improper phase separation is a major source of error.[11]
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as HPLC-UV.[8]
-
Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Visualization: Shake-Flask logP Determination Workflow
Caption: Workflow for logP determination using the shake-flask method.
Melting Point
Scientific Rationale and Importance
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The melting point is a fundamental indicator of purity; impurities depress and broaden the melting range.[13] It also provides information about crystal lattice energy and is a key parameter for many thermodynamic calculations and formulation development processes.
Experimental Protocol: Capillary Melting Point Determination
This is the most common and pharmacopeia-accepted method for determining the melting point of a crystalline solid.[14]
Methodology:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered. A non-homogenous or wet sample will give inaccurate results.
-
Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm for optimal heat transfer and visualization.
-
Initial Rapid Determination: Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[13]
-
Cooling and Second Run: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Precise Determination: Place a new capillary with a fresh sample into the apparatus. Set the heating rate to a slow, constant value (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[13]
-
Observation and Recording: Record two temperatures:
-
T₁ (Initial Melting Point): The temperature at which the first drop of liquid appears.
-
T₂ (Final Melting Point): The temperature at which the last solid particle melts completely.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Repeat the measurement at least twice to ensure consistency.
Visualization: Melting Point Determination Workflow```dot
Caption: Workflow for equilibrium solubility via the shake-flask method.
References
- Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. PubMed.
- Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.
- Cambridge MedChem Consulting. LogP/D. Cambridge MedChem Consulting.
- Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io.
- Bhal, S. K. (2021). (PDF) LogP / LogD shake-flask method v1.
- ChemicalBook. (n.d.). 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3. ChemicalBook.
- Fakhree, M. A. A., et al. (2010). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media.
- Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Wagner, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- University of Calgary. (n.d.).
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- SSERC. (n.d.).
- Sigma-Aldrich. (n.d.). Melting Point Standards. Sigma-Aldrich.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- ChemicalBook. (n.d.). 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3. ChemicalBook.
- PubChemLite. (n.d.). This compound (C14H16N2O3S). PubChemLite.
- ResearchGate. (2023). Chemical structure of benzenesulfonamide (1)... [Diagram].
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]
- 3. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C14H16N2O3S) [pubchemlite.lcsb.uni.lu]
- 5. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
"4-amino-N-(4-ethoxyphenyl)benzenesulfonamide literature review"
An In-Depth Technical Guide to 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Introduction: Unveiling a Core Medicinal Scaffold
This compound is an organic compound featuring the benzenesulfonamide core structure. This scaffold is of paramount importance in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] The historical significance of sulfonamides dates back to the discovery of Prontosil, the first commercially available antibacterial agent, which demonstrated the vast potential of this chemical class.[2] Derivatives of benzenesulfonamide are explored for a multitude of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The specific compound, this compound, combines the essential 4-aminobenzenesulfonamide moiety, crucial for its biological activity, with an N-substituted 4-ethoxyphenyl group, which modulates its physicochemical properties and target specificity. This guide provides a comprehensive overview of its synthesis, mechanism of action, analytical characterization, and therapeutic potential for researchers and drug development professionals.
Physicochemical Properties and Molecular Structure
The structural and physical characteristics of a compound are fundamental to its behavior in biological systems. These properties dictate its solubility, stability, and ability to interact with molecular targets.
Table 1: Physicochemical Identifiers of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [4] |
| Molecular Weight | 292.35 g/mol | Inferred |
| IUPAC Name | This compound | [4] |
| CAS Number | 19837-75-3 | [4] |
The molecular architecture of benzenesulfonamide derivatives often results in a distinct V-shaped conformation.[5][6] Crystallographic studies of related compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, reveal that the dihedral angle between the two phenyl rings is a critical conformational parameter.[7] This spatial arrangement, along with the potential for hydrogen bonding via the sulfonamide and amino groups, governs the molecule's interaction with enzyme active sites and receptors.[5][7][8] The ethoxy group on the phenyl ring further influences the molecule's lipophilicity and metabolic stability.
Synthesis and Purification
The synthesis of this compound typically follows a well-established pathway for creating N-substituted sulfonamides. The core principle involves the reaction of a sulfonyl chloride with an amine.
General Synthetic Pathway
A common and logical approach begins with the protection of the amino group of sulfanilamide (4-aminobenzenesulfonamide), followed by reaction with a suitable ethoxy-phenyl precursor. A more direct and frequently used method, however, starts with 4-acetamidobenzenesulfonyl chloride, which already has the amino group protected as an acetamide. This intermediate is then reacted with 4-ethoxyaniline (p-phenetidine), followed by the deprotection of the acetyl group to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol describes a representative method for synthesizing the title compound.
-
Step 1: N-Sulfonylation (Condensation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyaniline (1.2 equivalents) in pyridine (used as both solvent and base).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 2: Work-up and Isolation of Intermediate
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the N-acetylated product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove pyridine hydrochloride.
-
Dry the crude product, N-(4-ethoxyphenyl)-4-acetamidobenzenesulfonamide.
-
-
Step 3: Hydrolysis (Deprotection)
-
Suspend the dried intermediate in a solution of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture under reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
-
Step 4: Final Product Isolation and Purification
-
Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the product precipitates.
-
Collect the crude this compound by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final compound with high purity.[9]
-
Mechanism of Action and Biological Activity
The biological effects of benzenesulfonamides are diverse, but they are most famously known for their antibacterial and carbonic anhydrase inhibitory activities.
Antibacterial Mechanism: Folate Synthesis Inhibition
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its deficiency halts bacterial growth and replication.[1] Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.
The 4-aminophenyl group of the sulfonamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. This structural mimicry allows the drug to bind to the enzyme's active site, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.
Sources
- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]
- 5. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Biological Activity of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activity of the synthetic sulfonamide, 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes the well-established principles of sulfonamide pharmacology to project its primary mechanism of action, expected antimicrobial spectrum, and potential for other biological activities. Furthermore, this guide details the requisite experimental protocols for the synthesis and rigorous evaluation of its biological properties, offering a foundational framework for researchers and drug development professionals.
Introduction: The Sulfonamide Scaffold and its Significance
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections in the pre-antibiotic era. The core structure, a benzenesulfonamide moiety with a para-amino group, is a versatile pharmacophore that has been extensively modified to generate a broad spectrum of therapeutic agents.[1] These modifications have not only fine-tuned their antimicrobial efficacy but have also led to the discovery of compounds with diverse pharmacological applications, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[1] The subject of this guide, this compound, is a member of this distinguished class of compounds. Its structure suggests a primary role as an antibacterial agent, operating through the canonical sulfonamide mechanism of action.
Chemical Structure and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 19837-75-3 | |
| Molecular Formula | C14H16N2O3S | |
| Molecular Weight | 292.35 g/mol | |
| Appearance | Expected to be a crystalline solid | General knowledge of sulfonamides |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol, with limited aqueous solubility | General knowledge of sulfonamides |
Primary Biological Activity: Antimicrobial Action
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The hallmark of sulfonamide antibacterial activity is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3][4] This enzyme is a critical component of the folic acid synthesis pathway in bacteria. Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids. By disrupting folic acid synthesis, sulfonamides effectively halt bacterial DNA replication and cell division, leading to a bacteriostatic effect.
The molecular mimicry of para-aminobenzoic acid (PABA), the natural substrate of DHPS, by the 4-aminobenzenesulfonamide core is central to this mechanism. The structural similarity allows the sulfonamide to bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate.
Caption: Workflow for MIC Determination via Broth Microdilution.
Potential Secondary Biological Activities
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. [1]These zinc-containing metalloenzymes are involved in various physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. [1]Given the structural features of this compound, it is plausible that it could exhibit inhibitory activity against one or more of the 15 human CA isoforms. The primary sulfonamide moiety is a key zinc-binding group, and the N-substituted phenyl ring can interact with residues in the enzyme's active site, influencing potency and selectivity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a stopped-flow CO₂ hydration assay. This technique measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which can be monitored by a pH indicator.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzyme and various concentrations of the test compound in the buffer.
-
Assay Setup:
-
One syringe of the stopped-flow instrument is filled with the enzyme solution (with or without the inhibitor).
-
The other syringe is filled with the CO₂-saturated water and the pH indicator.
-
-
Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the reaction rate against the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation.
Synthesis
The synthesis of this compound can be achieved through a multi-step process, with the key step being the formation of the sulfonamide bond.
General Synthetic Route
A plausible synthetic route involves the reaction of a sulfonyl chloride with an amine.
-
Protection of the Amino Group: The amino group of 4-aminobenzenesulfonyl chloride can be protected, for example, by acetylation to form N-acetyl-4-aminobenzenesulfonyl chloride.
-
Sulfonamide Bond Formation: The protected sulfonyl chloride is then reacted with 4-ethoxyaniline in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.
-
Deprotection: The protecting group on the amino group is removed, typically by acid or base hydrolysis, to yield the final product, this compound.
Caption: General Synthetic Workflow.
Conclusion and Future Directions
This compound, as a member of the sulfonamide class, is predicted to exhibit bacteriostatic activity through the inhibition of dihydropteroate synthase. Furthermore, its chemical structure suggests a potential for carbonic anhydrase inhibition. This technical guide has outlined the theoretical basis for these activities and provided detailed experimental protocols for their validation.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro evaluation of its biological activities. This would include determining its MIC against a broad panel of clinically relevant bacteria, assessing its cytotoxicity against mammalian cell lines, and profiling its inhibitory activity against a panel of human carbonic anhydrase isoforms. Such studies are essential to fully characterize the pharmacological profile of this compound and to determine its potential for further development as a therapeutic agent.
References
-
Molecules. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. [Link]
-
TSI Journals. (Date not available). Synthesis and Biological Evaluation of New Sulfonamide Derivative. [Link]
-
Molecules. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide and Its Derivatives
Introduction: The Significance of the Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, forming the structural core of a wide array of therapeutic agents.[1][2][3] From their historical origins as the first broadly effective systemic antibacterials, the applications of sulfonamides have expanded dramatically to encompass treatments for a multitude of conditions, including inflammation, diabetes, and cancer.[1][4][5] The 4-amino-N-(aryl)benzenesulfonamide scaffold, in particular, is of significant interest due to its prevalence in compounds exhibiting carbonic anhydrase inhibition, a mechanism relevant to glaucoma and certain types of cancer.[6][7]
This guide provides a comprehensive technical overview of the synthesis of a key representative of this class, 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, and explores methodologies for the generation of its derivatives. We will delve into the strategic considerations behind the synthetic routes, provide detailed experimental protocols, and discuss the underlying chemical principles that govern these transformations.
Strategic Analysis of the Synthesis of this compound
The synthesis of the target molecule, this compound, necessitates a strategic approach that involves the formation of two key bonds: the sulfonamide linkage and the ether linkage. The presence of a reactive primary amino group requires a protection-deprotection strategy to prevent unwanted side reactions during the key bond-forming steps.
Two primary retrosynthetic pathways can be envisioned:
-
Pathway A: Late-Stage Etherification: This approach involves the initial synthesis of a sulfonamide intermediate followed by the introduction of the ethoxy group.
-
Pathway B: Early-Stage Etherification: In this strategy, the ethoxy-containing aniline derivative is prepared first, followed by the sulfonamide bond formation.
Pathway B is generally preferred for its efficiency and convergence. The synthesis can be broken down into three main stages:
-
Stage 1: Preparation of the Sulfonyl Chloride Intermediate: This involves the protection of the amino group of a suitable aniline precursor, followed by chlorosulfonation.
-
Stage 2: Sulfonamide Bond Formation: The synthesized sulfonyl chloride is then reacted with 4-ethoxyaniline to form the protected sulfonamide.
-
Stage 3: Deprotection: The final step involves the removal of the protecting group to yield the target primary amine.
Below is a Graphviz diagram illustrating the preferred synthetic workflow.
Caption: A high-level overview of the synthetic strategy for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The initial step involves the protection of aniline as acetanilide. This is crucial as the free amino group would react with chlorosulfonic acid, leading to undesired side products. The acetamido group serves as an effective protecting group and is an ortho-, para-director, ensuring the desired regioselectivity in the subsequent electrophilic aromatic substitution.[8]
Protocol 1: Chlorosulfonation of Acetanilide
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.
-
Reagent Addition: Carefully add acetanilide to the flask. Cool the flask in an ice bath and slowly add chlorosulfonic acid dropwise with constant stirring. The reaction is highly exothermic and releases HCl gas, necessitating proper ventilation.[9]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to complete the reaction.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid. The crude product should be used immediately in the next step due to its susceptibility to hydrolysis.[10]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. Therefore, all glassware must be scrupulously dried.
-
Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used to act as both the reagent and the solvent.[10]
-
Ice Bath: The initial cooling is essential to control the highly exothermic reaction.
-
Immediate Use of Product: The sulfonyl chloride is highly reactive and will hydrolyze back to the sulfonic acid in the presence of moisture.
Stage 2: Synthesis of N-(4-ethoxyphenyl)-4-acetamidobenzenesulfonamide
This stage involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the amino group of 4-ethoxyaniline (p-phenetidine). This reaction forms the core sulfonamide linkage.[2][5]
Protocol 2: Sulfonamide Formation
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-ethoxyaniline in a solvent such as pyridine or in an inert solvent with an added base like triethylamine.
-
Reagent Addition: Add the freshly prepared 4-acetamidobenzenesulfonyl chloride portion-wise to the solution of 4-ethoxyaniline while maintaining a controlled temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into water or dilute acid to precipitate the product and to remove the base.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure N-(4-ethoxyphenyl)-4-acetamidobenzenesulfonamide.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine can act as both a solvent and a base.
-
Portion-wise Addition: This helps to control the reaction temperature and prevent the formation of side products.
Stage 3: Deprotection to Yield this compound
The final step is the hydrolysis of the acetamido group to reveal the primary aromatic amine. This is typically achieved under acidic conditions.[11]
Protocol 3: Acidic Hydrolysis of the Acetamido Group
-
Reaction Setup: Suspend the protected sulfonamide in a mixture of aqueous mineral acid (e.g., hydrochloric acid) and an alcohol co-solvent (e.g., ethanol) to aid solubility.
-
Reaction Progression: Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Acid Catalysis: The protonation of the amide oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Reflux: The increased temperature accelerates the rate of the hydrolysis reaction.
-
Neutralization: The product is an amine, which will be protonated in the acidic reaction mixture. Neutralization is necessary to obtain the free base as a solid.
A study by Javorskis and Orentas explores the chemoselective deprotection of sulfonamides under acidic conditions, which can be a valuable reference for more complex substrates.[12][13]
Synthesis of Derivatives: Expanding Chemical Space
The core structure of this compound provides a versatile platform for the synthesis of a diverse library of derivatives. Modern synthetic methodologies offer efficient ways to modify this scaffold.
Williamson Ether Synthesis for Analogs of the Ethoxy Group
The ethoxy group can be readily varied by employing different alkyl halides in a Williamson ether synthesis starting from N-(4-hydroxyphenyl)acetamide (acetaminophen).[14][15][16] This allows for the exploration of the structure-activity relationship related to the ether chain length and branching.
Protocol 4: Williamson Ether Synthesis of Phenacetin Analogs
-
Deprotonation: Treat N-(4-hydroxyphenyl)acetamide with a base such as potassium carbonate in a polar aprotic solvent like 2-butanone.[14][15]
-
Alkylation: Add the desired primary alkyl halide (e.g., ethyl iodide for phenacetin) and heat the mixture at reflux.[14][15][17]
-
Workup and Isolation: After the reaction is complete, perform an aqueous workup to remove inorganic salts and isolate the product.[14]
| Reagent/Condition | Purpose |
| N-(4-hydroxyphenyl)acetamide | Starting material containing the phenol group. |
| Alkyl Halide | Source of the alkyl group for the ether. |
| Potassium Carbonate | Base to deprotonate the phenol. |
| 2-Butanone | Solvent for the reaction. |
| Reflux | Provides the necessary energy for the reaction. |
Modern Coupling Reactions for Amine and Sulfonamide Diversification
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can be used to synthesize a wide range of N-aryl sulfonamides from aryl halides or triflates and primary or secondary amines.[18][19][20][21] This method offers a broader substrate scope and milder reaction conditions compared to the classical approach.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable reaction for creating triazole-containing sulfonamide derivatives.[22][23][24][25][26] This "click" reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for generating compound libraries for screening.[22][23]
Below is a Graphviz diagram illustrating the application of Click Chemistry for sulfonamide derivatization.
Caption: A schematic representation of using Click Chemistry to generate a library of sulfonamide derivatives.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules in a single step.[27][28][29] Several MCRs have been developed for the synthesis of sulfonamides and their derivatives, allowing for rapid access to diverse chemical structures.[27][28][30]
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic reactions. By understanding the underlying principles and the rationale behind the experimental procedures, researchers can confidently execute this synthesis and adapt it to create a wide range of derivatives. The advent of modern synthetic techniques such as Buchwald-Hartwig amination and click chemistry has further expanded the possibilities for creating novel sulfonamide-based compounds with potential therapeutic applications. This guide serves as a foundational resource for scientists and professionals in the field of drug development, providing both the theoretical knowledge and practical protocols necessary for the successful synthesis of this important class of molecules.
References
- The Synthesis of Phenacetin from Acetaminophen. (n.d.).
- Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. (2025, October 24). ChemRxiv.
- Williamson Ether Synthesis: Phenacetin Lab Procedure. (n.d.). Studylib.
- Williamson Ether Synthesis. (n.d.). Edubirdie.
- Phenacetin Synthesis via Williamson Ether. (n.d.). Scribd.
- Synthesis of Phenacetin. (2020, August 28). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Multicomponent Synthesis of Sulfonamides from Triarylbismuthines, Nitro Compounds and Sodium Metabisulfite in Deep Eutectic Solvents. (n.d.). ResearchGate.
- Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Exploration. (2023, October 5). ACS Omega.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve.
- Click chemistry: A novel tool in pharmaceutical research. (n.d.). Allied Academies.
- Multicomponent reactions for the synthesis of N-sulfonylamidines. (n.d.). ResearchGate.
- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (n.d.). Taylor & Francis Online.
- Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. (2025, December 9). ChemRxiv.
- Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. (2022, June 15). PubMed.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- Sulfonamide (medicine). (n.d.). Wikipedia.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Sulfonamide derivatives: Synthesis and applications. (2024, March 15). ResearchGate.
- Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.).
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). Organic Chemistry Portal.
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (2025, October 8). ResearchGate.
- Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. (n.d.). ResearchGate.
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing.
- ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.).
- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
- Antimicrobial sulfonamide drugs. (2025, August 9). ResearchGate.
- For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? (2020, May 21). Chegg.
- THE SYNTHESIS OF SULFA DRUGS. (n.d.). Theochem @ Mercer University.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersrj.com [frontiersrj.com]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. chegg.com [chegg.com]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. studylib.net [studylib.net]
- 16. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 17. scribd.com [scribd.com]
- 18. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. alliedacademies.org [alliedacademies.org]
- 24. tandfonline.com [tandfonline.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. thieme-connect.com [thieme-connect.com]
Unlocking the Therapeutic Potential of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide: A Technical Guide to Target Identification and Validation
Foreword: A Molecule of Latent Possibilities
In the landscape of medicinal chemistry, the sulfonamide scaffold represents a privileged structure, a foundation upon which a multitude of therapeutic agents have been built. From their initial discovery as antibacterial agents to their contemporary roles in managing conditions as diverse as glaucoma, cancer, and viral infections, sulfonamides continue to be a fertile ground for drug discovery. This guide focuses on a specific, yet under-explored, member of this family: 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide . While its direct therapeutic applications remain to be fully elucidated, its structural motifs—a primary arylamine, a benzenesulfonamide core, and a p-ethoxyaniline moiety—suggest a rich pharmacology. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a strategic framework for the identification and validation of its potential therapeutic targets. We will move beyond a mere listing of possibilities, delving into the causal reasoning behind experimental choices and providing robust, self-validating protocols to ensure scientific integrity.
Section 1: Deconstructing the Molecule - Clues from Chemical Architecture
The structure of this compound offers intrinsic clues to its potential biological interactions.
-
The Benzenesulfonamide Core: This is the quintessential pharmacophore responsible for the broad-spectrum activity of sulfonamide drugs. The primary sulfonamide group (SO₂NH₂) is a known zinc-binding moiety, making zinc-containing enzymes a prime class of potential targets.
-
The 4-Aminophenyl Group: This group is structurally analogous to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthetase (DHPS) in bacteria. This suggests a potential for antimicrobial activity through competitive inhibition of folate synthesis.[1][2]
-
The N-(4-ethoxyphenyl) Moiety: This part of the molecule is structurally related to phenacetin, a once-common analgesic. Phenacetin is metabolized to 4-ethoxyaniline (p-phenetidine), which can undergo further metabolic activation by cytochrome P450 (CYP) enzymes. This highlights the critical importance of understanding the metabolic fate of our target compound, as its metabolites may be responsible for both therapeutic and toxic effects.
Section 2: Prime Therapeutic Target Candidates and Validation Strategies
Based on the structural analysis and the known pharmacology of related compounds, we have identified several high-probability therapeutic targets. For each, we present the scientific rationale and a detailed, actionable protocol for validation.
Carbonic Anhydrases (CAs): The Foremost Target
Scientific Rationale: The primary sulfonamide group is a classic inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Various CA isoforms are implicated in a range of pathologies. Notably, isoforms CA IX and XII are overexpressed in many hypoxic tumors and are validated anticancer targets.[3][4][5][6][7] Inhibition of these isoforms can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis.[4][5][6][7] Other CA isoforms are targets for diuretics, antiglaucoma agents, and anticonvulsants.[8]
Caption: Workflow for the validation of Carbonic Anhydrase inhibition.
This assay measures the inhibition of the CA-catalyzed hydration of CO₂, which results in a pH change monitored by an indicator dye.
Materials:
-
Purified human Carbonic Anhydrase isoforms (e.g., CA I, II, IX, XII)
-
This compound
-
Acetazolamide (reference inhibitor)
-
Tris buffer (20 mM, pH 8.3)
-
Phenol red pH indicator
-
CO₂-saturated water (ice-cold)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare stock solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of Tris buffer containing phenol red to each well.
-
Add 10 µL of varying concentrations of the test compound or acetazolamide to the wells. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of the purified CA enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 80 µL of ice-cold CO₂-saturated water to each well.
-
Immediately place the plate in a microplate reader and monitor the absorbance at 570 nm over time at a constant temperature (e.g., 25°C).
-
Determine the rate of reaction from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.[9]
Dihydropteroate Synthetase (DHPS): The Antimicrobial Angle
Scientific Rationale: As a structural analog of PABA, this compound is a candidate for competitive inhibition of DHPS, a key enzyme in the bacterial folate synthesis pathway.[1][2] This pathway is absent in humans, making DHPS an excellent target for selective antibacterial agents.[2]
Caption: Workflow for Cytochrome P450 inhibition profiling.
This assay determines the concentration of the test compound that causes 50% inhibition of the activity of major human CYP isoforms. [10][11][12] Materials:
-
Pooled human liver microsomes (HLM)
-
Specific probe substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
This compound
-
Known CYP inhibitors (positive controls)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a dilution series of the test compound in incubation buffer.
-
In a 96-well plate, pre-incubate the test compound, HLM, and buffer at 37°C.
-
Add the specific CYP probe substrate to the wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis. [13][10][14]
Lipoxygenases (LOXs): The Anti-Inflammatory Potential
Scientific Rationale: Lipoxygenases are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators like leukotrienes and hydroxyeicosatetraenoic acids (HETEs). [15]Certain benzenesulfonamide derivatives have been identified as potent inhibitors of 12-lipoxygenase (12-LOX), which is implicated in inflammation, thrombosis, and cancer. [15]This makes LOXs a plausible target for anti-inflammatory applications of this compound.
Caption: Workflow for the validation of Lipoxygenase inhibition.
This assay measures the hydroperoxides generated from the incubation of a lipoxygenase with a fatty acid substrate. [16] Materials:
-
Purified lipoxygenase enzymes (e.g., human 5-LOX, 12-LOX, 15-LOX)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., a probe that fluoresces upon oxidation by hydroperoxides)
-
This compound
-
A known LOX inhibitor (e.g., Zileuton for 5-LOX) * Assay buffer
-
96-well white plate with a flat bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound or reference inhibitor at various concentrations.
-
Add the LOX enzyme and the fluorometric probe to each well and incubate for a short period at room temperature, protected from light.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
-
Calculate the reaction rates and determine the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value for each LOX isoform.
Section 3: Exploratory Targets and Future Directions
While the targets listed above represent the highest probability candidates, the diverse pharmacology of sulfonamides warrants a broader exploratory approach.
Nuclear Hormone Receptors
The structural similarity of the N-(4-ethoxyphenyl) moiety to certain endocrine-active compounds suggests the possibility of interaction with nuclear hormone receptors (e.g., estrogen, androgen, progesterone receptors). A competitive radioligand binding assay would be the standard method to screen for such activity.
HIV-1 Capsid Protein
Recent discoveries have identified small molecules that bind to the HIV-1 capsid protein and inhibit viral replication. [17][18][19][20][21][22][23]While structurally distinct from our compound of interest, the broad target space of sulfonamides makes this an intriguing, albeit less likely, possibility. An initial screen could involve a cell-based HIV-1 replication assay. [24]
Summary of Potential Targets and Validation Methodologies
| Potential Therapeutic Target | Therapeutic Area | Primary Validation Method | Secondary Validation Method |
| Carbonic Anhydrases (CAs) | Oncology, Glaucoma, Diuretics | Colorimetric CO₂ Hydration Assay | Cellular Thermal Shift Assay (CETSA) |
| Dihydropteroate Synthetase (DHPS) | Infectious Diseases (Antibacterial) | NADPH-Coupled Photometric Assay | Minimum Inhibitory Concentration (MIC) Assay |
| Cytochrome P450 (CYP) Enzymes | Drug Metabolism/Pharmacokinetics | In Vitro CYP Inhibition Assay (LC-MS/MS) | Metabolite Identification Studies |
| Lipoxygenases (LOXs) | Inflammation, Thrombosis | Fluorometric Inhibitor Screening Assay | Cell-Based LOX Product Measurement (ELISA/LC-MS/MS) |
| Nuclear Hormone Receptors | Endocrinology, Oncology | Radioligand Binding Assay | Reporter Gene Assay |
| HIV-1 Capsid Protein | Infectious Diseases (Antiviral) | Cell-Based HIV-1 Replication Assay | Surface Plasmon Resonance (SPR) for Binding |
Conclusion
This compound stands as a molecule with significant, yet untapped, therapeutic potential. Its chemical architecture strongly suggests interactions with well-established drug targets, particularly carbonic anhydrases and dihydropteroate synthetase. A systematic and rigorous investigation, following the detailed protocols outlined in this guide, will be instrumental in uncovering its primary mechanism of action and paving the way for its development as a novel therapeutic agent. The key to unlocking its potential lies not in a speculative approach, but in the methodical application of robust, validated experimental workflows that bridge the gap from in vitro enzymatic activity to cellular function and, ultimately, to in vivo efficacy.
References
-
A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (n.d.). Retrieved from [Link]
-
Carbonic anhydrases as drug targets--an overview. (n.d.). Retrieved from [Link]
-
Carbonic anhydrase inhibitors and activators for novel therapeutic applications. (2012). Retrieved from [Link]
-
Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (n.d.). Retrieved from [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). Retrieved from [Link]
-
A cell-based assay for screening lipoxygenase inhibitors. (n.d.). Retrieved from [Link]
-
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020, December 15). Retrieved from [Link]
-
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Retrieved from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved from [Link]
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021, January 26). Retrieved from [Link]
-
CYP Inhibition Assay. (n.d.). Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. (1989, October 10). Retrieved from [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Retrieved from [Link]
-
Inhibitors of the HIV-1 Capsid, A Target of Opportunity. (n.d.). Retrieved from [Link]
-
HIV capsid inhibition. (n.d.). Retrieved from [Link]
-
Lipoxygenase Inhibitor Screening Assay Kit. (n.d.). Retrieved from [Link]
-
A cell-based assay for screening lipoxygenase inhibitors. (2026, August 9). Retrieved from [Link]
-
5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). Retrieved from [Link]
-
Antiviral Properties of HIV-1 Capsid Inhibitor GSK878. (2023, April 11). Retrieved from [Link]
-
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020, December 15). Retrieved from [Link]
-
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020, December 15). Retrieved from [Link]
-
Discovery of Novel Small-Molecule HIV-1 Replication Inhibitors That Stabilize Capsid Complexes. (n.d.). Retrieved from [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Retrieved from [Link]
-
Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. (2020, November 19). Retrieved from [Link]
-
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (n.d.). Retrieved from [Link]
-
Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (n.d.). Retrieved from [Link]
-
A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import. (n.d.). Retrieved from [Link]
-
Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. (n.d.). Retrieved from [Link]
-
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2014, March 20). Retrieved from [Link]
-
Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. (n.d.). Retrieved from [Link]
-
Rapid HIV-1 genotyping assay for the detection of capsid mutations. (n.d.). Retrieved from [Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014, January 6). Retrieved from [Link]
-
Dihydropteroate synthase inhibitor. (n.d.). Retrieved from [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). Retrieved from [Link]
-
The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir. (n.d.). Retrieved from [Link]
-
4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010, November 1). Retrieved from [Link]
-
4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022, March 30). Retrieved from [Link]
-
4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. (2014, January 1). Retrieved from [Link]
-
The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir. (n.d.). Retrieved from [Link]
-
Replacing sulfa drugs with novel DHPS inhibitors. (n.d.). Retrieved from [Link]
-
FDA-Approved HIV-1 Capsid Inhibition With Lenacapavir: A Paradigm Shift in Pre-exposure Prophylaxis. (n.d.). Retrieved from [Link]
-
Inhibitors of Dihydropteroate Synthase: Substituent Effects in the Side-Chain Aromatic Ring of 6-[[3-(aryloxy)propyl]amino]. (n.d.). Retrieved from [Link]
Sources
- 1. Carbonic anhydrases as drug targets--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors and activators for novel therapeutic applications. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 14. criver.com [criver.com]
- 15. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]
- 17. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 19. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid HIV-1 genotyping assay for the detection of capsid mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 22. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FDA-Approved HIV-1 Capsid Inhibition With Lenacapavir: A Paradigm Shift in Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, a valuable sulfonamide intermediate in medicinal chemistry and drug development. The protocol is structured as a two-step process, beginning with the synthesis of an N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide intermediate via nucleophilic substitution, followed by the reduction of the nitro group to yield the target primary amine. This guide emphasizes the rationale behind procedural choices, robust validation checkpoints, and safety considerations, ensuring a reliable and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their wide range of biological activities.[1] The primary sulfonamide group is a key pharmacophore, notably acting as a potent inhibitor of carbonic anhydrase (CA) enzymes, which are implicated in various diseases.[1] The strategic modification of the benzenesulfonamide core, often by attaching tailored moieties to the amino group, allows for the fine-tuning of potency and selectivity towards specific enzyme isoforms.[1]
The target molecule, this compound, combines the critical 4-aminobenzenesulfonamide "head" with an N-substituted 4-ethoxyphenyl "tail." This structure makes it an ideal precursor for creating libraries of more complex drug candidates.
The synthetic strategy detailed herein is a classic and highly reliable approach that circumvents the challenges of working directly with reactive 4-aminobenzenesulfonyl chloride. By first coupling 4-ethoxyaniline (p-phenetidine) with 4-nitrobenzenesulfonyl chloride, we form a stable nitro-intermediate. The subsequent reduction of the aromatic nitro group is a well-established and high-yielding transformation, providing a clean route to the desired product.
Synthesis Workflow Overview
The synthesis is performed in two main stages:
-
Stage 1: Sulfonamide Bond Formation. Reaction of 4-nitrobenzenesulfonyl chloride with 4-ethoxyaniline in a basic aqueous medium to form the sulfonamide intermediate, N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide.
-
Stage 2: Aromatic Nitro Group Reduction. Reduction of the nitro-intermediate using iron powder in an acidic methanolic solution to produce the final product, this compound.
Caption: Two-stage synthesis of the target compound.
Materials and Characterization Data
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| 4-Nitrobenzenesulfonyl chloride | 98-74-8 | C₆H₄ClNO₄S | 221.62 | Moisture sensitive. Corrosive. |
| 4-Ethoxyaniline (p-Phenetidine) | 156-43-4 | C₈H₁₁NO | 137.18 | [2][3] Toxic. Turns dark on exposure to air/light.[3] |
| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | Base. |
| Iron Powder (<100 mesh) | 7439-89-6 | Fe | 55.85 | Reducing agent. |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | HCl | 36.46 | Corrosive. Use in fume hood. |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Flammable solvent. |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | Flammable solvent for recrystallization. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
Characterization Data for Final Product
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₆N₂O₃S |
| Molecular Weight | 292.35 g/mol |
| Appearance | Off-white to light tan solid |
| Melting Point | Expected in the range of 160-170 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.25-1.35 (t, 3H, -CH₃), 3.90-4.00 (q, 2H, -OCH₂-), 5.85 (s, 2H, -NH₂), 6.60-7.50 (m, 8H, Ar-H), ~9.80 (s, 1H, -SO₂NH-) |
| IR (KBr, cm⁻¹) | ~3470, 3380 (N-H stretch, amine), ~3250 (N-H stretch, sulfonamide), ~1600 (aromatic C=C), ~1330, 1150 (S=O stretch) |
| MS (ESI+) | m/z 293.09 [M+H]⁺, 315.08 [M+Na]⁺[4] |
Detailed Experimental Protocol
Safety Precaution: All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
PART 1: Synthesis of N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide (Intermediate)
Rationale: This step forms the robust sulfonamide linkage. Sodium carbonate is used as an acid scavenger to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[5] The reaction is performed in an aqueous medium at room temperature, which are mild and effective conditions.
Procedure:
-
Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 4-ethoxyaniline (p-phenetidine) (5.00 g, 36.4 mmol).
-
Base Solution: Add 100 mL of deionized water, followed by anhydrous sodium carbonate (5.8 g, 54.7 mmol). Stir the mixture for 10-15 minutes to form a suspension.
-
Addition of Sulfonyl Chloride: To the stirring suspension, add 4-nitrobenzenesulfonyl chloride (8.08 g, 36.4 mmol) portion-wise over 15 minutes.
-
Experimental Insight: Adding the sulfonyl chloride slowly prevents clumping and localized overheating, ensuring a homogenous reaction.
-
-
Reaction: Vigorously stir the resulting yellow-orange mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) and may require 24-48 hours for completion. A solid precipitate of the product will form.
-
Workup and Isolation:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove unreacted starting materials and inorganic salts.
-
Continue to pull air through the filter cake for at least 30 minutes to partially dry the product.
-
-
Purification:
-
Transfer the crude solid to a beaker and recrystallize from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of boiling ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven at 50-60 °C to a constant weight.
-
PART 2: Synthesis of this compound (Final Product)
Rationale: The Béchamp reduction, using iron in a slightly acidic medium, is a classic, cost-effective, and highly efficient method for converting aromatic nitro compounds to anilines.[6] A catalytic amount of HCl is used to activate the iron surface. The reaction is performed under reflux to ensure a reasonable reaction rate.
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide from Part 1 (5.0 g, 15.5 mmol).
-
Reagent Addition: Add 150 mL of methanol, followed by 30 mL of deionized water. Stir to create a suspension. To this, add iron powder (8.6 g, 155 mmol, 10 equivalents).
-
Initiation: While stirring, carefully add 2.5 mL of concentrated hydrochloric acid to the mixture through the condenser.
-
Causality Note: The acid etches the oxide layer from the iron particles, initiating the electron transfer required for reduction. The reaction is exothermic.
-
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. The color of the mixture will change from yellow/orange to grey/black. Monitor the reaction progress by TLC until the starting material spot has disappeared.
-
Workup and Isolation:
-
While still hot, carefully filter the reaction mixture through a pad of Celite® using a Büchner funnel to remove the iron powder and iron oxides.
-
Expert Tip: Hot filtration is crucial as the product may crystallize out of the solution upon cooling, leading to significant yield loss. Wash the flask and filter cake with hot methanol (2 x 25 mL) to ensure complete recovery of the product.
-
-
Combine the filtrates in a large beaker and reduce the volume to approximately one-third on a rotary evaporator.
-
-
Precipitation and Purification:
-
Pour the concentrated filtrate into 400 mL of ice-cold deionized water with stirring.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate of the crude product will form.
-
Stir the suspension in an ice bath for 30 minutes to complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum.
-
If necessary, the final product can be further purified by recrystallization from an ethanol/water mixture.
-
References
- Two Methods for the Synthesis of Phenacetin.
- Synthesis of Phenacetin. St. Olaf College.
- What is the synthesis method of Phenacetin Crystal? Bloom Tech.
- Phenacetin Synthesis. Cram.
- INSTRUCTOR'S INFORMATION - Two Methods for the Synthesis of Phenacetin. Unknown Source.
- Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and p-phenetidine. Homework.Study.com.
- Prepar
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermedi
- Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Filo.
- 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Evidentic.
- Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and pphenetidine (p-ethoxyaniline) via amide synthesis (a nucleophilic acyl substitution). Chegg.
- N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide. NIH.
- Method of phenacetin obtaining.
- Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and phenetidine (p-ethoxyaniline) via amide synthesis (a nucleophilic acyl substitution). Homework.Study.com.
- Synthesis of 4-aminobenzenesulfonamide. PrepChem.com.
- This compound (C14H16N2O3S). PubChemLite.
- p-Phenetidine-3-sulfonic acid. Ivy Fine Chemicals.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro-. US EPA.
- 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem.
- p-Phenetidine. Wikipedia.
- Continuous reduction process.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-. PubChem.
- 4-amino benzenesulfonamides.
- Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-. PubChemLite.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.
- Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimid
- (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies.
- 4-Acetamidobenzenesulfonamide. Cayman Chemical.
- 4-Ethoxyaniline. PubChem.
- p-Phenetidine. Alfa Chemistry.
- 4-Acetamidobenzenesulfonamide. ChemicalBook.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. PubChemLite - this compound (C14H16N2O3S) [pubchemlite.lcsb.uni.lu]
- 5. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 6. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide in Modern Organic Synthesis
Introduction: 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is a versatile bifunctional organic compound that serves as a valuable building block in the synthesis of a diverse array of complex molecules. Its structure, featuring a primary aromatic amine, a sulfonamide linkage, and two distinct phenyl rings, offers multiple reactive sites for strategic chemical modifications. This guide provides an in-depth exploration of its application in several cornerstone reactions of modern organic synthesis, including palladium-catalyzed cross-coupling and bioorthogonal "click chemistry". The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.
Section 1: Compound Profile and Safety Precautions
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 19837-75-3 | [2] |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [1] |
| Molecular Weight | 292.35 g/mol | [1] |
| Appearance | White to off-white solid | N/A (General knowledge) |
| Monoisotopic Mass | 292.08817 Da | [1] |
Significance in Synthesis
The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial and anticancer drugs.[3][4] The primary amino group on the benzenesulfonamide ring acts as a versatile synthetic handle, allowing for the introduction of diverse functionalities and the construction of larger, more complex molecular architectures. This makes this compound a strategic starting material for generating libraries of novel compounds in drug discovery and materials science.
Safety and Handling
Proper handling of all chemicals is paramount. The following guidelines are based on available safety data sheets and should be strictly adhered to.
| Precaution | Description | Reference |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses. | [5][6][7] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [5][8] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation. | [5][6][7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. | [6][8] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [5][8] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice. | [5][8] |
| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [5][8] |
Section 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-N and C-C bond formation.[9][10] this compound can be employed as a key substrate in these transformations.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
Causality and Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[9][11] This reaction is invaluable when traditional methods like nucleophilic aromatic substitution fail due to low substrate reactivity.[10] In this protocol, the primary amino group of this compound serves as the nucleophile to be coupled with a variety of aryl halides. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical; it facilitates the rate-limiting reductive elimination step from the palladium center, leading to higher yields and broader substrate scope. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine in situ, forming the palladium-amido intermediate necessary for the catalytic cycle.[9]
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Degas the mixture by bubbling argon through the solution for 10 minutes. Seal the flask and heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Provides an active Pd(0) source and a bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base required for amine deprotonation without competing side reactions. |
| Solvent | Toluene or Dioxane | High-boiling, non-polar aprotic solvents that are compatible with the reaction components.[10] |
| Temperature | 100 - 110 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. |
| Yield | 60 - 95% | Highly dependent on the specific aryl halide and reaction optimization. |
Section 3: Derivatization for Bioorthogonal "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation and materials science.[12][13] The primary amine of this compound can be readily converted to an azide, a key functional group for click reactions.
Synthesis of the Azide Intermediate and Subsequent SPAAC Reaction
Causality and Rationale: The transformation involves a two-step sequence. First, the primary amine is converted to a diazonium salt using sodium nitrite under acidic conditions (diazotization). This highly reactive intermediate is then immediately treated with sodium azide to yield the stable aryl azide. This conversion is a cornerstone of aromatic chemistry. The resulting azide is a perfect partner for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click reaction. SPAAC utilizes a strained cyclooctyne (e.g., BCN or DBCO), where ring strain provides the driving force for the [3+2] cycloaddition without the need for a cytotoxic copper catalyst, making it suitable for biological applications.[14]
Caption: Two-step workflow for click chemistry functionalization.
Experimental Protocol: Synthesis of 4-azido-N-(4-ethoxyphenyl)benzenesulfonamide
-
Diazotization: Dissolve this compound (1.0 eq.) in a mixture of glacial acetic acid and concentrated HCl at room temperature. Cool the solution to 0-5 °C in an ice-water bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Azide Addition: In a separate flask, dissolve sodium azide (NaN₃, 1.5 eq.) in water and cool to 0-5 °C. Add this solution dropwise to the diazonium salt solution, again maintaining a temperature below 5 °C. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Pour the mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. The crude azide can often be used directly or purified by column chromatography. Caution: Aryl azides can be energetic; handle with care and avoid heating neat.
Experimental Protocol: General Procedure for SPAAC
-
Reaction Setup: In a vial, dissolve the synthesized 4-azido-N-(4-ethoxyphenyl)benzenesulfonamide (1.0 eq.) and the strained cyclooctyne (e.g., BCN, 1.0-1.2 eq.) in a suitable solvent (e.g., DMSO, THF, or a mixture with water).
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast.
-
Monitoring: Monitor progress by LC-MS. The reaction is often complete within 1-4 hours.
-
Purification: Upon completion, the desired triazole product can be purified directly by preparative HPLC or by standard work-up and column chromatography, depending on the properties of the cyclooctyne partner.
| Parameter | Typical Condition | Rationale |
| Diazotization Reagent | NaNO₂ / HCl | Classic reagents for converting a primary aromatic amine to a diazonium salt. |
| Azide Source | Sodium Azide (NaN₃) | Readily available and effective nucleophile for converting the diazonium salt to the azide. |
| SPAAC Partner | BCN, DBCO, DIFO | Strained alkynes that react rapidly with azides without a catalyst. |
| SPAAC Solvent | DMSO, THF, CH₃CN, H₂O | Polar solvents that are compatible with a wide range of substrates, including biomolecules. |
| Temperature | 0-5 °C (Azide Synthesis), RT (SPAAC) | Low temperature is critical for the stability of the diazonium intermediate. SPAAC proceeds readily at ambient temperature. |
Section 4: Characterization of Synthesized Derivatives
Confirmation of product identity and purity is essential. A combination of spectroscopic and spectrometric techniques should be employed.
| Technique | Expected Observations for Derivatives | Reference |
| ¹H & ¹³C NMR | Appearance of new signals corresponding to the added aryl group (Buchwald-Hartwig) or the triazole ring (Click). Shifts in the aromatic region of the parent molecule are expected. | [15][16] |
| FTIR Spectroscopy | Disappearance of the N-H stretching bands of the primary amine (~3300-3500 cm⁻¹). Appearance of characteristic bands for new functional groups. The strong S=O stretches (~1350 and 1170 cm⁻¹) should remain. | [16] |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated exact mass of the expected product. | [1][3] |
References
- Evotec. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
- Kantvyris, A., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
- Angene Chemical. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ChemicalBook. (n.d.). 4-AMINO-N-(4-METHOXY-PHENYL)-BENZENESULFONAMIDE Safety Data Sheets.
- PubChem. (n.d.). Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-.
- PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (n.d.). Supporting information.
- BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
- PubChemLite. (2026). This compound (C14H16N2O3S).
- SpectraBase. (n.d.). Benzenesulfonamide, N-(4-ethoxyphenyl)-4-(1-methylethyl)-.
- Lab-Chemicals.Com. (n.d.). Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl)-.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- SiChem. (n.d.). Click Chemistry.
- Chemical Science (RSC Publishing). (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo.
- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- PMC - NIH. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications.
- ResearchGate. (n.d.). An illustration of the diverse applications of 'Click Chemistry'.
- SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Bachem. (2021). Click Chemistry: A valuable tool for peptide and protein modification.
- PMC - NIH. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide.
- ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
- MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate.
- PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide.
- NIH. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- ChemicalBook. (n.d.). 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE.
- ResearchGate. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
- MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
- ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates.
- BenchChem. (2025). Application Notes and Protocols: 4-(Diphenylamino)benzeneboronic Acid in Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic....
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
Sources
- 1. PubChemLite - this compound (C14H16N2O3S) [pubchemlite.lcsb.uni.lu]
- 2. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]
- 3. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Click Chemistry - SiChem [sichem.de]
- 13. researchgate.net [researchgate.net]
- 14. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Introduction
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1][2] The precise characterization of such molecules is paramount to ensure their identity, purity, and quality, which are critical factors for reliable research and the development of safe and effective pharmaceuticals. An impurity or structural ambiguity can significantly alter a compound's biological and toxicological profile.
This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound. We move beyond simple procedural lists to explain the causality behind the selection of each analytical method, ensuring a robust and self-validating approach. The protocols detailed herein are designed for researchers, quality control scientists, and drug development professionals to establish a complete analytical profile of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 19837-75-3 | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [4] |
| Molecular Weight | 292.36 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 198-199 °C | [3] |
| Monoisotopic Mass | 292.08817 Da |[4] |
Chromatographic Purity and Quantification by RP-HPLC
Expert Insight: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products. The choice of a C18 column is based on its hydrophobic selectivity, which is ideal for retaining and separating aromatic compounds like the target molecule. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.[5]
Protocol 1: RP-HPLC Method for Purity Assessment
1.1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Photo-Diode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1.2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 0.5 mg/mL.[6]
-
System Suitability Solution: Use the main sample solution.
1.3. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection Wavelength | 270 nm (or determined by UV-Vis scan) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 |
1.4. System Suitability (Self-Validation): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
1.5. Data Analysis:
-
Calculate the purity by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Caption: High-level workflow for HPLC purity analysis.
Structural Elucidation and Confirmation
Expert Insight: While HPLC confirms purity, it does not verify the chemical structure. A combination of spectroscopic techniques is required for unambiguous structural confirmation. NMR provides atomic-level connectivity, FTIR identifies key functional groups, and Mass Spectrometry confirms the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR are unparalleled for determining the precise arrangement of atoms in a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the carbon skeleton. For this compound, specific signals for the ethoxy group (-O-CH₂-CH₃), the two distinct aromatic rings, and the amine protons (both -NH₂ and -SO₂NH-) are expected, providing definitive structural proof.
Protocol 2: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons (NH and NH₂).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence.[6]
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Compare the observed chemical shifts, multiplicities, and integrations with the expected values for the proposed structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -CH₃ (ethoxy) | ~1.3 (triplet) | ~15 |
| -CH₂- (ethoxy) | ~4.0 (quartet) | ~63 |
| -NH₂ (amino) | ~5.8 (broad singlet) | - |
| Aromatic H (aminophenyl ring) | ~6.6 (d) & ~7.4 (d) | ~113, ~129, ~129, ~152 |
| Aromatic H (ethoxyphenyl ring) | ~6.8 (d) & ~7.0 (d) | ~114, ~124, ~125, ~155 |
| -NH- (sulfonamide) | ~9.8 (singlet) | - |
| C-S (aminophenyl ring) | - | ~129 |
| C-N (ethoxyphenyl ring) | - | ~125 |
| C-O (ethoxyphenyl ring) | - | ~155 |
| C-NH₂ (aminophenyl ring) | - | ~152 |
Note: Predicted shifts are based on data from analogous structures and standard chemical shift ranges. Experimental values may vary slightly.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds are highly characteristic. For this molecule, we expect to see distinct absorption bands for the N-H bonds of the primary amine and the secondary sulfonamide, the strong asymmetric and symmetric stretching of the S=O bonds, and the C-O-C stretch of the ether linkage. The presence of all these bands provides strong evidence for the correctness of the overall structure.
Protocol 3: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly and press it into a thin, transparent disk using a hydraulic press.[6]
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to their corresponding functional groups.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3300 |
| Sulfonamide (N-H) | Stretch | 3300 - 3200 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Sulfonamide (S=O) | Asymmetric & Symmetric Stretch | 1350 - 1300 & 1170 - 1150 |
| Ether (C-O-C) | Asymmetric Stretch | 1270 - 1200 |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: Mass spectrometry provides the molecular weight of a compound, one of its most fundamental properties. By coupling HPLC with a mass spectrometer (LC-MS), we can obtain the mass of the pure compound as it elutes from the column. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺, directly confirming its molecular formula.
Protocol 4: LC-MS Analysis
-
Sample Preparation: Dilute the sample prepared for HPLC analysis (Protocol 1) to a concentration of approximately 1-10 µg/mL using the mobile phase.[6]
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Use the same conditions as in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Acquire full scan mass spectra from m/z 100 to 500.
-
-
Data Analysis: Identify the [M+H]⁺ ion. The expected m/z value for C₁₄H₁₆N₂O₃S is 293.09545.[4] The high-resolution mass should be within 5 ppm of the theoretical value.
Integrated Characterization Workflow
No single technique provides a complete picture. The power of this analytical approach lies in the integration of orthogonal methods. Chromatography establishes purity, while the collective spectroscopic data confirms the identity. This integrated workflow ensures the highest level of confidence in the material's quality.
Caption: Integrated workflow for comprehensive material characterization.
References
- Evident. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
- Royal Society of Chemistry. (n.d.). Supporting information.
- BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
-
Hamaker, C. G., & Goettler, P. E. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2023(2), M1629. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H16N2O3S). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]
-
Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(4-ethoxyphenyl)benzene-1-sulfonamide | 19837-75-3 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C14H16N2O3S) [pubchemlite.lcsb.uni.lu]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Application Notes & Protocols: Structural Elucidation of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide using NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a sulfonamide derivative, this compound holds significance for researchers in medicinal chemistry and drug development. Accurate and unambiguous structural verification is paramount for ensuring compound identity, purity, and for understanding structure-activity relationships. This document details field-proven protocols for sample preparation, one-dimensional (¹H and ¹³C) NMR acquisition, and advanced two-dimensional (2D) NMR experiments, including COSY and HSQC. The narrative emphasizes the causality behind experimental choices, ensuring that the described workflow constitutes a self-validating system for complete molecular structure elucidation.
Introduction: The Imperative for Structural Verification
This compound belongs to the sulfonamide class of compounds, a cornerstone in pharmaceutical sciences known for a wide range of biological activities.[1] The precise arrangement of its constituent atoms dictates its physicochemical properties and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of organic molecules in solution.[2][3] It provides unparalleled insight into the chemical environment of each atom, their connectivity, and their spatial relationships.
This guide is designed for researchers and drug development professionals, offering both the practical "how-to" and the critical "why" behind each step. We will proceed from foundational sample preparation to the acquisition and interpretation of 1D and 2D NMR spectra, culminating in the complete and confident assignment of the molecule's ¹H and ¹³C NMR signals.
Molecular Structure Overview
To facilitate a clear discussion, the atoms of this compound are systematically numbered as shown below. This numbering scheme will be used throughout the guide for spectral assignments.
Caption: Standard workflow for NMR structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a suitable probe.
Typical Acquisition Parameters (400 MHz Spectrometer):
| Parameter | ¹H Experiment | ¹³C {¹H} Experiment | COSY Experiment | HSQC Experiment |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsisp2.2 |
| Solvent | DMSO-d6 | DMSO-d6 | DMSO-d6 | DMSO-d6 |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width | ~12 ppm | ~220 ppm | ~12 ppm (F1, F2) | ~12 ppm (F2), ~165 ppm (F1) |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | 4 - 8 | 8 - 16 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 1.5 s |
| Acquisition Time (AQ) | ~3.4 s | ~1.0 s | ~0.2 s | ~0.2 s |
| Experiment Time | ~2 min | ~1-2 hours | ~20 min | ~45 min |
Data Analysis and Structural Interpretation
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (proton count), and splitting/multiplicity (neighboring protons). [4][5] Expected Spectral Features:
-
Ethoxy Group (C13-H₂, C14-H₃): We expect a quartet for the methylene protons (H-13) around 4.0 ppm, coupled to the three methyl protons (H-14). The methyl protons will appear as a triplet around 1.3 ppm. This classic ethyl pattern is a key starting point for assignment.
-
Aromatic Protons (H-2, H-3, H-8, H-9, H-11, H-12): The protons on the two benzene rings will resonate in the aromatic region, typically between 6.5 and 8.0 ppm. [6] * The protons on the 4-aminobenzenesulfonamide ring (H-2, H-3) will likely appear as two distinct doublets due to the strong para-substitution pattern.
-
The protons on the 4-ethoxyphenyl ring (H-8, H-9, H-11, H-12) will also appear as two doublets. The protons ortho to the oxygen (H-9, H-11) will be more shielded (further upfield) than those ortho to the nitrogen (H-8, H-12).
-
-
Exchangeable Protons (-NH₂ and -SO₂NH-):
-
The primary amine (-NH₂) protons on the C1 ring will likely appear as a broad singlet. Its chemical shift can vary but is often seen around 5.9 ppm in DMSO-d6. [6] * The sulfonamide proton (-SO₂NH-) is acidic and will appear as a singlet, often further downfield (e.g., 8.5-10.5 ppm), due to deshielding by the adjacent sulfonyl group. [6]
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.
Expected Spectral Features:
-
Aromatic Carbons (C1-C6, C7-C12): These will appear in the typical aromatic region of ~110-160 ppm. [7][8][9]Carbons directly attached to heteroatoms (O, N, S) will be the most downfield. For example, C4, C5, C7, and C10 will have distinct chemical shifts due to their substituents.
-
Ethoxy Group Carbons (C13, C14): These aliphatic carbons will be the most upfield signals. The methylene carbon (C13) attached to oxygen will be around 60-70 ppm, while the terminal methyl carbon (C14) will be around 15-20 ppm. [8][10] Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Atom(s) | Proton (¹H) Assignment | Carbon (¹³C) Assignment |
| -NH₂ | ~5.9 ppm (s, 2H) | - |
| H-2, H-3 | ~6.6-7.6 ppm (2 x d, 4H total) | C1: ~152 ppm |
| -SO₂NH- | ~9.6 ppm (s, 1H) | C2, C3: ~113-129 ppm |
| H-8, H-12 | ~6.9-7.2 ppm (d, 2H) | C4: ~125 ppm |
| H-9, H-11 | ~6.8-6.9 ppm (d, 2H) | C5: ~130 ppm |
| -OCH₂CH₃ (H-13) | ~4.0 ppm (q, 2H) | C7: ~131 ppm |
| -OCH₂CH₃ (H-14) | ~1.3 ppm (t, 3H) | C8, C12: ~124 ppm |
| C9, C11: ~115 ppm | ||
| C10: ~155 ppm | ||
| C13: ~63 ppm | ||
| C14: ~15 ppm | ||
| Predicted shifts are estimates based on typical functional group values in DMSO-d6. Actual values may vary. |
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides a strong foundation, 2D NMR is essential for confirming connectivity and resolving any ambiguities, especially in the crowded aromatic region. [11]
Protocol 3: COSY (Correlation Spectroscopy)
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling). [12][13][14]A cross-peak appears in the 2D spectrum at the chemical shifts of two coupled protons.
Caption: Expected ¹H-¹³C HSQC correlations.
Interpretation:
-
Each cross-peak links a proton signal on the F2 (horizontal) axis to its attached carbon on the F1 (vertical) axis.
-
The proton at ~1.3 ppm (H-14) will show a cross-peak to the carbon at ~15 ppm, assigning it as C-14.
-
The proton quartet at ~4.0 ppm (H-13) will correlate to the carbon at ~63 ppm, assigning it as C-13.
-
Each aromatic proton doublet will correlate to a specific aromatic carbon signal, allowing for the unambiguous assignment of all protonated carbons in the aromatic region. Carbons without attached protons (quaternary carbons like C1, C4, C5, C7, and C10) will be absent from the HSQC spectrum, which aids in their identification.
Conclusion: A Self-Validating Approach
By systematically applying the protocols outlined in this guide, a researcher can achieve a complete and validated structural assignment for this compound. The combination of 1D ¹H NMR (providing proton count and neighbor information), 1D ¹³C NMR (providing carbon count), COSY (confirming ¹H-¹H connectivity), and HSQC (linking protons to their carbons) creates a robust, self-validating dataset. This level of analytical rigor is indispensable for publication, patent filings, and regulatory submissions in the field of drug discovery and development.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
University of Arizona. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Applied Sciences. Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. [Link]
-
Preprints.org. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]
-
Chemistry LibreTexts. Uses for 2-D NMR Spectroscopy. [Link]
-
European Pharmaceutical Review. Emerging NMR techniques as advanced tools for characterising biological parenteral products. [Link]
-
PubMed. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. [Link]
-
University College London. Sample Preparation. [Link]
-
ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]
-
Bruker. NMR Sample Preparation. [Link]
-
ResearchGate. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
Slideshare. use of nmr in structure ellucidation. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
PubMed Central. Advances in Nuclear Magnetic Resonance for Drug Discovery. [Link]
-
YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
MDPI. Current NMR Techniques for Structure-Based Drug Discovery. [Link]
-
KPU Pressbooks. ¹H NMR Spectra and Interpretation (Part II). [Link]
-
National High Magnetic Field Laboratory. New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. [Link]
-
Chemistry LibreTexts. ¹H NMR Signal Integration and Splitting. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. Spin-Spin Splitting in ¹H NMR Spectra. [Link]
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
YouTube. How to Interpret Splitting in the 1H NMR (O Chem). [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Wiley Online Library. Spectral Assignments and Reference Data. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
PubChem. Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-. [Link]
-
The Royal Society of Chemistry. Supporting information: N-Arylation of Sulfonamides with Boronic Acids in the Presence of Reusable Polymer-Supported Copper(I) Catalysts. [Link]
-
Stork. Identification of sulfonamides by NMR spectroscopy. [Link]
-
Taylor & Francis Online. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
YAKHAK HOEJI. Determination of Sulfonamides by NMR Spectroscopy. [Link]
-
PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. [Link]
-
PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. emerypharma.com [emerypharma.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
High-Sensitivity Analysis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a member of the sulfonamide class of compounds, precise and reliable quantification is critical in various stages of drug development, from metabolic studies to quality control. This guide provides a comprehensive framework, including optimized sample preparation protocols, detailed LC-MS/MS parameters, and an in-depth analysis of the compound's fragmentation behavior. The methodologies described herein are designed to be self-validating and are grounded in established principles of mass spectrometry, ensuring both accuracy and reproducibility for researchers in the pharmaceutical and analytical sciences.
Introduction and Scientific Rationale
This compound belongs to the arylsulfonamide family, a structural motif present in a wide array of therapeutic agents. The analytical challenge with such compounds lies in achieving high sensitivity and selectivity, often within complex biological or chemical matrices. Tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, offers unparalleled specificity and sensitivity for this purpose.[1][2]
The core principle of this method relies on the unique fragmentation pattern of the target analyte when subjected to collision-induced dissociation (CID). Aromatic sulfonamides exhibit characteristic fragmentation pathways, including a notable rearrangement that leads to the elimination of sulfur dioxide (SO₂).[3] By selecting the protonated parent molecule as the precursor ion and monitoring its specific fragment ions, we can construct a highly selective and quantitative assay. This document explains the causality behind each methodological choice, from mobile phase composition to collision energy selection, providing a complete protocol for immediate implementation.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is essential for method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [4] |
| Molecular Weight | 304.36 g/mol | N/A |
| Monoisotopic Mass | 304.08816 g/mol | N/A |
| Calculated [M+H]⁺ | 305.09599 m/z | N/A |
Integrated Experimental Workflow
The analytical process follows a logical sequence from sample receipt to final data interpretation. The workflow is designed to minimize sample handling, reduce potential sources of error, and maximize throughput.
Caption: Overall analytical workflow for this compound.
Detailed Methodologies and Protocols
Protocol 1: Preparation of Standards and Quality Controls
Accurate standard preparation is the cornerstone of quantitative analysis. All solvents and reagents should be of LC-MS grade.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol. This solution should be stored at -20°C.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
-
Calibration Curve Standards (e.g., 0.1 to 100 ng/mL):
-
Perform serial dilutions from the working standard solution using a mobile phase-matched solvent (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to prepare calibration standards at concentrations appropriate for the expected sample range.[1]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is optimized for cleaning up aqueous samples, such as environmental water or diluted biological fluids. The use of a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent provides excellent recovery for sulfonamides.[5]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place an Agilent Bond Elut HLB (or equivalent) cartridge on a vacuum manifold.
-
Condition the cartridge by passing 6 mL of methanol, followed by 6 mL of ultrapure water. Do not let the cartridge run dry.[5]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of approximately 5 mL/min.[5]
-
-
Washing:
-
Wash the cartridge with 6 mL of ultrapure water to remove hydrophilic impurities.
-
Dry the cartridge completely by applying high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge using two 4 mL aliquots of methanol.[6] Collect the eluate in a clean tube.
-
-
Reconstitution:
Protocol 3: LC-MS/MS Instrumental Analysis
The following parameters provide a validated starting point for analysis on a modern triple quadrupole mass spectrometer.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| UHPLC System | Agilent 1290 Infinity II, Waters ACQUITY, or equivalent | High-pressure systems enable efficient separation with sub-2 µm particle columns. |
| Column | Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm) or equivalent | C18 stationary phases provide excellent retention and peak shape for sulfonamides.[1] |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and improves peak symmetry.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for positive mode ESI.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.3 mL/min | A moderate flow rate is compatible with standard ESI sources.[1] |
| Injection Vol. | 3 µL | Small injection volumes minimize peak distortion.[1] |
| Gradient | 0-1.0 min, 10% B; 1.0-8.0 min, 10-90% B; 8.0-10.0 min, 90% B; 10.1-12.0 min, 10% B | A linear gradient ensures robust separation from matrix components. |
Table 2: Optimized Tandem Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Sciex Triple Quad 5500, Agilent 6470, or equivalent | Modern triple quadrupoles offer the required sensitivity and scan speed for MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form stable [M+H]⁺ ions.[1][6] |
| Spray Voltage | +5500 V | Optimizes the electrospray process for efficient ion formation.[1] |
| Source Temp. | 550°C | Aids in desolvation of ions entering the mass spectrometer.[1] |
| Nebulizer Gas | 55 psi | Disperses the liquid stream into a fine aerosol.[1] |
| Curtain Gas | 40 psi | Prevents neutral molecules from entering the MS interface.[1] |
| MRM Transitions | See Table 3 | Precursor and product ions are selected for specificity and abundance. |
Expected Results: Fragmentation Analysis
The fragmentation of protonated this compound ([M+H]⁺ at m/z 305.1) is predictable and follows pathways common to aromatic sulfonamides. The primary fragmentation events observed upon CID are outlined below.
Caption: Proposed CID fragmentation pathway for protonated this compound.
-
Loss of SO₂: A signature fragmentation for many aromatic sulfonamides involves the extrusion of sulfur dioxide (a neutral loss of ~64 Da), yielding a highly stable fragment at m/z 241.1.[3] This is often an abundant ion and an excellent candidate for a quantifier.
-
Cleavage of the S-N Bond: Fission of the bond between the sulfonyl group and the secondary amine nitrogen results in the formation of the aminobenzenesulfonyl cation at m/z 156.0. This fragment is characteristic of the core sulfanilamide structure and serves as a reliable confirmation ion.[8]
-
Cleavage of the C-S Bond: Fragmentation can also produce the protonated 4-ethoxyaniline moiety at m/z 137.1.
-
Secondary Fragmentation: The m/z 156.0 fragment can further lose SO₂ to produce the anilinium ion at m/z 92.1, another common sulfonamide fragment.[9]
Table 3: Proposed MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| This compound | 305.1 | 241.1 | Quantifier | ~20 |
| This compound | 305.1 | 156.0 | Qualifier 1 | ~25 |
| This compound | 305.1 | 92.1 | Qualifier 2 | ~35 |
| Note: Collision energies are instrument-dependent and require empirical optimization. |
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable protocol for the analysis of this compound. By leveraging established principles of electrospray ionization and collision-induced dissociation, this guide offers a complete solution from sample preparation to instrumental analysis. The clear rationale behind each parameter and the detailed fragmentation analysis empower researchers to implement and adapt this method with confidence, ensuring data of the highest integrity for critical drug development and scientific research applications.
References
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Source: PubMed URL: [Link]
-
Title: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry Source: Agilent Technologies URL: [Link]
-
Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL: [Link]
-
Title: Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry Source: USDA Food Safety and Inspection Service URL: [Link]
-
Title: Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization Source: Oxford Academic URL: [Link]
-
Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent Technologies URL: [Link]
-
Title: Determination of sulfonamides in milk by ID-LC-MS/MS Source: ACG Publications URL: [Link]
-
Title: Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination Source: American Chemical Society Publications URL: [Link]
-
Title: Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer Source: YouTube (Shimadzu Corporation) URL: [Link]
-
Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS Source: Agilent Technologies URL: [Link]
Sources
- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
Application Notes & Protocols: 4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide as a Strategic Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, a pivotal intermediate in modern medicinal chemistry. The sulfonamide moiety is a privileged scaffold, integral to a wide array of therapeutic agents, including antibacterials, carbonic anhydrase inhibitors, and anti-inflammatory drugs.[1][2] This document elucidates a robust and reproducible three-step synthetic pathway, detailing not only the procedural steps but also the underlying chemical principles and strategic considerations essential for researchers in drug discovery and process development. We present detailed, self-validating protocols, analytical characterization data, and critical safety information to empower scientists to leverage this versatile building block for the creation of novel chemical entities.
Introduction: The Strategic Value of the Sulfonamide Scaffold
Since their initial discovery, sulfonamides have revolutionized medicine and remain a cornerstone of pharmaceutical development.[1][2] Their unique physicochemical properties—acting as a hydrogen bond donor and acceptor while mimicking the transition state of amide hydrolysis—make them a highly effective pharmacophore. The 4-amino-N-(aryl)benzenesulfonamide core, in particular, serves as a versatile platform. The primary arylamine provides a crucial vector for diversification, allowing for the systematic exploration of chemical space through subsequent functionalization (e.g., acylation, alkylation, diazotization).
This compound is a strategic intermediate that combines this versatile sulfonamide core with an ethoxy-phenyl group, a feature often associated with improved metabolic stability and pharmacokinetic properties. Its synthesis is a multi-step process that requires careful control of reaction conditions and a thorough understanding of the reactivity of its precursors. This guide is designed to provide that understanding, enabling research teams to produce high-purity material efficiently and safely.
Synthetic Strategy & Retrosynthetic Analysis
A logical and efficient synthesis of the target molecule requires a strategic disconnection that accounts for the reactivity of the functional groups involved. The primary amino group of the sulfanilamide moiety is highly reactive and would interfere with the initial sulfonation step. Therefore, a protection-chemistry approach is mandated.
The retrosynthetic analysis reveals a convergent synthesis strategy:
Caption: Retrosynthetic pathway for the target intermediate.
Causality of the Strategy:
-
Protection: We begin with acetanilide, where the amino group of aniline is protected as an acetamide. This is critical because the free amino group is a strong activating group that would lead to uncontrolled side reactions and potential polymerization under the harsh, oxidative conditions of chlorosulfonation.[3]
-
Activation: Acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid to generate the highly reactive sulfonyl chloride intermediate, N-acetylsulfanilyl chloride.[4][5][6]
-
Coupling: The sulfonyl chloride is then coupled with 4-ethoxyaniline (p-phenetidine). This nucleophilic substitution reaction forms the stable sulfonamide bond.
-
Deprotection: The final step is the selective hydrolysis of the acetamide protecting group under acidic conditions to unmask the primary amino group, yielding the desired final product.[7]
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of N-Acetylsulfanilyl Chloride (ASC)
This protocol details the electrophilic chlorosulfonation of acetanilide. The key is to control the temperature during the addition of acetanilide to the highly reactive chlorosulfonic acid.
Materials:
-
Acetanilide (1.0 eq)
-
Chlorosulfonic acid (≥4.0 eq)
-
Crushed ice and water
Procedure:
-
Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas).
-
Reagent Charging: Carefully charge chlorosulfonic acid (4.0 eq) into the flask and cool the vessel in an ice-water bath to approximately 10-15°C.
-
Acetanilide Addition: Add dry, powdered acetanilide (1.0 eq) in small portions via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. Vigorous stirring is essential.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for 2 hours.[5] The reaction is complete when the evolution of HCl gas subsides.[6]
-
Work-up (Quenching): Cool the syrupy reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. With extreme caution and slow addition , pour the reaction mixture in a thin stream onto the ice with vigorous stirring. This step is highly exothermic and must be performed slowly in a fume hood.
-
Isolation: The N-acetylsulfanilyl chloride precipitates as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Drying: The crude product is typically used directly in the next step while still moist, as it is sensitive to hydrolysis. If required, it can be purified by recrystallization from chloroform.[5]
Protocol 2: Synthesis of 4-Acetamido-N-(4-ethoxyphenyl)benzenesulfonamide
This step involves the coupling of the sulfonyl chloride intermediate with 4-ethoxyaniline. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.
Materials:
-
N-Acetylsulfanilyl chloride (from Protocol 1, 1.0 eq)
-
4-Ethoxyaniline (p-Phenetidine, 1.1 eq)
-
Pyridine (solvent)
-
Hydrochloric acid (5% aqueous solution)
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline (1.1 eq) in pyridine.
-
ASC Addition: Cool the solution in an ice bath. Add the moist, crude N-acetylsulfanilyl chloride (1.0 eq) from the previous step portion-wise, keeping the temperature below 20°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 1 hour with stirring.
-
In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1) until the starting material (ASC) is consumed.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing cold 5% HCl solution. This will neutralize the pyridine and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with water and a small amount of cold ethanol to remove impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Protocol 3: Deprotection to this compound
This final step is an acid-catalyzed hydrolysis to remove the acetyl protecting group.
Materials:
-
4-Acetamido-N-(4-ethoxyphenyl)benzenesulfonamide (from Protocol 2, 1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate (or Sodium Hydroxide solution)
-
Water
Procedure:
-
Setup: Place the protected sulfonamide (1.0 eq) in a round-bottom flask with a reflux condenser.
-
Hydrolysis: Add a sufficient volume of dilute hydrochloric acid (e.g., 3M HCl) to form a slurry. Heat the mixture to reflux (approximately 100-110°C) for 1-2 hours.[7]
-
IPC: Monitor the hydrolysis by TLC until the starting material is fully consumed. The product is more polar and will have a lower Rf value.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. The final product will precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual salts.
-
Purification & Drying: The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved.
Quality Control & Analytical Characterization
Ensuring the identity and purity of the final intermediate is paramount for its use in drug discovery, where impurities can lead to false positives in biological screens or complicate subsequent synthetic steps. A multi-pronged analytical approach is required for validation.
Caption: Quality control workflow for the final intermediate.
Table 1: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₁₄H₁₆N₂O₃S | --- |
| Molecular Weight | 292.35 g/mol | --- |
| Melting Point | Approx. 190-194 °C | Melting Point Apparatus |
| Purity | ≥ 98.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, MS, FTIR |
Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for quantitative purity assessment.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using A: Water (0.1% Formic Acid) and B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Justification: This method provides excellent separation of the polar product from less polar starting materials and non-polar impurities.
-
-
¹H NMR Spectroscopy: Confirms the molecular structure by identifying all unique protons.
-
Solvent: DMSO-d₆.
-
Expected Peaks (δ, ppm): ~7.5 (d, 2H, Ar-H ortho to SO₂), ~6.9 (d, 2H, Ar-H ortho to OEt), ~6.7 (d, 2H, Ar-H ortho to NH₂), ~6.6 (d, 2H, Ar-H ortho to NH), ~5.9 (s, 2H, -NH₂), ~4.0 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃). Note: Exact shifts and sulfonamide NH peak may vary.
-
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Technique: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ion [M+H]⁺: m/z = 293.1.
-
Justification: ESI is a soft ionization technique ideal for polar molecules, providing a clear molecular ion peak with minimal fragmentation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups.
-
Characteristic Bands (cm⁻¹): 3400-3300 (N-H stretch, primary amine), 3250 (N-H stretch, sulfonamide), 1600-1450 (C=C stretch, aromatic), 1330 & 1150 (S=O stretch, sulfonamide), 1240 (C-O stretch, ether).
-
Applications in Drug Discovery & Medicinal Chemistry
The title compound is not merely a synthetic endpoint but a launchpad for diversification. The primary aromatic amine is a versatile chemical handle for constructing libraries of novel compounds.
-
Scaffold for Library Synthesis: The 4-amino group can be readily acylated with a diverse range of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reductively aminated with aldehydes to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: The sulfonamide linkage itself is a valuable bioisostere for amides, offering different hydrogen bonding patterns, metabolic stability, and pKa profiles.[10]
-
Precursor to Diverse Heterocycles: The amine can be transformed via diazotization or used in condensation reactions to build complex heterocyclic systems, which are prevalent in many approved drugs.
-
Target-Oriented Synthesis: As a key intermediate, it forms the core of molecules designed to inhibit specific enzymes like carbonic anhydrases, kinases, or proteases, where the sulfonamide group often plays a critical role in binding to the active site.[1]
Hazard & Safety Assessment
A thorough understanding of reagent hazards is crucial for safe synthesis.
-
Chlorosulfonic Acid (CAS: 7790-94-5):
-
Hazards: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic HCl gas.[11][12][13][14]
-
Handling: Must be handled under anhydrous conditions in a fume hood. Use acid-resistant gloves and face shield. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
-
-
4-Ethoxyaniline / p-Phenetidine (CAS: 156-43-4):
-
Hazards: Toxic if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. Suspected of causing genetic defects.[15]
-
Handling: Avoid creating dust or aerosols. Wear appropriate PPE and handle in a well-ventilated area.
-
-
Pyridine (CAS: 110-86-1):
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Handling: Keep away from ignition sources. Use in a well-ventilated fume hood.
-
References
-
The Synthesis and Handling of N-Acetylsulfanilyl Chloride: A Guide for Industrial Users. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation of N-acetylsulfanilyl chloride. (n.d.). PrepChem.com. [Link]
-
Smiles, S., & Stewart, J. (1922). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 2, 1. [Link]
-
Poupaert, J. H. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(8), 1147–1152. [Link]
-
Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert opinion on therapeutic patents, 19(8), 1147-52. [Link]
-
The Importance of Sulfanilamide as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. (2025, April 13). Filo. [Link]
-
Bisharat, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
Bisharat, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150. [Link]
-
Amide Chemistry. (2020, May 30). Chemistry LibreTexts. [Link]
-
Safety Data Sheet: Chlorosulfonic Acid for Synthesis. (2019, January 7). Loba Chemie. [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). Journal of Molecular Structure. [Link]
-
Barandika, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(48), 17421-17426. [Link]
-
Safety Data Sheet: Chlorosulphonic acid. (n.d.). Chemstock. [Link]
-
Barandika, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(48), 17579-17584. [Link]
-
Dudutienė, V., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(10), 12436–12465. [Link]
-
Supporting Information for Rhodium-Catalyzed C-H Amination. (n.d.). The Royal Society of Chemistry. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2025, August 10). ResearchGate. [Link]
-
Singh, M., & Dahiya, R. (1987). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 26A, 384-387. [Link]
- Lesher, G. Y., & Opalka, C. J. (1987). 4-amino benzenesulfonamides. U.S.
-
Berendsen, B. J. A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 441. [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
-
Numan, A., & Danielson, N. (2004). Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization. Journal of Chromatography A, 1055(1-2), 81-91. [Link]
-
Chen, J., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2995. [Link]
-
Akyüz, M., & Ata, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Food Chemistry, 322, 126778. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10, 124-132. [Link]
-
Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatography A, 1055(1-2), 81-91. [Link]
-
A question about sulfonamide hydrolysis. (2015, June 17). Reddit. [Link]
-
Biscoe, M. R., & Miller, S. J. (2004). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 6(13), 2105–2108. [Link]
-
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Evidentic. [Link]
-
Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2017, August 16). European Patent Office. [Link]
-
Fukuyama, T., & Jisan, R. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 81, 240. [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bingol.edu.tr [bingol.edu.tr]
- 10. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. lobachemie.com [lobachemie.com]
- 14. chemstock.ae [chemstock.ae]
- 15. fishersci.com [fishersci.com]
Application Note & Protocol: Antimicrobial Screening Assays for 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial screening assays for the sulfonamide compound, 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. Sulfonamides are a critical class of synthetic antimicrobial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The protocols detailed herein are designed to be robust and reproducible, enabling the accurate determination of the compound's inhibitory activity against a panel of clinically relevant bacteria. This guide emphasizes the scientific rationale behind procedural steps, incorporates quality control measures for data integrity, and provides a framework for the interpretation of results based on established methodologies.
Introduction: The Scientific Rationale for Screening this compound
This compound belongs to the benzenesulfonamide class of compounds, which are known for a variety of biological activities, including antimicrobial properties.[1][2] The core mechanism of action for antimicrobial sulfonamides is their structural analogy to para-aminobenzoic acid (PABA). Bacteria, unlike mammals that obtain folic acid from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleic acids and certain amino acids. The enzyme dihydropteroate synthase (DHPS) is a key component of this pathway. By competitively inhibiting this enzyme, sulfonamides halt folic acid production, leading to a bacteriostatic effect.
The ethoxyphenyl substituent in this compound may influence its pharmacokinetic and pharmacodynamic properties, potentially affecting its solubility, protein binding, and affinity for the DHPS enzyme. Therefore, systematic antimicrobial screening is imperative to characterize its spectrum of activity and potency. This guide will detail two primary, widely accepted methods for this initial screening: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing antimicrobial susceptibility.[3][4] These methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[5][6]
Essential Equipment, Reagents, and Microbial Strains
Equipment
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or McFarland Densitometer
-
Micropipettes (P20, P200, P1000) and sterile tips
-
Sterile 96-well microtiter plates
-
Petri dishes (90 mm or 150 mm)
-
Vortex mixer
-
Sterile forceps
Reagents and Media
-
This compound (powder form, high purity)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)[7]
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (0.015% w/v, sterile-filtered) (optional)
-
Standard control antibiotics (e.g., Sulfamethoxazole, Ciprofloxacin)
-
Sterile blank paper disks (6 mm diameter)
Recommended Microbial Strains (Quality Control Panel)
A well-characterized panel of bacteria is crucial for establishing the spectrum of activity. The following are recommended as a starting point, representing both Gram-positive and Gram-negative bacteria.
| Organism | ATCC Number | Gram Stain | Rationale |
| Staphylococcus aureus | 29213 or 25923 | Positive | Common cause of skin and soft tissue infections. |
| Enterococcus faecalis | 29212 | Positive | Important nosocomial pathogen. |
| Escherichia coli | 25922 | Negative | Representative of enteric Gram-negative bacteria. |
| Pseudomonas aeruginosa | 27853 | Negative | Opportunistic pathogen known for antibiotic resistance. |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8][9][10] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][11][12]
Workflow Overview
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Procedure
-
Preparation of the Test Compound:
-
Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Rationale: DMSO is a common solvent for poorly water-soluble compounds. Its final concentration in the assay wells must be kept low (typically ≤1%) to prevent any intrinsic antimicrobial effects.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism.
-
Transfer the colonies into a tube with sterile saline or Mueller-Hinton Broth (MHB).
-
Vortex to create a uniform suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Within 15 minutes, dilute this adjusted suspension in MHB to achieve the final required inoculum density for the assay (approximately 5 x 10⁵ CFU/mL).
-
-
Assay Plate Preparation (96-Well Plate):
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the test compound in MHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually examine the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[9][10]
-
Optional Colorimetric Reading: The resazurin assay can be used for a clearer endpoint.[13] Add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no viable cells) to pink (viable cells) will occur. The MIC is the lowest concentration where the blue color remains.
-
Data Interpretation
| Well | Compound | Inoculum | Expected Result (Visual) | Interpretation |
| 1-10 | Serial Dilutions | Yes | Variable (Clear or Turbid) | Determines the MIC value. |
| 11 | None | Yes | Turbid | Confirms bacterial growth (Positive Control). |
| 12 | None | No | Clear | Confirms media sterility (Negative Control). |
The MIC is a quantitative measure of the compound's potency. However, an MIC value for one antimicrobial cannot be directly compared to the MIC of another to determine which is "better"; interpretation relies on established breakpoints where available.[8]
Protocol 2: Antimicrobial Susceptibility Testing via Disk Diffusion (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[14][15] It is based on the principle that a disk impregnated with the compound will create a concentration gradient in the agar, resulting in a zone of growth inhibition if the organism is susceptible.[16]
Workflow Overview
Caption: Workflow for the Disk Diffusion Assay.
Step-by-Step Procedure
-
Preparation of Inoculum and Agar Plates:
-
Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard as described previously (Section 3.2, step 2).
-
Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform "lawn" of bacteria.[15] Rotate the plate approximately 60 degrees between streaks to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation and Application of Disks:
-
Dissolve the this compound in a suitable volatile solvent (e.g., ethanol, acetone) to a known concentration.
-
Apply a precise volume (e.g., 10 µL) of the solution onto sterile blank paper disks and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be standardized (e.g., 30 µg).
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plates.[5] Ensure firm contact with the agar.
-
Disks should be placed at least 24 mm apart to avoid overlapping zones.[5]
-
Include a control disk with solvent only and a disk with a standard antibiotic for comparison.
-
-
Incubation and Measurement:
Data Interpretation
The zone of inhibition diameter is inversely proportional to the MIC.[17] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established clinical breakpoints published by organizations like CLSI.[5][18] For a novel compound, these breakpoints will not exist. Therefore, the results are initially interpreted comparatively:
| Zone Diameter | General Interpretation for a Novel Compound |
| > 17 mm | Significant activity |
| 13 - 16 mm | Moderate activity |
| < 12 mm | Limited or no activity |
Trustworthiness and Quality Control
To ensure the validity and reproducibility of screening results, the following controls are essential for every experiment:[10][19]
-
Positive Control: A known effective antibiotic (e.g., Sulfamethoxazole) should be tested to confirm assay performance.
-
Negative Control (Growth Control): Bacteria incubated in media without the test compound must show robust growth.
-
Sterility Control: Media without bacteria is incubated to check for contamination.
-
Solvent Control: The highest concentration of the solvent (e.g., DMSO) used in the assay is tested to ensure it does not inhibit bacterial growth.
-
Reference Strains: The use of ATCC quality control strains is critical, as their expected MIC and zone diameter ranges for standard antibiotics are well-documented, providing a benchmark for assay accuracy.
References
- IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Papich, M. G. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results.
- Jalal, A., et al. (2024).
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- WSAVA 2017 Congress. (n.d.). Practical Guide to Interpretation of Antimicrobial Susceptibility Test.
- Dr.Oracle. (2025). How do you interpret antibiotic susceptibility test results?.
- BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method.
- Clinical and Laboratory Standards Institute. (2024).
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- Contract Laboratory. (2024).
- Regul
- ResearchGate. (2012).
- ResearchGate. (2024).
- OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- Lifescience Global. (2014).
- ResearchGate. (2025). (PDF)
- MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- MDPI. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds.
- ResearchGate. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- Lab-Chemicals.Com. (n.d.). Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl)-.
- ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
- Baghdad Science Journal. (n.d.).
- National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- PubChemLite. (n.d.). Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (C14H15N3O5S).
- ChemicalBook. (n.d.). 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3.
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetmed.tamu.edu [vetmed.tamu.edu]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. microbenotes.com [microbenotes.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. biolabtests.com [biolabtests.com]
- 8. idexx.com [idexx.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 18. droracle.ai [droracle.ai]
- 19. woah.org [woah.org]
Application Note & Protocols: A Strategic In Vitro Evaluation of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Executive Summary
The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The compound 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide belongs to this versatile chemical class. A systematic in vitro evaluation is the foundational step in characterizing its biological activity profile and determining its therapeutic potential. This document provides a comprehensive, tiered strategy for the in vitro testing of this compound, moving from broad-spectrum screening to more specific, mechanism-of-action assays. The protocols herein are designed to be self-validating, providing researchers in drug discovery and development with a robust framework to generate reliable and interpretable data.
Compound Profile
-
IUPAC Name: this compound
-
Synonyms: N-(4-Ethoxyphenyl)sulfanilamide
-
Molecular Formula: C₁₄H₁₆N₂O₃S
-
Molecular Weight: 292.35 g/mol
-
Chemical Structure:
(A representative image would be placed here in a full document)
The structure features a classic sulfanilamide core linked to a 4-ethoxyphenyl group, suggesting potential for interaction with various biological targets.
A Tiered Strategy for In Vitro Characterization
A logical, phased approach is critical to efficiently allocate resources and build a coherent biological profile of the test compound. This guide proposes a three-tier workflow. The initial tier establishes a foundational toxicity and primary activity profile. Subsequent tiers delve into specific mechanisms of action suggested by the compound's chemical class and initial findings.
Figure 1: A tiered workflow for the in vitro evaluation of the test compound.
Tier 1: Foundational Screening Protocols
Protocol: General Cytotoxicity Assessment (XTT Assay)
Causality: Before assessing specific biological activities, it is imperative to determine the concentrations at which the compound is cytotoxic. This ensures that any observed effects in subsequent assays (e.g., reduced inflammation markers) are not merely a result of cell death. The XTT assay is chosen over the traditional MTT assay for its streamlined workflow, as it produces a water-soluble formazan product, eliminating the need for a solubilization step.
Principle: Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a relevant line for the intended target)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Test Compound)
-
DMSO (vehicle solvent)
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control (DMSO), and positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer’s instructions. Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops in the vehicle control wells.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Parameter | Test Compound | Doxorubicin (Control) |
| IC₅₀ (µM) after 48h | Experimental Value | Experimental Value |
Protocol: Antibacterial Susceptibility (Broth Microdilution)
Causality: The sulfonamide moiety is the defining feature of the first class of synthetic antibiotics, which classically act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Therefore, assessing antibacterial activity is a primary logical step. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Figure 2: Simplified bacterial folate pathway, the classic target of sulfonamides.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test Compound stock solution in DMSO
-
Standard antibiotic (e.g., Sulfamethoxazole) as a positive control
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or McFarland standard tubes
Procedure:
-
Compound Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm.
Data Presentation:
| Bacterial Strain | Test Compound MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
|---|---|---|
| S. aureus ATCC 25923 | Experimental Value | Known Value |
| E. coli ATCC 25922 | Experimental Value | Known Value |
Tier 2: Mechanistic Exploration (Anti-inflammatory)
If the compound is non-cytotoxic at reasonable concentrations (<50 µM), its potential as an anti-inflammatory agent can be explored.
Protocol: Nitric Oxide (NO) Inhibition Assay
Causality: During inflammation, macrophages can be stimulated by agents like lipopolysaccharide (LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a key feature of inflammatory disorders. Therefore, measuring the inhibition of NO production in LPS-stimulated macrophages is a standard and effective primary screen for anti-inflammatory activity.
Principle: The amount of NO produced by RAW 264.7 macrophage cells is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and a known iNOS inhibitor (e.g., L-NAME) as a positive control
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% H₃PO₄)
-
Sodium nitrite (for standard curve)
-
Microplate reader (540-550 nm)
Procedure:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various non-cytotoxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of the Griess reagent to each well.
-
Incubation & Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 550 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Viability Check: Perform an XTT or MTT assay on the remaining cells in the original plate to confirm that the observed NO reduction is not due to cytotoxicity.
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for NO inhibition.
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Causality: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Many sulfonamide-containing drugs (e.g., Celecoxib) are selective COX-2 inhibitors. This assay determines if the test compound inhibits COX-1 and/or COX-2, providing critical insight into its potential mechanism of action.
Figure 3: The arachidonic acid cascade showing the role of COX enzymes.
Principle: This protocol is based on a generic fluorometric or colorimetric inhibitor screening kit. The peroxidase activity of the COX enzyme is monitored. The enzyme converts a substrate, in the presence of arachidonic acid, to a detectable product (e.g., oxidized TMPD or a fluorescent product). An inhibitor will reduce the rate of product formation.
Materials:
-
COX-1/COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, Sigma-Aldrich)
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Detection probe/reagent (e.g., Amplex Red, TMPD)
-
Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black or clear microplate
-
Fluorometric or absorbance microplate reader
Procedure (General, follow kit-specific instructions):
-
Reagent Preparation: Prepare assay buffer, enzyme solutions, and substrate solutions as per the kit manual.
-
Inhibitor Addition: To separate wells, add the assay buffer, enzyme control (vehicle), positive control inhibitor, and various concentrations of the test compound.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the detection probe.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically for 5-10 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot % Inhibition vs. log concentration to determine the IC₅₀ for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Data Presentation:
| Parameter | Test Compound | Celecoxib (Control) |
|---|---|---|
| COX-1 IC₅₀ (µM) | Experimental Value | Known Value |
| COX-2 IC₅₀ (µM) | Experimental Value | Known Value |
| COX-2 Selectivity Index | Calculated Value | Known Value |
References
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
XTT Assays vs MTT - Biotech Spain. (2025, December 29). Biotech Spain. Retrieved January 12, 2026, from [Link]
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 12
Application Note: Synthetic Strategies for the Derivatization of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide for Drug Discovery
Abstract
Sulfonamide-based scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The derivatization of these core structures is a critical strategy in drug discovery for generating novel chemical entities with modulated potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse sulfonamide derivatives starting from the versatile building block, 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide . We present validated, step-by-step protocols for three key synthetic transformations targeting the primary aromatic amine: N-acylation, Schiff base formation, and diazotization followed by azo coupling. Each protocol is accompanied by mechanistic insights, justification for experimental choices, and expected characterization data to ensure scientific integrity and reproducibility.
Introduction: The Sulfonamide Scaffold in Modern Medicine
Since their initial discovery as antimicrobial agents, sulfonamides have become vital building blocks in the development of pharmaceuticals.[2][3] Their ability to act as bioisosteres for other functional groups and to form key hydrogen bond interactions within biological targets makes them a privileged scaffold in drug design.[4] The compound this compound offers a strategic advantage for library synthesis. It contains a reactive primary aromatic amine (-NH₂) handle, which serves as a versatile point for chemical modification, allowing for the systematic exploration of the chemical space around the core sulfonamide structure. This exploration is fundamental to establishing structure-activity relationships (SAR) and optimizing lead compounds.[5]
Core Synthetic Strategies
The primary aromatic amine of this compound is a nucleophilic center that can readily participate in a variety of chemical reactions. This guide focuses on three high-yield, robust, and widely applicable derivatization pathways.
Figure 1: Key synthetic derivatization pathways for this compound.
Protocol 1: Synthesis of N-Acyl Derivatives
N-acylation is a fundamental transformation that converts the primary amine into an amide. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. N-acyl sulfonamides are known to act as bioisosteres of carboxylic acids and are prevalent in many pharmaceutically active compounds.[6][7]
Principle: Nucleophilic Acyl Substitution
The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[8]
Detailed Protocol 1.1: Synthesis of 4-acetamido-N-(4-ethoxyphenyl)benzenesulfonamide
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.92 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq, 1.52 g, 15 mmol) to the stirred solution. Cool the mixture to 0 °C in an ice bath.
-
Scientist's Note: Triethylamine acts as an acid scavenger, preventing the protonation of the starting amine by the HCl generated, which would render it non-nucleophilic. Cooling the reaction controls the exothermic nature of the acylation.
-
-
Acyl Chloride Addition: In a separate vial, dissolve acetyl chloride (1.1 eq, 0.86 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes using a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product spot should have a different Rf value than the starting amine.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of saturated sodium bicarbonate solution.
-
Scientist's Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acetyl chloride and acetic acid.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acyl sulfonamide derivative as a crystalline solid.
Protocol 2: Synthesis of Schiff Base (Imine) Derivatives
The condensation of the primary amine with an aldehyde or ketone yields a Schiff base, or imine. This reaction introduces a C=N double bond, which can be a key pharmacophore and offers a rigid linker to append various aromatic or aliphatic groups.[9][10]
Principle: Nucleophilic Addition-Elimination
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, typically catalyzed by a small amount of acid, leads to the formation of the stable imine product.
Detailed Protocol 2.1: Synthesis of 4-((4-methoxybenzylidene)amino)-N-(4-ethoxyphenyl)benzenesulfonamide
-
Setup: To a 50 mL round-bottom flask, add this compound (e.g., 2.92 g, 10 mmol) and 4-methoxybenzaldehyde (1.0 eq, 1.36 g, 10 mmol) in 25 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine. It also assists in the final dehydration step.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base derivative in a vacuum oven at 50-60 °C.
Protocol 3: Synthesis of Azo-Coupled Derivatives
This two-step process first converts the primary amine into a highly reactive diazonium salt, which is then coupled with an electron-rich aromatic compound (like a phenol or another amine) to form a brightly colored azo compound. Azo dyes are not only important in materials science but also as scaffolds for bioactive molecules.[11]
Principle: Diazotization and Electrophilic Aromatic Substitution
First, the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[12] This salt is a potent electrophile and will readily attack an activated aromatic ring in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-).[13][14]
Detailed Protocol 3.1: Diazotization and Azo Coupling with 2-Naphthol
Part A: Preparation of the Diazonium Salt
-
Amine Solution: In a 100 mL beaker, suspend this compound (e.g., 2.92 g, 10 mmol) in a mixture of 5 mL of concentrated HCl and 10 mL of water. Stir and cool the slurry to 0-5 °C in an ice-salt bath.
-
Scientist's Note:Temperature control is critical. Diazonium salts are unstable and can explosively decompose if allowed to warm up or if isolated in a dry state. They must be kept cold and used immediately in solution.[11]
-
-
Nitrite Solution: In a separate test tube, dissolve sodium nitrite (1.05 eq, 0.72 g, 10.5 mmol) in 5 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine slurry. Continue stirring in the ice bath for 15 minutes after the addition is complete. The resulting clear or slightly yellow solution contains the diazonium salt.
Part B: Azo Coupling Reaction
-
Coupling Partner Solution: In a 250 mL beaker, dissolve 2-naphthol (1.0 eq, 1.44 g, 10 mmol) in 20 mL of 2M sodium hydroxide solution. Cool this solution to 5 °C in the ice bath.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution. A deeply colored precipitate (typically red or orange) should form immediately.
-
Completion: Continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the azo dye product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Recrystallize from a suitable solvent like glacial acetic acid or ethanol to obtain the pure product.
Characterization of Synthesized Derivatives
Proper characterization is essential to confirm the structure of the newly synthesized compounds.[15][16] Below is a summary of the expected spectroscopic changes for each class of derivative.
| Derivative Class | Analytical Technique | Expected Key Signals / Observations |
| Starting Material | FT-IR | ~3400-3300 cm⁻¹ (N-H stretch, primary amine), ~1330 & 1150 cm⁻¹ (asymmetric & symmetric SO₂ stretch)[17] |
| ¹H NMR | Broad singlet for -NH₂ protons, aromatic signals. | |
| N-Acyl Derivative | FT-IR | Disappearance of primary amine N-H stretch; appearance of amide N-H stretch (~3300 cm⁻¹) and strong C=O stretch (~1680 cm⁻¹)[18] |
| ¹H NMR | Disappearance of -NH₂ signal; appearance of amide N-H singlet (~8-10 ppm) and acetyl CH₃ singlet (~2.1 ppm). | |
| Schiff Base | FT-IR | Disappearance of primary amine N-H stretch and aldehyde C=O stretch; appearance of imine C=N stretch (~1630-1600 cm⁻¹)[19] |
| ¹H NMR | Disappearance of -NH₂ and aldehyde -CHO signals; appearance of imine CH=N singlet (~8-9 ppm). | |
| Azo Compound | UV-Vis | Intense absorption in the visible region (400-500 nm), resulting in a deep color (e.g., red, orange). |
| FT-IR | Presence of N=N stretch (weak, ~1450 cm⁻¹), often obscured by aromatic signals. |
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By targeting the primary aromatic amine, researchers can readily access diverse libraries of N-acyl, Schiff base, and azo-coupled derivatives. These strategies are fundamental to modern medicinal chemistry, enabling the systematic modification of a lead scaffold to optimize biological activity and develop novel therapeutic candidates.[1][5] The careful application of these protocols, coupled with rigorous analytical characterization, will empower drug discovery professionals to efficiently explore new chemical space in their research endeavors.
References
-
Maresca, A., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]
-
Al-Janabi, A. S., et al. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci.. Available at: [Link]
-
Kowalik, M., et al. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
O'Sullivan, T., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
-
Okonkwo, F. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]
-
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research. Available at: [Link]
-
Rehman, A., et al. (2021). Schiff bases derived from 4-amino-N-substituted benzenesulfonamide: synthesis, spectral characterisation and MIC evaluation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Available at: [Link]
-
O'Sullivan, T., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
-
Kažemėkaitė, M., et al. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules. Available at: [Link]
-
Kažemėkaitė, M., et al. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules. Available at: [Link]
- Google Patents. (1954). Acylated derivatives of amino-sulfonic acids and method for their preparation.
-
B, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Al-Janabi, A. S. (2015). Synthesis and characterization of the new Tetradentate schiff base ligand type N4 derived From 4-animoantipyrine,4-dimethylaminobenzaldehyde, ethylenediamine and furfural, towards Fe(III), Co(II), Cu(II), Zn(II) and Hg(II) Ions. Wasit Journal for Science & Medicine. Available at: [Link]
-
ResearchGate. (2025). Schiff base (Z)-4-((furan-2-ylmethylene)amino) benzenesulfonamide: Synthesis, solvent interactions through hydrogen bond, structural and spectral properties, quantum chemical modeling and biological studies. Available at: [Link]
-
Masoumi, H. (2022). Diazotization and azo coupling. ResearchGate. Available at: [Link]
-
Fun, H.-K., et al. (2011). 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ripublication.com [ripublication.com]
- 19. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Synthesis Overview
The synthesis of this compound is typically a two-step process. The first step involves the condensation of 4-acetamidobenzenesulfonyl chloride with p-phenetidine (4-ethoxyaniline). The second step is the hydrolysis of the acetamido protecting group to yield the final product. Each of these steps presents unique challenges that can impact yield and purity.
Caption: Synthesis workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Synthesis of 4-acetamidobenzenesulfonyl chloride (Precursor)
Question 1: Why is my yield of 4-acetamidobenzenesulfonyl chloride so low?
Answer:
Low yields in the chlorosulfonation of acetanilide can stem from several factors:
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water. Any moisture in your glassware or on the acetanilide will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and the acetanilide is anhydrous.
-
Incomplete Reaction: The reaction between acetanilide and chlorosulfonic acid requires sufficient time and sometimes gentle heating to go to completion.[1] If the reaction is quenched prematurely, a significant amount of starting material will remain.
-
Improper Work-up: The product, 4-acetamidobenzenesulfonyl chloride, is susceptible to hydrolysis back to the sulfonic acid. The work-up, which typically involves pouring the reaction mixture onto ice, must be done quickly and efficiently to minimize contact time with water.[1]
Expert Tip: To minimize hydrolysis during work-up, ensure the ice-water mixture is vigorously stirred as the reaction mixture is added. This promotes rapid precipitation of the product and dissipates the heat of reaction.
Question 2: Why is aniline not used directly in the chlorosulfonation reaction?
Answer:
Using aniline directly for chlorosulfonation is problematic for two main reasons:
-
Reaction with the Amino Group: The amino group of aniline is a strong base and will react with the acidic chlorosulfonic acid in a non-productive acid-base reaction.
-
Formation of meta-Isomer: The protonated amino group (-NH3+) is a meta-directing group in electrophilic aromatic substitution. This would lead to the formation of the undesired 3-aminobenzenesulfonyl chloride instead of the para-substituted product. The acetamido group in acetanilide is an ortho-, para-director, leading to the desired product.[2]
Part 2: Condensation of 4-acetamidobenzenesulfonyl chloride with p-phenetidine
Question 3: My condensation reaction is sluggish and gives a low yield of the intermediate, N-(4-ethoxyphenyl)-4-acetamidobenzenesulfonamide. What can I do?
Answer:
A sluggish condensation reaction can often be attributed to the following:
-
Insufficient Base: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl).[3] This acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine, must be added to neutralize the HCl as it is formed.[3][4]
-
Incorrect Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[4] The solvent should be able to dissolve both reactants and not react with them.
-
Steric Hindrance: While not a major issue with p-phenetidine, highly substituted amines can react more slowly. In such cases, a more forcing reaction condition (e.g., gentle heating) might be necessary.
Experimental Protocol: Condensation Reaction
-
Dissolve 4-acetamidobenzenesulfonyl chloride and a slight excess (1.1 equivalents) of p-phenetidine in anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Add 1.2 equivalents of pyridine dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Question 4: I am observing the formation of a significant amount of a polymeric side product. What is causing this?
Answer:
Polymer formation can occur if the amine starting material is not adequately protected.[5] While this is more common when starting with an unprotected aniline for the chlorosulfonation step, it can also happen if there are impurities in your starting materials. Ensure the purity of your 4-acetamidobenzenesulfonyl chloride and p-phenetidine.
Part 3: Hydrolysis of the Acetamido Group
Question 5: The hydrolysis of my acetamido group is incomplete, or I am seeing degradation of my product. How can I optimize this step?
Answer:
The hydrolysis of the acetamido group to the primary amine is a critical final step. The challenge lies in cleaving the amide bond without cleaving the more robust sulfonamide bond.
-
Harsh Conditions: Using overly concentrated acid or base, or excessively high temperatures and long reaction times, can lead to the hydrolysis of the sulfonamide linkage or other degradation pathways.[6]
-
Inadequate Conditions: Conversely, conditions that are too mild will result in incomplete hydrolysis, leaving you with a mixture of starting material and product that can be difficult to separate.
Recommended Hydrolysis Conditions:
| Method | Reagents | Temperature | Typical Time | Notes |
| Acidic | Dilute HCl in Ethanol | Reflux | 2-4 hours | Generally clean, but can be slow. |
| Basic | Aqueous NaOH | Reflux | 1-3 hours | Faster, but may require careful neutralization. |
Expert Tip: Monitor the reaction closely by TLC. Once the starting material is consumed, immediately proceed with the work-up to avoid over-exposure to the hydrolytic conditions.
Question 6: I am having difficulty purifying the final product, this compound. What are some effective purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the product and potential impurities.
-
Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or acetone/water, can be very effective. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the product from impurities.
In-Depth Mechanistic Insight
The core of this synthesis relies on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during chlorosulfonation. The final hydrolysis step deprotects the amine, yielding the desired sulfonamide.
Caption: Simplified mechanism for sulfonamide formation and deprotection.
References
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2021). Biophysical Reviews, 13(2), 259-72.
- Minimizing side products in sulfonamide synthesis. (n.d.). BenchChem.
- Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). BenchChem.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery (Vol. 2).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Molecules.
- Sulfonamide. (n.d.). In Wikipedia.
- Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com.
- Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). BenchChem.
- Supporting Information for... (n.d.). The Royal Society of Chemistry.
- A question about sulfonamide hydrolysis. (2015). Reddit.
- For the synthesis of 4-acetamidobenzenesulfonyl chloride... (2020). Chegg.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
- THE SYNTHESIS OF SULFA DRUGS. (n.d.). Theochem @ Mercer University.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. Here, we address common experimental challenges through a structured troubleshooting guide and frequently asked questions, grounding our recommendations in established chemical principles to ensure robust and reproducible outcomes.
Recommended Synthetic Protocol: A Two-Step Approach
The most reliable and widely adopted method for synthesizing this compound involves a two-step process. This approach utilizes an N-acetyl protected sulfonyl chloride precursor to prevent self-polymerization and other side reactions involving the free amino group.
Step 1: Synthesis of N-(4-acetylaminophenylsulfonyl)-4-ethoxyaniline
This step involves the coupling of 4-acetylaminobenzenesulfonyl chloride with 4-ethoxyaniline (p-phenetidine). The acetyl group serves as an effective protecting group for the amine on the sulfonyl chloride.
Experimental Workflow:
-
Setup: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[1]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-ethoxyaniline (1.0 eq.) in anhydrous pyridine (approx. 5-10 mL per gram of amine). Cool the flask to 0°C in an ice-water bath.
-
Causality: Pyridine serves a dual role: it is an excellent solvent for the reactants and acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] This prevents the protonation of the valuable 4-ethoxyaniline, which would render it non-nucleophilic and halt the reaction.
-
-
Addition of Sulfonyl Chloride: Dissolve 4-acetylaminobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and add it dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0°C.
-
Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.[1] Slow, dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 4-ethoxyaniline spot indicates completion.
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold 2M HCl (aq). This will neutralize the excess pyridine, forming a water-soluble pyridinium hydrochloride salt. The crude product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any remaining salts, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum.
Step 2: Hydrolysis of the Acetyl Group
The final step is the deprotection of the acetylated amine to yield the target compound.
Experimental Workflow:
-
Setup: Suspend the crude N-(4-acetylaminophenylsulfonyl)-4-ethoxyaniline from Step 1 in a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-90°C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The target compound will precipitate.
-
Purification: Collect the precipitate by vacuum filtration. The primary method for purification is recrystallization.[1] An ethanol/water solvent system is often effective.[3] Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Filter the purified crystals, wash with cold water, and dry under vacuum to yield this compound. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Step 1 | 1. Hydrolysis of Sulfonyl Chloride: The 4-acetylaminobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] Consider using freshly opened or properly stored sulfonyl chloride. |
| 2. Inactive Amine: The amine (4-ethoxyaniline) may have been protonated by generated HCl if the base is insufficient or ineffective. | 2. Optimize Base: Use at least one equivalent, and often an excess (2-3 equivalents), of a non-nucleophilic base like pyridine or triethylamine.[2] Ensure the base is added before the sulfonyl chloride. | |
| 3. Poor Reagent Quality: Starting materials may be impure or degraded. | 3. Verify Reagent Purity: Check the purity of both starting materials by melting point or spectroscopy before starting the reaction. Purify if necessary. | |
| Formation of Multiple Products/Side Reactions | 1. Reaction Temperature Too High: An uncontrolled exotherm can lead to side reactions. | 1. Control Temperature: Maintain the reaction at 0°C during the addition of the sulfonyl chloride and allow it to warm slowly to room temperature. |
| 2. Di-sulfonylation (less common with protected amine): If a primary amine were used on the sulfonyl chloride, reaction with two equivalents of the amine partner could occur. | 2. Use of Protecting Group: The recommended protocol using an N-acetyl protecting group effectively prevents this side reaction. | |
| Incomplete Hydrolysis in Step 2 | 1. Insufficient Acid or Reaction Time: The hydrolysis reaction may not have gone to completion. | 1. Increase Reaction Time/Acid Concentration: Continue refluxing and monitor by TLC. If the reaction stalls, a small, careful addition of more concentrated HCl may be required. |
| 2. Precipitation of Starting Material: The acetylated intermediate may not be fully soluble in the reaction medium. | 2. Adjust Solvent System: Increase the proportion of ethanol to improve the solubility of the starting material during the reflux. | |
| Difficulty in Product Purification | 1. Oily Product: The product fails to crystallize during work-up or recrystallization. | 1. Optimize Recrystallization: Test various solvent systems on a small scale (e.g., ethanol/water, isopropanol/water, acetone/water).[1][3] If it remains an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| 2. Persistent Impurities: The final product is discolored or shows impurities by TLC/NMR. | 2. Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A gradient elution with ethyl acetate and hexane is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group on the 4-aminobenzenesulfonyl chloride? A1: The primary amine of 4-aminobenzenesulfonyl chloride is nucleophilic and can react with another molecule of the sulfonyl chloride, leading to oligomerization or polymerization. By protecting it as an acetamide, its nucleophilicity is significantly reduced, ensuring that the sulfonyl chloride selectively reacts with the target amine, 4-ethoxyaniline.
Q2: Can I use an inorganic base like sodium hydroxide (NaOH) instead of pyridine? A2: While Schotten-Baumann conditions using an aqueous base are possible for some sulfonamide syntheses, it is generally not recommended here.[1] The presence of water and a strong nucleophile like hydroxide (OH⁻) greatly increases the risk of hydrolyzing the sensitive sulfonyl chloride starting material, which would drastically lower the yield. An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method for this reaction.[2]
Q3: My 4-acetylaminobenzenesulfonyl chloride reagent is old. Can I still use it? A3: It is not recommended. Sulfonyl chlorides can hydrolyze over time due to exposure to atmospheric moisture, converting into the unreactive sulfonic acid.[1] Using a degraded reagent will result in significantly lower yields. It is always best to use a fresh or properly stored (in a desiccator, under inert gas) sulfonyl chloride.
Q4: How do I know when the hydrolysis in Step 2 is complete? A4: The most reliable method is Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of the starting material (the acetylated intermediate). The reaction is complete when the starting material spot has completely disappeared and a new, typically more polar (lower Rf), product spot is dominant.
Data Summary and Visualization
Table 1: Key Reaction Parameters for Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Stoichiometry | 1.05 - 1.1 eq. of Sulfonyl Chloride | A slight excess ensures the complete consumption of the more valuable amine.[1] |
| Base | Pyridine or Triethylamine (≥1 eq.) | Neutralizes HCl byproduct without competing in the reaction. Pyridine often acts as a good solvent as well.[2] |
| Solvent | Pyridine, DCM, THF (Anhydrous) | Must be aprotic and capable of dissolving reactants. Must be rigorously dried to prevent hydrolysis.[2] |
| Temperature | 0°C to Room Temperature | Controls the initial exothermic reaction and prevents side product formation. |
| Reaction Time | 12 - 18 hours (Step 1) | Typically sufficient for completion at room temperature; should be confirmed by TLC. |
Diagram 1: Synthetic & Troubleshooting Workflow
Sources
Technical Support Center: Synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. Achieving high purity is critical for downstream applications, particularly in pharmaceutical development, where even minor impurities can have significant biological effects. This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes, enhance yield, and ensure the integrity of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a four-step process starting from acetanilide. The use of a protecting group on the initial aniline is crucial to prevent undesirable side reactions during the aggressive chlorosulfonation step[1]. The acetyl group serves as an effective protecting group that can be removed in the final step under hydrolytic conditions.
Caption: Common byproduct pathways from the key sulfonyl chloride intermediate.
Common Byproducts and Their Origins:
| Byproduct Name | Step of Origin | Cause | Identification & Mitigation |
| p-Acetamidobenzenesulfonic Acid | Step 2 & 3 | Hydrolysis of the sulfonyl chloride intermediate due to moisture. [2] | Appears as a more polar spot on TLC/earlier eluting peak in reverse-phase HPLC. Prevent by using rigorous anhydrous conditions. [3][4] |
| o-Acetamidobenzenesulfonyl Chloride | Step 2 | Chlorosulfonation is strongly para-directing, but small amounts of the ortho-isomer can form. | May co-elute with the desired product. Can be difficult to remove. Careful control of reaction temperature can improve selectivity. [5]Purification is best handled at the final product stage via recrystallization. |
| Bis(acetylaminophenyl) Sulfone | Step 2 | A known byproduct of the chlorosulfonation of acetanilide, where the newly formed sulfonyl chloride reacts with another molecule of acetanilide. [6] | This impurity is less polar than the desired product. Its formation is minimized by using a large excess of chlorosulfonic acid and controlled addition of acetanilide. [6] |
| Unreacted p-Phenetidine | Step 3 | Incomplete condensation reaction. | Can be detected by TLC or HPLC. Easily removed by washing the crude product with a dilute acid solution to protonate and dissolve the basic amine. |
| Polymeric "Tars" | Step 3 | Amines like p-phenetidine are susceptible to air oxidation over time, forming dark-colored polymeric substances. [7][8] | Discoloration of the reaction mixture or final product. Purify the p-phenetidine starting material before use, for example, by filtration through activated carbon. [8] |
Question 3: Why is the N-acetyl protecting group necessary? Can I not directly sulfonate 4-ethoxyaniline?
Answer: This is an excellent mechanistic question. The N-acetyl group serves two critical functions:
-
Moderating Reactivity: The free amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution. Direct chlorosulfonation of an unprotected aniline would be too vigorous and lead to oxidation and a mixture of polysubstituted products. The acetyl group moderates this reactivity, allowing for a more controlled, selective sulfonation at the para position.
-
Preventing Polymerization: The most critical reason is to prevent self-reaction. A sulfonyl chloride (-SO₂Cl) group readily reacts with an amino group (-NH₂) to form a sulfonamide bond. If you were to form the sulfonyl chloride in the presence of a free amino group on the same molecule (or another aniline molecule in the pot), it would lead to polymerization, where molecules link together to form long chains. [1]This results in an intractable tarry substance instead of your desired product. [1]The acetyl group "caps" the nucleophilic amine, preventing this side reaction until you are ready to remove it in the final step.
Troubleshooting Protocols & Methodologies
Protocol 1: Recrystallization for Final Product Purification
This protocol is designed to remove most common byproducts, such as isomeric impurities and unreacted starting materials.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is often effective for sulfonamides.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid. [3]3. Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained. [3]4. Decolorization (Optional): If the solution is colored due to impurities like amine oxidation products, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon. [8]5. Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. [3]6. Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. [3]7. Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface. [3]8. Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to obtain the final, purified product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately determining the purity of the final compound and quantifying any byproducts. [9] Typical HPLC Conditions:
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) | The organic/aqueous mixture allows for tuning the separation. The acid improves peak shape for amine-containing compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV-Vis Detector at 254 nm or 280 nm | The aromatic rings in the target molecule and likely byproducts absorb strongly in the UV range. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask and dissolve in the mobile phase or a suitable solvent like methanol to make a 1 mg/mL solution. [9] | Ensures accurate quantification and compatibility with the mobile phase. |
Data Analysis: Integrate the peak areas of the main product peak and all impurity peaks. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks. [11]
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Tan, S. et al. (2011). Chlorosulfonation of Acetanilide. Chemical Papers, 65(4), 510-518.
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Cieri, U. R. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(1), 92-99.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- JOCPR. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Google Patents. (n.d.). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
- StudyCorgi. (2024). List the major errors that could be encountered in the synthesis of phenacetin from p-acetamidophenol.
- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
- St. Olaf College. (n.d.). Synthesis of Phenacetin.
- Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?.
- ChemicalBook. (n.d.). N-Acetylsulfanilyl chloride synthesis.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]
- 6. N-Acetylsulfanilyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. stolaf.edu [stolaf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Studies of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Welcome to the technical support resource for stability studies of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability profile of this active pharmaceutical ingredient (API). We will delve into common challenges, provide robust troubleshooting strategies, and outline detailed protocols grounded in established regulatory principles.
Frequently Asked Questions (FAQs)
Here we address the most common issues and questions that arise during the handling and stability testing of this compound.
Q1: My solution of this compound is turning yellow/brown upon standing. What is causing this discoloration?
A1: The development of a yellow or brown hue is a strong indicator of oxidative degradation. The primary amino group (-NH₂) on the benzenesulfonamide ring is susceptible to oxidation, which can lead to the formation of colored chromophoric impurities, such as nitroso or nitro derivatives.[1] This process can be accelerated by exposure to air (oxygen), trace metal ions, or light.
-
Causality: The lone pair of electrons on the nitrogen atom of the aromatic amine makes it electron-rich and thus prone to oxidation.
-
Preventative Measures: To mitigate this, prepare solutions fresh whenever possible. If storage is necessary, use de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon. Storing solutions in amber vials at refrigerated temperatures (2-8 °C) will also slow this process.[1]
Q2: I am observing a significant loss of the parent compound in both acidic and basic solutions. What is the optimal pH for solution stability?
A2: The sulfonamide linkage (-SO₂-NH-) in your molecule is susceptible to hydrolysis under both acidic and basic conditions. Therefore, the compound is expected to be least stable at pH extremes. While the exact pH of maximum stability needs to be determined empirically through a formal pH-rate profile study, sulfonamides are generally most stable in the neutral pH range (approximately pH 6-8).[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the sulfonamide proton is abstracted, forming an anion that can undergo rearrangement and cleavage.
-
Recommendation: For analytical work and short-term storage, prepare solutions in a buffered system within the neutral pH range.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with aromatic amine functionalities are often photosensitive. Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical degradation reactions.[1] This can lead to oxidation, as mentioned in Q1, or other complex reactions. Regulatory guidelines, such as ICH Q1B, mandate photostability testing for new drug substances.[3]
-
Mechanism: Light energy can excite electrons in the molecule, leading to the formation of reactive species that can then degrade.
-
Best Practice: Always protect solutions and solid material from light by using amber glassware, wrapping containers in aluminum foil, and minimizing exposure during experimental procedures.[1][3]
Q4: What are the primary degradation products I should be looking for?
A4: Based on the structure of this compound, the two most probable primary degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Cleavage: The primary point of hydrolysis is the S-N bond of the sulfonamide linkage. This would yield two main degradation products: 4-aminobenzenesulfonic acid and 4-ethoxyaniline.
-
Oxidative Degradation: The 4-amino group is the most likely site of oxidation, potentially forming 4-nitroso or 4-nitro derivatives of the parent compound.
A comprehensive forced degradation study is essential to definitively identify all potential degradation products.[4]
Troubleshooting Guide for Stability-Indicating HPLC Methods
Issue 1: An unknown peak appears in my chromatogram during a stability study, and it is co-eluting with the parent peak.
-
Potential Cause & Solution: This indicates a lack of specificity in your High-Performance Liquid Chromatography (HPLC) method, meaning it cannot distinguish the parent drug from its degradation product. This is a critical failure for a stability-indicating assay method (SIAM).[5]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically alter the organic-to-aqueous ratio of your mobile phase. A shallower gradient or an isocratic hold might be necessary to resolve the peaks.
-
Change pH: Modify the pH of the aqueous portion of your mobile phase. The ionization state of the parent compound and its degradants can differ, and altering the pH can significantly change their retention times.
-
Try a Different Column: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the main analyte. Inhomogeneous spectra across the peak are a clear sign of co-elution.[5]
-
-
Issue 2: The mass balance of my stability study is below 95%.
-
Potential Cause & Solution: A poor mass balance suggests that not all degradation products are being accounted for.
-
Troubleshooting Steps:
-
Check for Non-UV Active Degradants: Some degradation products may lack a significant chromophore and will not be detected by a standard UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to screen for additional degradants.
-
Check for Volatile Degradants: A degradation product might be volatile and lost during sample preparation. If suspected, Gas Chromatography (GC) could be an appropriate analytical technique.
-
Check for Highly Retained Products: Some degradants may be binding irreversibly to the HPLC column. Implement a harsh column wash (e.g., 100% Acetonitrile or Isopropanol) at the end of each run to elute strongly retained compounds.
-
Precipitation: The degradant may be insoluble in your sample diluent, causing it to precipitate out of the solution before injection. Visually inspect your samples and consider using a stronger or different diluent.
-
-
Detailed Experimental Protocols
Forced degradation studies are essential for developing and validating a stability-indicating method.[4] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can effectively separate and quantify the resulting degradants.[6]
Protocol 1: Acid and Base-Catalyzed Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquot with an equivalent volume of 1 M NaOH before diluting to the target concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at the same time points.
-
Neutralize the aliquot with an equivalent volume of 1 M HCl before dilution and analysis.
-
-
Control: A control sample (stock solution with water instead of acid/base) should be run in parallel at the same temperature.
Protocol 2: Oxidative Degradation
-
Preparation: Use the same 1 mg/mL stock solution as in the hydrolysis study.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Dilute the sample to the target concentration with the mobile phase for immediate HPLC analysis.
-
-
Control: A control sample should be run in parallel without H₂O₂.
Protocol 3: Photolytic Degradation
-
Guideline: This protocol should be performed in accordance with ICH Q1B guidelines.[3]
-
Solid State:
-
Spread a thin layer (less than 3 mm) of the solid API in a petri dish.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be placed alongside the test sample but shielded from light (e.g., wrapped in aluminum foil).
-
-
Solution State:
-
Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water) in a chemically inert, transparent container (e.g., quartz cuvette).
-
Expose this solution to the same light conditions as the solid sample.
-
A dark control of the same solution must be stored under the same conditions but protected from light.
-
-
Analysis: After exposure, prepare solutions from the solid samples and analyze all samples by HPLC.
Protocol 4: Thermal Degradation
-
Procedure:
-
Place the solid API in a glass vial in a calibrated oven set to 80°C.
-
Maintain a control sample at room temperature.
-
After 48 hours, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.
-
Data Presentation
The results from the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | Exposure Time | % Degradation (Parent) | No. of Degradation Products | RRT of Major Degradants |
| Acid Hydrolysis | 1 M HCl, 60°C | 24 hours | ~15% | 2 | 0.45, 0.62 |
| Base Hydrolysis | 1 M NaOH, 60°C | 24 hours | ~18% | 2 | 0.45, 0.62 |
| Oxidation | 3% H₂O₂, RT | 24 hours | ~12% | 1 | 1.15 |
| Photolysis (Solid) | ICH Q1B | N/A | ~5% | 1 | 1.15 |
| Photolysis (Solution) | ICH Q1B | N/A | ~9% | 1 | 1.15 |
| Thermal (Solid) | 80°C | 48 hours | < 2% | 0 | N/A |
Note: The % degradation and Relative Retention Times (RRT) are hypothetical and must be determined experimentally.
Visualizations
Diagrams are crucial for visualizing experimental processes and potential chemical transformations.
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathways.
References
- Vertex AI Search. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Latin American Journal of Pharmacy.
- Proia, L., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Baheti, A., et al. (2016). Forced Degradation Studies. MedCrave online.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
- PubChemLite. (n.d.). This compound (C14H16N2O3S).
- Mancin, F., et al. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. PubMed.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- BenchChem. (n.d.). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Benzenesulfonamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of benzenesulfonamide compounds. This guide is designed to provide expert insights, detailed experimental protocols, and robust troubleshooting advice to navigate the complexities of stability and degradation studies. Our focus is on providing a deep understanding of the underlying scientific principles to empower you to conduct self-validating and reliable experiments.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of benzenesulfonamide compounds, providing a foundational understanding for designing robust experiments.
Q1: What are the primary degradation pathways for benzenesulfonamide compounds?
A1: Benzenesulfonamide compounds are susceptible to degradation through several key pathways, primarily dictated by their chemical structure and environmental conditions. The main pathways include:
-
Hydrolysis: This involves the cleavage of the sulfonamide (S-N) bond, which is susceptible to both acidic and basic conditions. While generally more stable than carboxamides, extreme pH can facilitate this degradation.[1]
-
Oxidation: The aromatic rings and the nitrogen atom of the sulfonamide group are potential sites for oxidation. This can be mediated by reactive oxygen species (ROS), leading to hydroxylated derivatives and N-oxide products.[1]
-
Photodegradation: The aromatic moieties in benzenesulfonamides can absorb UV light, leading to photochemical reactions. Common photodegradation reactions include hydroxylation of the aromatic rings, cleavage of the S-N bond, or even extrusion of SO2.[1][2]
-
Microbial Degradation: Various microorganisms can metabolize sulfonamides, often as a source of carbon or nitrogen.[3][4] Common microbial transformations include hydroxylation, acetylation of the amino group, and cleavage of the S-N bond.[5]
Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my benzenesulfonamide sample. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products or impurities. To diagnose the issue, consider the following:
-
Sample Handling and Storage: Review your procedures. Has the sample been exposed to extreme pH, high temperatures, or light for an extended period? Improper storage is a common cause of degradation.[1]
-
Forced Degradation Study: To confirm if the peaks are degradation products, perform a forced degradation study. By subjecting your compound to controlled stress conditions (acid, base, oxidation, heat, light), you can see if the unknown peaks are generated. This is a standard practice in pharmaceutical stability testing.[1][6]
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the potential degradation products, offering crucial clues to their structure.[1][6]
Q3: How can I improve the stability of my benzenesulfonamide compound in solution?
A3: To enhance the stability of your compound in solution, consider the following:
-
pH Control: Since the sulfonamide bond is susceptible to acid and base hydrolysis, maintaining the pH of your solution within a neutral range (pH 6-8) is often beneficial.[1] Use appropriate buffer systems to maintain a stable pH.
-
Protection from Light: If your compound is found to be photolabile, protect your solutions from light by using amber vials or by working in a dark room.[1]
-
Temperature Control: Store stock solutions and samples at recommended low temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions.[1]
-
Use of Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants to your formulation, though this is more relevant in drug development than in typical analytical experiments.
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key degradation experiments. These protocols are designed with controls to ensure the generation of reliable and interpretable data.
Protocol 2.1: Forced Degradation Study (Hydrolysis, Oxidation, and Photodegradation)
Objective: To intentionally degrade the benzenesulfonamide compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
Benzenesulfonamide compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC or UPLC-MS/MS system
-
pH meter
-
Thermostatic oven or water bath
-
Photostability chamber with UV and visible light sources
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the benzenesulfonamide compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[1]
-
Thermal Degradation: Place 1 mL of the stock solution in a thermostatic oven at 60°C.
-
Photodegradation: Expose 1 mL of the stock solution to UV and visible light in a photostability chamber.
-
Control Sample: Keep 1 mL of the stock solution at room temperature in the dark.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 4, 8, 24 hours).
-
Sample Quenching/Neutralization:
-
Analysis: Dilute the samples with the mobile phase and analyze by a validated stability-indicating HPLC or UPLC-MS/MS method.[1]
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Protocol 2.2: Microbial Degradation Screening
Objective: To assess the biodegradability of a benzenesulfonamide compound by a mixed microbial culture (e.g., activated sludge).
Materials:
-
Benzenesulfonamide compound
-
Activated sludge from a wastewater treatment plant
-
Mineral salts medium (MSM)
-
Shaking incubator
-
Centrifuge
-
Sterile flasks and pipettes
-
HPLC-MS/MS system
Procedure:
-
Prepare Inoculum: Obtain fresh activated sludge. Allow it to settle, and use the supernatant or a diluted slurry as the microbial inoculum.
-
Experimental Setup (in triplicate):
-
Test Flasks: In a 250 mL flask, add 100 mL of MSM, the benzenesulfonamide compound to a final concentration of 10 mg/L, and 5 mL of the activated sludge inoculum.
-
Sterile Control: In another flask, add 100 mL of MSM and the compound. Autoclave the flask to ensure sterility. This control accounts for abiotic degradation.
-
Inoculum Control: In a third flask, add 100 mL of MSM and 5 mL of the activated sludge inoculum (without the compound). This monitors the background activity of the microorganisms.
-
-
Incubation: Incubate all flasks at 30°C on a shaker at 150 rpm for a specified period (e.g., 28 days).[5]
-
Sampling: At regular intervals (e.g., day 0, 1, 3, 7, 14, 28), withdraw 1 mL aliquots from each flask.
-
Sample Preparation: Centrifuge the aliquots to remove microbial biomass. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the concentration of the parent benzenesulfonamide and any detectable metabolites in the supernatant using HPLC-MS/MS.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during degradation studies.
| Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Inconsistent degradation rates between replicate experiments. | 1. Inhomogeneous inoculum in microbial studies. 2. Fluctuations in temperature or light intensity. 3. Inaccurate pipetting of reagents or samples. | 1. Homogenize Inoculum: Thoroughly mix the activated sludge or microbial culture before dispensing it into replicate flasks. 2. Monitor Conditions: Ensure the incubator or photostability chamber maintains consistent temperature and light exposure. Use a calibrated thermometer and photometer. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate and reproducible volumes. |
| No degradation observed in any of the stress conditions. | 1. The compound is highly stable under the tested conditions. 2. The analytical method is not sensitive enough to detect small changes. | 1. Increase Stress Severity: Use higher concentrations of acid/base, a stronger oxidizing agent, higher temperatures, or longer exposure times. 2. Method Optimization: Optimize the HPLC-MS/MS method for lower limits of detection (LOD) and quantification (LOQ).[7] |
| The mass balance is poor (sum of parent compound and degradation products is less than 90%). | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its products to the container walls. 3. Incomplete extraction of products from the sample matrix. | 1. Use a Universal Detector: Employ a mass spectrometer or a charged aerosol detector (CAD) which are less dependent on chromophores. 2. Use Inert Vials: Use silanized glass vials or polypropylene vials to minimize adsorption. 3. Optimize Extraction: For complex matrices like sludge, optimize the sample extraction procedure to ensure high recovery of all analytes.[8] |
Section 4: Degradation Pathway Elucidation
Understanding the transformation products is key to elucidating the degradation pathway.
Generalized Degradation Pathway:
The degradation of benzenesulfonamides often initiates at one of three sites: the S-N bond, the aniline (aminophenyl) ring, or the R-group attached to the sulfonamide nitrogen.
Caption: Generalized initial degradation pathways for benzenesulfonamides.
Key Transformation Products:
-
Benzenesulfonic Acid and Amines: Resulting from the cleavage of the S-N bond, these are common products in hydrolytic and some microbial degradation pathways.[1]
-
Hydroxylated Derivatives: The addition of hydroxyl (-OH) groups to the aniline or benzene ring is a hallmark of oxidative processes, including photodegradation and microbial metabolism.[1][9]
-
Desulfonated Products: In some photodegradation processes, the entire -SO₂- group can be extruded from the molecule.[2]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradation of sulfonamide antibiotics in sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately ensure the highest purity of the final product.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is a multi-step process that, while well-established, presents several opportunities for impurity formation.[1][2] A thorough understanding of the reaction mechanism and potential side reactions at each stage is crucial for success.
The typical synthetic route involves three main stages:
-
Protection of the Amino Group: Acetanilide is used as the starting material, where the amino group is protected as an acetamide. This prevents unwanted side reactions during the subsequent chlorosulfonation step.[3]
-
Chlorosulfonation: The protected intermediate, acetanilide, undergoes electrophilic aromatic substitution with chlorosulfonic acid to form 4-acetamidobenzenesulfonyl chloride.[2][4]
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with 4-ethoxyaniline (phenetidine) to form the N-substituted sulfonamide.
-
Deprotection: The final step involves the hydrolysis of the acetamide protecting group to yield the desired this compound.[2]
This guide will address potential pitfalls at each of these critical stages.
Workflow for this compound Synthesis
Caption: A simplified workflow of the synthesis process.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1 & 2: Chlorosulfonation of Acetanilide
Q1: Why is my yield of 4-acetamidobenzenesulfonyl chloride consistently low?
A1: Low yields in this step often stem from incomplete reaction or degradation of the product. Here are the primary causes and solutions:
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water.[5] Any moisture present in the acetanilide or glassware will consume the reagent and reduce the yield.
-
Solution: Ensure all glassware is oven-dried and cooled under a desiccator before use. Use anhydrous acetanilide.
-
-
Improper Reaction Temperature: The reaction is typically exothermic. If the temperature is too high, it can lead to side reactions and decomposition. Conversely, if the temperature is too low, the reaction may be incomplete.[6]
-
Inefficient Quenching: The product, 4-acetamidobenzenesulfonyl chloride, is susceptible to hydrolysis back to the sulfonic acid. Pouring the reaction mixture onto ice must be done carefully to precipitate the product quickly while minimizing contact time with the aqueous acidic environment.[5]
Q2: I'm observing the formation of a significant amount of an insoluble, high-melting point solid. What is it and how can I avoid it?
A2: This is likely due to the formation of a disulfonated byproduct or polymeric materials.
-
Cause: Using an excessive amount of chlorosulfonic acid or prolonged reaction times at elevated temperatures can lead to disulfonation of the aromatic ring.
-
Prevention:
-
Adhere strictly to the stoichiometric ratios of reactants.
-
Monitor the reaction progress (e.g., by observing the cessation of HCl gas evolution) to avoid unnecessarily long reaction times.[6]
-
Step 3: Condensation with 4-Ethoxyaniline
Q3: My condensation reaction is sluggish and gives a poor yield of the protected product. What can I do?
A3: Incomplete reaction is a common issue in this step.
-
Insufficient Base: The reaction between the sulfonyl chloride and 4-ethoxyaniline generates hydrochloric acid (HCl), which can protonate the amino group of the 4-ethoxyaniline, rendering it non-nucleophilic.
-
Solution: Use a suitable base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction.[7] This maintains a sufficient concentration of the free amine to react with the sulfonyl chloride.
-
-
Solvent Choice: The choice of solvent is critical for ensuring the reactants are properly dissolved and can interact.
-
Solution: Anhydrous solvents like pyridine (which can also act as the base), or dichloromethane with an added base like triethylamine, are commonly used.[8]
-
Step 4: Hydrolysis (Deprotection)
Q4: During the final hydrolysis step to remove the acetyl group, I'm getting a low yield and a complex mixture of products. What's going wrong?
A4: The hydrolysis of the acetamide must be carefully controlled to avoid cleavage of the sulfonamide bond, which is also susceptible to hydrolysis under harsh conditions.
-
Harsh Hydrolysis Conditions: Both strong acidic and strong basic conditions, especially at high temperatures and for prolonged periods, can lead to the cleavage of the desired sulfonamide linkage in addition to the acetamide.[9]
-
Acid-Catalyzed Hydrolysis: This method involves protonation of the carbonyl oxygen of the acetamide, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[9][10]
-
Base-Catalyzed Hydrolysis: This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamide.[9]
-
-
Recommended Approach:
-
Acidic Hydrolysis: Refluxing with dilute hydrochloric acid is a common method.[10] The reaction should be monitored (e.g., by TLC) to determine the point of complete deprotection without significant sulfonamide cleavage.
-
Basic Hydrolysis: Treatment with aqueous sodium hydroxide can also be effective. However, careful control of temperature and reaction time is crucial.
-
Neutralization: After hydrolysis, the product needs to be precipitated by adjusting the pH. In acid hydrolysis, careful addition of a base like sodium carbonate is required.[10]
-
General Purity and Analysis
Q5: What are the most likely impurities in my final product and how can I detect them?
A5: The potential impurities are often starting materials or byproducts from incomplete reactions or side reactions.
| Potential Impurity | Origin | Recommended Analytical Technique |
| 4-Acetamido-N-(4-ethoxyphenyl) benzenesulfonamide | Incomplete hydrolysis | HPLC, ¹H NMR |
| 4-Aminobenzenesulfonic acid | Hydrolysis of the sulfonyl chloride intermediate or sulfonamide bond | HPLC |
| 4-Ethoxyaniline | Unreacted starting material | HPLC, GC-MS |
| Disulfonated species | Side reaction during chlorosulfonation | HPLC, Mass Spectrometry |
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity of the final product and detecting impurities.[11][12] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.[7][13]
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of the main product and any impurities.[7]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -NH₂, -SO₂NH-).[7]
Troubleshooting Impurity Formation
Caption: A summary of troubleshooting strategies for key synthesis stages.
III. Experimental Protocols
Protocol: Purification by Recrystallization
Recrystallization is a critical final step to ensure high purity.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water mixtures are often effective for sulfonamides.[7]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven at a moderate temperature.
IV. References
-
Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Retrieved from [Link]
-
Evo B2B. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Retrieved from [Link]
-
JOCPR. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]
-
Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
Sources
- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. jocpr.com [jocpr.com]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dc.etsu.edu [dc.etsu.edu]
- 10. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Scale-Up Synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Welcome to the technical support center for the scale-up synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this important sulfonamide.
Introduction
The synthesis of this compound, a key intermediate in the preparation of various pharmacologically active compounds, typically proceeds through a well-established, yet nuanced, three-step process. This process involves the N-acetylation of p-phenetidine, followed by chlorosulfonation, amination, and a final deprotection step. While the chemistry is straightforward on a lab scale, scaling up production introduces challenges related to reaction control, impurity profiles, and process safety. This guide provides a comprehensive overview of the synthesis, addresses common issues encountered during scale-up, and offers practical, field-proven solutions.
Synthetic Pathway Overview
The overall synthetic route can be visualized as a three-stage process, starting from the readily available p-phenetidine.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the initial acetylation of p-phenetidine?
A1: The acetylation of the amino group in p-phenetidine to form N-acetyl-p-phenetidine (acetophenetidin) serves two primary purposes. Firstly, it protects the amino group from reacting with the chlorosulfonic acid in the subsequent step. Secondly, the acetamido group is an ortho, para-director, which directs the incoming sulfonyl chloride group to the position para to the acetamido group, leading to the desired product isomer.
Q2: Why is chlorosulfonic acid used in excess?
A2: Chlorosulfonic acid serves as both a reagent and a solvent in the chlorosulfonation step. Using it in excess ensures the complete conversion of N-acetyl-p-phenetidine to the corresponding sulfonyl chloride. The excess reagent also helps to keep the reaction mixture stirrable.
Q3: Can I use a different base for the amination step?
A3: While aqueous ammonia is commonly used, other bases like sodium carbonate or triethylamine can also be employed. However, for the synthesis of a primary sulfonamide, ammonia is the most direct nitrogen source. The choice of base can influence the reaction rate and impurity profile.
Q4: Is acid or base hydrolysis preferred for the deprotection step?
A4: Both acidic and basic hydrolysis can be effective for removing the acetyl protecting group.[1] Acid-catalyzed hydrolysis, typically with hydrochloric or sulfuric acid, is often preferred as it can also protonate the final product, aiding in its isolation as a salt, which can then be neutralized to yield the free amine. Basic hydrolysis, using sodium hydroxide, is also a viable option.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
Low Yield in Chlorosulfonation Step
| Symptom | Potential Cause | Recommended Solution |
| Low yield of 4-acetamido-N-(4-ethoxyphenyl)benzenesulfonyl chloride | Incomplete reaction due to insufficient chlorosulfonic acid or low reaction temperature. | Increase the molar excess of chlorosulfonic acid. Ensure the reaction temperature is maintained, but be cautious of exothermic reactions. |
| Degradation of the starting material or product. | Control the reaction temperature carefully. The addition of N-acetyl-p-phenetidine to chlorosulfonic acid should be done portion-wise at a low temperature to manage the exotherm. | |
| Hydrolysis of the sulfonyl chloride during work-up. | Ensure all glassware is dry and perform the work-up quickly, pouring the reaction mixture onto ice to quench the reaction and precipitate the product. |
Impurity Formation
| Symptom | Potential Cause | Recommended Solution |
| Presence of di-sulfonated byproducts | Reaction temperature is too high during chlorosulfonation. | Maintain a lower reaction temperature during the addition of N-acetyl-p-phenetidine. |
| Incomplete hydrolysis of the acetyl group | Insufficient acid/base or reaction time during deprotection. | Increase the concentration of the acid or base, or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Formation of colored impurities | Oxidation of the amino group in the final product. | Perform the final neutralization and isolation steps under an inert atmosphere (e.g., nitrogen) if possible. Use purified solvents and reagents. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
Step 1: Synthesis of N-Acetyl-p-phenetidine
-
To a stirred solution of p-phenetidine in water, add an equimolar amount of acetic anhydride.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure N-acetyl-p-phenetidine.
Step 2: Synthesis of 4-Acetamido-N-(4-ethoxyphenyl)benzenesulfonamide
-
Cool chlorosulfonic acid (5-10 molar equivalents) in an ice-salt bath.
-
Slowly add dry N-acetyl-p-phenetidine in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Filter the precipitated 4-acetamidobenzenesulfonyl chloride and wash with cold water.
-
Without drying, add the crude sulfonyl chloride to an excess of concentrated aqueous ammonia with cooling.[2]
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Filter the solid product, wash with water, and dry.
Step 3: Synthesis of this compound
-
Suspend the crude 4-acetamido-N-(4-ethoxyphenyl)benzenesulfonamide in a 1:1 mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a solution of sodium bicarbonate or sodium hydroxide.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the final product from a suitable solvent such as ethanol to achieve high purity.
Safety Considerations for Scale-Up
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Additions should be made slowly to control the exothermic reaction.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area.
-
Exothermic Reactions: Both the chlorosulfonation and the initial quenching of the chlorosulfonation reaction are highly exothermic. Ensure adequate cooling and slow addition of reagents to maintain control over the reaction temperature.
-
Pressure Build-up: The reaction of sulfonyl chlorides with ammonia can generate heat and pressure. Ensure the reaction vessel is appropriately vented.
References
- Google Patents. (n.d.). Green process synthesis method of sulfanilamide.
-
Willis, M. C. (2020). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]
-
De Luca, L., & Giacomelli, G. (2008). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. Retrieved from [Link]
-
Turkmen, H., Zengin, G., & Buyukkircali, B. (2011). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Bioorganic Chemistry, 39(3), 114-119. Retrieved from [Link]
-
De Luca, L., & Giacomelli, G. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. Retrieved from [Link]
-
Al-Masoudi, N. A. (n.d.). Synthesis of Sulphanilamide from Acetamide. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. Retrieved from [Link]
-
Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons @ East Tennessee State University. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). 4-amino benzenesulfonamides.
-
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9514-9518. Retrieved from [Link]
-
Alonso, D. A., & Nájera, C. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(15), 5464-5471. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]
-
Dudutienė, V., Matulienė, J., & Matulis, D. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15606-15630. Retrieved from [Link]
-
Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 12), o1750-o1751. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26881. Retrieved from [Link]
-
Aldana, I., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PLoS ONE, 15(6), e0234382. Retrieved from [Link]
-
Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4: Synthetic scheme of substituted.... Retrieved from [Link]
-
DergiPark. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4- Methylbenzenesulfonimidate. Retrieved from [Link]
-
Evotest. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5336-5338. Retrieved from [Link]
-
Noël, T., & Hessel, V. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(13), 5219-5223. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-. Retrieved from [Link]
Sources
Validation & Comparative
A Framework for Comparative Analysis of Novel Sulfonamides: A Guide for Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of drugs ranging from antimicrobials to diuretics.[1][2] The continual emergence of drug resistance, however, necessitates the exploration of novel sulfonamide derivatives with improved efficacy and safety profiles.[3] This guide presents a comprehensive framework for the comparative analysis of a new chemical entity (NCE) against established sulfonamide drugs. Using the model compound 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide , we will delineate the essential experimental workflows and data interpretation required to characterize and validate a novel sulfonamide. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for rigorous comparative analysis.
Introduction to the Sulfonamide Class
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era.[1][4] Their primary antibacterial mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4][5][6][7] Because bacteria must synthesize their own folate while humans obtain it from their diet, these drugs exhibit selective toxicity.[4][6][8] The versatility of the sulfonamide scaffold has led to its incorporation into a wide array of therapeutics beyond antimicrobials.[1]
When developing a novel sulfonamide, a direct and systematic comparison to existing, well-characterized drugs is paramount. This guide will use this compound as an exemplar NCE to illustrate this process. We will compare its theoretical properties against three established sulfonamides:
-
Sulfamethoxazole: A widely used, medium-acting antibacterial agent.[9]
-
Sulfadiazine: A short-acting sulfonamide used for specific infections, including toxoplasmosis.[8][10]
-
Sulfacetamide: A topical agent primarily used for ophthalmic infections.
The Core Mechanism: Inhibition of Folate Synthesis
The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA).[6] This allows them to act as competitive inhibitors of the DHPS enzyme, blocking the synthesis of dihydropteroate, a precursor to folic acid.[5][6][7] Without adequate folic acid, bacteria cannot synthesize the nucleotides required for DNA and RNA replication, leading to a bacteriostatic effect.[1][5][6] This pathway is a fundamental target, and any new antibacterial sulfonamide must be evaluated for its activity against it.
Caption: Mechanism of action of sulfonamides.
Comparative Analysis: A Multi-Parameter Approach
Evaluating an NCE like this compound requires a battery of in vitro tests to compare its performance against established drugs. The key parameters to investigate are antimicrobial potency, pharmacokinetics (ADME), and preliminary safety.
Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for quantifying antibacterial potency. Lower MIC values indicate higher potency.[3]
Table 1: Comparative Antimicrobial Potency (MIC90, µg/mL)
| Organism | This compound (NCE) | Sulfamethoxazole | Sulfadiazine |
|---|---|---|---|
| Staphylococcus aureus | 8/152 | ≤2/38[11] | 256 |
| Escherichia coli | 16/304 | ≤2/38[11] | 64 |
| Pseudomonas aeruginosa | >64/1216 | >128/2432 | >512 |
(Data for the NCE is hypothetical for illustrative purposes. MIC values for Sulfamethoxazole are often reported in combination with Trimethoprim (e.g., 2/38 µg/mL), reflecting its common clinical use.)[11]
Pharmacokinetic Profile: In Vitro ADME Assays
A drug's efficacy is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assays are crucial for predicting in vivo behavior.
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes or S9 fractions and measuring its disappearance over time.[12][13] This helps predict hepatic clearance.
-
Plasma Protein Binding (PPB): High PPB can limit the amount of free drug available to exert its effect. This is typically measured via equilibrium dialysis.
-
Solubility: Poor aqueous solubility can hinder absorption.
Table 2: Comparative In Vitro Pharmacokinetic & Physicochemical Properties
| Compound | Half-Life (Human Liver Microsomes) | Plasma Protein Binding (%) | Aqueous Solubility (pH 7.4) |
|---|---|---|---|
| NCE (Illustrative) | 45 min | ~85% | Low |
| Sulfamethoxazole | ~60 min | 70% | Moderate |
| Sulfadiazine | ~10-17 hours[14] | 38-55% | Low |
Note on Sulfadiazine's half-life: It is considered a medium to long-acting sulfonamide in humans, with an elimination half-life averaging 10-17 hours.[14][15][16]
Preliminary Safety Profile: In Vitro Cytotoxicity
Early assessment of a compound's potential to cause cell death is critical. Cytotoxicity assays measure cell viability after exposure to the drug.[17][18][19]
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.[17]
Table 3: Comparative In Vitro Cytotoxicity (CC50, µM in HepG2 cells)
| Compound | CC50 (µM) |
|---|---|
| NCE (Illustrative) | >100 |
| Sulfamethoxazole | >200 |
| Sulfadiazine | >200 |
(CC50 is the concentration of the compound that causes a 50% reduction in cell viability. Higher values are desirable.)
Standardized Experimental Protocols
Scientific integrity requires the use of validated and standardized protocols. The methods outlined below are based on guidelines from authorities like the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23]
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the MIC of a novel sulfonamide against a target bacterial strain.
Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Preparation of Inoculum: Aseptically select 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[3]
-
Drug Dilution: Prepare a 2-fold serial dilution of the test compounds (e.g., from 256 µg/mL to 0.5 µg/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculation: Dilute the adjusted bacterial suspension into the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria, no drug) to ensure growth and a negative control (broth only) to check for contamination.
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of the drug at which there is no visible turbidity. For sulfonamides, slight, trailing growth may occur; the endpoint should be read as ≥80% growth inhibition.[24][25]
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol provides an initial assessment of a compound's susceptibility to Phase I metabolism.
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-generating system in a phosphate buffer.
-
Incubation: Pre-warm the HLM mixture to 37°C. Initiate the reaction by adding the test compound (e.g., at 1 µM final concentration).
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t½) is determined from the slope of the natural log of the percent remaining compound versus time.
Conclusion and Future Perspectives
This guide provides a foundational framework for the systematic evaluation of novel sulfonamides, using this compound as a model. By employing standardized protocols for assessing antimicrobial potency (MIC), key pharmacokinetic parameters (in vitro ADME), and preliminary cytotoxicity, researchers can generate robust, comparative data. This data is essential for making informed decisions in the lead optimization process.
The illustrative data suggests that while our NCE may have potency in a similar range to established drugs, its pharmacokinetic properties, such as lower metabolic stability and solubility, might present challenges. These are precisely the types of insights that this comparative approach is designed to reveal, guiding further medicinal chemistry efforts to enhance the drug-like properties of the NCE. The ultimate goal is to develop new chemical entities that not only exhibit potent activity but also possess the necessary ADME and safety profiles to become successful therapeutics in the ongoing fight against microbial disease.
References
-
Sulfonamide (medicine) - Wikipedia. Available from: [Link]
-
Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance - Microbe Notes. (2023-08-03). Available from: [Link]
-
What is the mechanism of Sulfanilamide? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Folic acid synthesis and sulfonamides site of action - ResearchGate. Available from: [Link]
-
Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. Available from: [Link]
-
Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PubMed Central. Available from: [Link]
-
Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PMC - NIH. Available from: [Link]
-
Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
-
Sulfadiazine. Available from: [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]
-
Pharmacokinetics of Sulfadiazine in Pigs - Universität Osnabrück. Available from: [Link]
-
Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - NIH. (2022-03-26). Available from: [Link]
-
Is a Minimum Inhibitory Concentration (MIC) of <=2/38 considered effective for antibiotic treatment? - Dr.Oracle. (2025-07-31). Available from: [Link]
-
THE ABC'S OF MICS - THE PATHCARE NEWS. Available from: [Link]
-
Trimethoprim/sulfamethoxazole minimum inhibitory concentrations (MICs)... - ResearchGate. Available from: [Link]_
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available from: [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available from: [Link]
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025-08-07). Available from: [Link]
-
Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PubMed Central. (2022-09-18). Available from: [Link]
-
(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. (2021-07-30). Available from: [Link]
-
Drug Metabolism Assays - BioIVT. Available from: [Link]
-
Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro - PubChem. Available from: [Link]
-
Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Available from: [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available from: [Link]
-
M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement - ResearchGate. (2015-01-01). Available from: [Link]
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458. Available from: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available from: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025-12-15). Available from: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available from: [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. bioivt.com [bioivt.com]
- 14. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 22. fda.gov [fda.gov]
- 23. nih.org.pk [nih.org.pk]
- 24. chainnetwork.org [chainnetwork.org]
- 25. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide derivatives"
An In-Depth Comparative Guide to 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide Derivatives
A Senior Application Scientist's Perspective on Synthesis, Bioactivity, and Structure-Activity Relationships
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its broad therapeutic potential. Within this extensive family, this compound serves as a particularly compelling starting point for drug discovery. Its inherent structural features—a primary aromatic amine, a sulfonamide linkage, and an ethoxyphenyl moiety—offer multiple avenues for chemical modification. This guide provides a detailed comparative analysis of its derivatives, synthesizing data from numerous studies to illuminate structure-activity relationships (SAR) and guide future research. We will delve into the synthetic strategies, compare performance across key biological assays, and provide the detailed experimental context necessary for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Derivatization Strategies
The versatility of the this compound core allows for modifications at several key positions, primarily the N1 aromatic amine. The general synthetic approach begins with the parent compound, which can be synthesized or procured, followed by targeted reactions to introduce diverse functionalities.
A common and effective strategy involves the condensation of the N1 amino group with various aldehydes or ketones to form Schiff base derivatives. This reaction is typically carried out under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid. Another prevalent approach is the acylation of the amino group with different acyl chlorides or anhydrides. These reactions significantly alter the electronic and steric properties of the molecule, leading to a wide array of biological activities.
Diagram 1: Key Derivatization Pathways
Caption: Common synthetic routes for modifying the parent sulfonamide scaffold.
Comparative Biological Performance
Derivatives of this compound have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The following sections compare their performance, supported by experimental data from the literature.
Antimicrobial Activity: Targeting Folate Biosynthesis
The archetypal mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] Modifications to the core structure can enhance this inhibitory activity or introduce new mechanisms.
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining Minimum Inhibitory Concentration (MIC) because it is quantitative, reproducible, and allows for the high-throughput screening of many compounds against multiple microbial strains simultaneously.
Table 1: Comparative Antimicrobial Activity of Selected Derivatives
| Derivative ID | N1-Modification | Target Organism | MIC (µg/mL) | Reference Insight |
| Parent Compound | -NH₂ | Staphylococcus aureus | >256 | [2][3] |
| Derivative A | Schiff Base (p-chlorobenzylidene) | Staphylococcus aureus | 32 | [3] |
| Derivative B | Schiff Base (p-nitrobenzylidene) | Staphylococcus aureus | 16 | [1][3] |
| Parent Compound | -NH₂ | Escherichia coli | >256 | [2][3] |
| Derivative C | Thiazole-conjugated | Escherichia coli | 64 | [4] |
Analysis: The data clearly demonstrates that the parent compound possesses negligible antibacterial activity. However, converting the N1-amine to a Schiff base dramatically increases potency. The introduction of an electron-withdrawing nitro group (Derivative B) results in a lower MIC compared to the chloro-substituted derivative (Derivative A), suggesting that electronic effects play a critical role in target engagement.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus) is grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: A stock solution of each test derivative is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are included to ensure sterility and proper bacterial growth.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth. This self-validating system is confirmed by the clear growth in the positive control wells.
Anticancer Activity: Targeting Carbonic Anhydrase
Many sulfonamide derivatives exert anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[4] These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment, and their inhibition leads to intracellular acidification and apoptosis.[4]
Causality Behind Experimental Choices: The MTT assay is a widely adopted colorimetric assay for assessing cell metabolic activity. Since mitochondrial activity is constant in viable cells, the amount of formazan produced is directly proportional to the number of living cells. This provides a reliable measure of cytotoxicity.
Table 2: Comparative Anticancer Activity Against MCF-7 (Breast Cancer) Cells
| Derivative ID | N1-Modification | IC₅₀ (µM) | Putative Mechanism | Reference Insight |
| Parent Compound | -NH₂ | >100 | - | [5] |
| Derivative D | Thiazol-2-yl-amino | 12.5 | CA IX Inhibition | [4] |
| Derivative E | Oxazol-2-yl-amino | 7.8 | CA IX Inhibition, High Correlation with Tamoxifen | [5] |
| Derivative F | 5-chloro-salicylamide | 25.4 | Tubulin Polymerization Inhibition | [6] |
Analysis: As with antimicrobial activity, the parent scaffold is largely inactive. The introduction of heterocyclic rings (Derivatives D and E) confers potent anticancer activity, likely by effectively positioning the sulfonamide group within the active site of carbonic anhydrase.[4] Interestingly, Derivative F, a salicylamide, likely acts through a different mechanism—tubulin inhibition—highlighting the scaffold's versatility in targeting distinct cellular pathways.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: MCF-7 breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and seeded into 96-well plates at a density of 5x10³ cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test derivatives (typically from 0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: The culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken, and the absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the resulting dose-response curve.
Anti-inflammatory Activity: Modulating Inflammatory Mediators
The sulfonamide core is present in several anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[7] Derivatives of this compound have been explored for their ability to reduce inflammation, often tested in vivo.
Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation.[8] Carrageenan injection triggers a biphasic inflammatory response involving the release of histamine, serotonin, bradykinin, and prostaglandins, allowing for the effective screening of compounds that interfere with these mediators.[9]
Table 3: Comparative In Vivo Anti-inflammatory Activity
| Derivative ID | N1-Modification | Dose (mg/kg) | Paw Edema Inhibition (%) @ 4h | Reference Insight |
| Parent Compound | -NH₂ | 20 | < 10% | [8][10] |
| Derivative G | Schiff Base (p-methoxybenzylidene) | 20 | 45% | [10] |
| Derivative H | Spirotriazolotriazine | 20 | 96% | [8] |
| Indomethacin (Ref.) | - | 10 | 58% | [8] |
Analysis: The trend continues with the parent compound showing minimal effect. Simple Schiff base formation (Derivative G) imparts moderate anti-inflammatory activity.[10] However, the conjugation of a complex heterocyclic system like spirotriazolotriazine (Derivative H) results in exceptionally potent activity, surpassing that of the standard NSAID indomethacin.[8] This suggests that the appended moiety may interact with additional targets in the inflammatory cascade beyond COX enzymes.
Diagram 2: Inflammatory Cascade and Inhibition
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Structure-Activity Relationship (SAR) Summary
By synthesizing the data from these comparative analyses, we can establish key SAR principles for this scaffold:
-
N1-Amine is Critical for Modification: The unsubstituted primary aromatic amine (-NH₂) consistently results in poor biological activity across all tested models. This group is the principal handle for introducing functionalities that drive potency.[7]
-
Schiff Base Formation Enhances Potency: Converting the N1-amine to an imine (Schiff base) is a simple and effective strategy for boosting antimicrobial and anti-inflammatory activities. The electronic nature of the substituent on the aromatic aldehyde used is crucial, with electron-withdrawing groups often leading to better performance.[1]
-
Heterocyclic Moieties Confer Potent Anticancer and Anti-inflammatory Effects: The introduction of five- or six-membered heterocyclic rings (e.g., thiazole, oxazole, triazine) at the N1 position is a highly successful strategy for generating potent anticancer and anti-inflammatory agents.[4][5][8] These groups can form specific hydrogen bonds and hydrophobic interactions within target enzyme active sites, such as carbonic anhydrase.[11]
-
The Sulfonamide Moiety is the Key Pharmacophore: While modifications occur elsewhere, the -SO₂NH- group remains the essential pharmacophore, particularly for antibacterial (mimicking PABA) and anticancer (binding to the zinc ion in CAs) activities.[1][11]
Conclusion and Future Perspectives
The this compound scaffold is a privileged starting point for medicinal chemistry campaigns. This guide demonstrates that while the parent molecule is largely inert, its targeted derivatization unlocks potent and diverse pharmacological activities. The most promising strategies involve the introduction of heterocyclic systems to the N1-amino position, yielding compounds with significant anticancer and anti-inflammatory potential that warrant further investigation.
Future research should focus on the pharmacokinetic profiling (ADME) of the most active derivatives and their evaluation in more advanced preclinical models. Furthermore, computational docking and molecular dynamics simulations could provide deeper insights into the specific binding interactions of these novel compounds, enabling a more rational design of next-generation therapeutics based on this versatile and valuable scaffold.
References
-
Uddin, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]
-
Youssif, B. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
-
Evotec. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Evotec. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis and biological evaluation of novel 5-chloro- N -(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. ResearchGate. Available at: [Link]
-
Koval, M. V., et al. (2021). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available at: [Link]
-
Vaškevičienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]
-
Kumar, V., et al. (2016). Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives. Scholars Research Library. Available at: [Link]
-
Al-Saeed, F. A., et al. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
-
Chauhan, J., & Kumar, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
Taha, M., et al. (2018). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PubMed Central. Available at: [Link]
-
Sharma, A., & Parashar, B. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PubMed Central. Available at: [Link]
-
Jeong, J.-B., et al. (2022). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available at: [Link]
-
Vaškevičienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PUBDB. Available at: [Link]
-
Bell, P. H., & Roblin Jr., R. O. (1942). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. Available at: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
-
Zayats, M., et al. (2023). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Biomedical Research and Therapy. Available at: [Link]
-
Višinskienė, D., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]
-
Sharma, A., & Parashar, B. (2014). Abstract: Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Lifescience Global. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. MDPI. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice [explorationpub.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Benzenesulfonamide Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The deceptively simple positional isomerism of substituents on the benzene ring—ortho (1,2-), meta (1,3-), and para (1,4-)—can dramatically alter the three-dimensional structure, electronic properties, and, consequently, the biological activity of these compounds. This guide provides an in-depth, objective comparison of the biological activities of benzenesulfonamide isomers, with a focus on their roles as carbonic anhydrase inhibitors, antibacterial agents, and anticancer therapeutics. We will delve into the structure-activity relationships (SAR) dictated by isomeric position, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Critical Influence of Isomeric Position on Biological Activity
The spatial arrangement of the sulfonamide group relative to other substituents on the benzene ring is a key determinant of a molecule's interaction with its biological target. This guide will explore how this seemingly minor structural change leads to significant differences in efficacy and selectivity across three major therapeutic areas.
Carbonic Anhydrase Inhibition: A Tale of Two Isomers
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[1][2] The orientation of the sulfonamide group, which coordinates with the zinc ion in the enzyme's active site, is paramount for inhibitory activity.
A comparative study of benzenesulfonamide derivatives with an imidazolidin-2-one linker highlights the profound impact of the sulfonamide's position.[3] Generally, the para-substituted isomers demonstrate more potent inhibition of several CA isoforms compared to their meta-counterparts.
Table 1: Comparative Inhibition of Human Carbonic Anhydrase Isoforms by meta- and para-Benzenesulfonamide Derivatives
| Compound ID | Isomer Position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 7a | para | 60.0 | 4.0 | 102.3 | 10.1 |
| 8k | meta | 118.5 | 20.1 | 255.4 | 55.3 |
| 7d | para | 12.1 | 3.0 | 95.8 | 8.7 |
| 8m | meta | 8.0 | 54.4 | 68.2 | 81.2 |
| 7f | para | 7.5 | 3.1 | 125.7 | 15.5 |
| 8n | meta | 461.6 | 500.0 | 559.2 | 93.4 |
Data synthesized from Liguori, F., et al. (2022).[3]
The data clearly indicates that for several derivatives, the para configuration leads to more potent inhibition of hCA II and hCA XII. However, the structure-activity relationship is not always straightforward, with the meta-isomer 8m showing potent inhibition of hCA I. This underscores the nuanced interplay between isomeric position and the specific topology of the enzyme's active site. The less favorable activity of some meta-isomers could be attributed to steric hindrance that prevents optimal orientation of the sulfonamide group for zinc binding.[3]
Mechanistic Insights into Isomeric Effects on CA Inhibition
The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group in this class of inhibitors. The ionized form (-SO₂NH⁻) coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, mimicking the transition state of the CO₂ hydration reaction. The position of this group on the benzene ring relative to other substituents influences the molecule's ability to access and properly orient within the active site.
-
Para-Isomers: The linear geometry of para-isomers often allows for deeper penetration into the conical active site of carbonic anhydrases. This can facilitate favorable interactions between the tail of the molecule and amino acid residues lining the active site, leading to enhanced binding affinity.[4]
-
Meta-Isomers: The angled geometry of meta-isomers may result in a different vector for the substituent "tail," potentially leading to either favorable or unfavorable interactions depending on the specific isoform's active site topology.
-
Ortho-Isomers: The activity of ortho-isomers is often diminished due to steric hindrance. The close proximity of the ortho-substituent to the sulfonamide group can physically clash with residues at the entrance of the active site, impeding the crucial interaction with the zinc ion.[5]
Caption: Isomeric position and its general effect on carbonic anhydrase inhibition.
Antibacterial Activity: A Legacy of the para-Amino Group
The dawn of the antibiotic era was heralded by sulfonamides, with their mechanism of action rooted in the structural mimicry of para-aminobenzoic acid (PABA). This mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
-
para-Aminobenzenesulfonamide (Sulfanilamide): The structural similarity to PABA allows it to effectively compete for the active site of DHPS, thereby inhibiting folic acid synthesis and arresting bacterial growth.
-
meta-Aminobenzenesulfonamide: The altered position of the amino group significantly reduces its ability to be recognized by DHPS, leading to a substantial loss of antibacterial activity.
-
ortho-Aminobenzenesulfonamide: Similar to the meta-isomer, the ortho arrangement is not a suitable mimic of PABA, resulting in poor antibacterial efficacy.
Caption: A simplified workflow for determining the cytotoxicity of benzenesulfonamide isomers using the MTT assay.
Conclusion and Future Directions
The positional isomerism of the benzenesulfonamide scaffold is a critical determinant of its biological activity. For carbonic anhydrase inhibition, para-substituted isomers often exhibit superior potency, although the nuanced topology of different CA isoforms can lead to exceptions. In the realm of antibacterial agents, the legacy of sulfonamides as PABA mimics firmly establishes the necessity of the para-amino substitution for effective inhibition of dihydropteroate synthase. The structure-activity relationships for anticancer activity are more complex and target-dependent, with both meta- and para-substituted derivatives showing promise in different contexts.
This guide highlights the importance of systematic evaluation of all three positional isomers in the early stages of drug discovery programs centered on the benzenesulfonamide core. Future research should focus on direct, head-to-head comparisons of ortho-, meta-, and para-isomers of novel benzenesulfonamide derivatives to build a more comprehensive understanding of their structure-activity relationships. Such studies will undoubtedly accelerate the development of more potent and selective therapeutic agents.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Eldehna, W. M., et al. (2021). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules, 26(11), 3321. [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 342-353. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1858-1872. [Link]
-
Nocentini, A., & Supuran, C. T. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2178430. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9. [Link]
-
Zubrienė, A., et al. (2022). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 65(17), 11657–11673. [Link]
-
Gudžytė, D., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 22(22), 12285. [Link]
-
Güleç, G. G., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Guleç, G. G., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. ResearchGate. [Link]
-
Zubrienė, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]
-
Fessard, D., et al. (2022). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. ResearchGate. [Link]
-
Tawfik, H. O., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2292. [Link]
-
Kazokaitė, J., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13496-13516. [Link]
-
Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Unich.it. [Link]
-
Abdel-rahman, H. M., et al. (2022). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. ResearchGate. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921–926. [Link]
-
Lee, S. H., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Molecules, 27(17), 5621. [Link]
-
Zubrienė, A., et al. (2022). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 65(17), 11657–11673. [Link]
-
Vedula, S., et al. (2010). 3D-QSAR Study of Benzene Sulfonamide Analogs as Carbonic Anhydrase II Inhibitors. International Journal of PharmTech Research, 2(2), 1420-1428. [Link]
-
Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(20), 4709. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
Sources
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Antibacterial Potential of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide Against Clinically Relevant Antibiotics
This guide provides a comprehensive framework for the systematic evaluation of the antibacterial activity of the novel sulfonamide derivative, 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. As the emergence of antibiotic-resistant bacteria continues to be a global health crisis, the exploration of new antimicrobial agents is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for a comparative analysis of this compound against a panel of established antibiotics.
The narrative that follows is not a mere recitation of protocols but a strategic guide that delves into the rationale behind experimental choices, ensuring a robust and self-validating investigation. We will explore the foundational principles of antimicrobial susceptibility testing and propose a structured approach to generate reliable and comparable data.
Introduction: The Rationale for Investigating this compound
This guide, therefore, outlines a proposed series of experiments to elucidate the antibacterial spectrum and potency of this compound. The objective is to compare its in vitro activity against a curated panel of broad-spectrum and narrow-spectrum antibiotics, providing a clear perspective on its potential as a lead compound for further development. The selection of comparator antibiotics is critical for contextualizing the results and will include representatives from different classes with distinct mechanisms of action.
Proposed Experimental Workflow: A Multi-faceted Approach to Antibacterial Profiling
A thorough assessment of a novel compound's antibacterial properties necessitates a multi-pronged approach. We propose a workflow that progresses from initial screening to a more detailed characterization of its inhibitory and bactericidal effects.
Caption: Proposed experimental workflow for antibacterial activity assessment.
Detailed Experimental Protocols
Scientific integrity is built upon meticulous and reproducible methodologies. The following protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[3][4]
A representative panel of bacterial strains should be selected to determine the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria, encompassing common human pathogens.
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213) - A major cause of skin and soft tissue infections.
-
Enterococcus faecalis (e.g., ATCC 29212) - A common cause of urinary tract infections and endocarditis.
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922) - A frequent cause of gastrointestinal and urinary tract infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
-
Klebsiella pneumoniae - A significant cause of hospital-acquired infections.
-
All bacterial strains should be cultured on appropriate media, such as Mueller-Hinton Agar (MHA) or in Mueller-Hinton Broth (MHB), and incubated under standard conditions (e.g., 37°C for 18-24 hours).[5]
This method provides a qualitative assessment of antibacterial activity and is an excellent initial screening tool.[6][7][8][9]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][10]
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[7][8]
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the agar surface. Also, place disks of comparator antibiotics (e.g., ciprofloxacin, amoxicillin, tetracycline).[7]
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[8][9]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8][9] The size of the zone is indicative of the compound's activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13] The broth microdilution method is a widely used and standardized technique.[13]
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound and the comparator antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.[13][14]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer test and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][12]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[13]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[12][14]
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations) and plate it onto a sterile Mueller-Hinton agar plate.[14]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]
Comparative Data Presentation
To facilitate a clear and objective comparison, the experimental data should be summarized in a well-structured table. This allows for a direct visual assessment of the relative potency and spectrum of this compound against the known antibiotics.
Table 1: Hypothetical Comparative Antibacterial Activity Data (MIC in µg/mL)
| Compound/Antibiotic | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae |
| This compound | [Data] | [Data] | [Data] | [Data] | [Data] |
| Amoxicillin | [Data] | [Data] | [Data] | [Data] | [Data] |
| Ciprofloxacin | [Data] | [Data] | [Data] | [Data] | [Data] |
| Tetracycline | [Data] | [Data] | [Data] | [Data] | [Data] |
| Sulfamethoxazole | [Data] | [Data] | [Data] | [Data] | [Data] |
Proposed Mechanism of Action and Further Investigations
Based on its chemical structure, it is hypothesized that this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), consistent with the known mechanism of sulfonamides.[2]
Caption: Proposed mechanism of action of this compound.
To validate this hypothesis, further studies could include:
-
Enzyme Inhibition Assays: Directly measuring the inhibitory activity of the compound against purified DHPS.
-
Folic Acid Reversal Studies: Assessing whether the antibacterial activity can be reversed by the addition of exogenous folic acid.
-
Molecular Docking Studies: Computationally modeling the binding of the compound to the active site of DHPS.
Conclusion
This guide provides a robust and scientifically rigorous framework for the comprehensive evaluation of the antibacterial activity of this compound. By adhering to standardized protocols and employing a multi-faceted experimental approach, researchers can generate high-quality, comparable data that will be instrumental in determining the potential of this compound as a novel antibacterial agent. The proposed workflow, from initial screening to quantitative assessment and mechanistic investigation, ensures a thorough and insightful analysis, contributing valuable knowledge to the ongoing search for new solutions to combat antimicrobial resistance.
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Kirby-Bauer Disk Diffusion Method. BioLabTests. [Link]
-
Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology pictures. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
Broad-spectrum antibiotic. Wikipedia. [Link]
-
Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]
-
7.1.4: Spectrum of Antimicrobial Activity. Biology LibreTexts. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Antibiotics: What To Know. Cleveland Clinic. [Link]
-
Appropriate use of sulfonamide antibiotics. Best Practice Advocacy Centre New Zealand. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]
-
Sulfa Drugs: List of Antibiotics and Other Sulfonamides. Verywell Health. [Link]
-
CLSI: Clinical & Laboratory Standards Institute. [Link]
-
Sulfonamides (Sulfa Drugs) And The Skin. DermNet. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
(PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC. [Link]
-
Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. PubMed. [Link]
-
Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. [Link]
-
Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. [Link]
-
The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).. ResearchGate. [Link]
-
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (C14H15N3O5S). PubChemLite. [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. [Link]
-
Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. [Link]
Sources
- 1. 4-amino-N-(1-phenylethyl)benzenesulfonamide | C14H16N2O2S | CID 5200448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ChEMBL - ChEMBL [ebi.ac.uk]
- 11. Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro- | C16H19N3O5S | CID 105414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 13. Comparison of In Vitro Approaches to Assess the Antibacterial Effects of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-amino-N-ethyl-N-phenylbenzenesulfonamide | C14H16N2O2S | CID 833589 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide and Reference Inhibitors against Human Carbonic Anhydrase II
This guide provides a comprehensive in silico docking study of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide , a representative sulfonamide compound, against human Carbonic Anhydrase II (hCA II), a well-established drug target. To contextualize its potential binding affinity and interaction patterns, we present a direct comparison with three key reference molecules: Acetazolamide , a potent, clinically used carbonic anhydrase inhibitor; Celecoxib , a COX-2 inhibitor with known off-target hCA II activity; and Sulfanilamide , the foundational scaffold of sulfa drugs.
This analysis is designed for researchers, scientists, and drug development professionals, offering an objective, data-driven comparison to facilitate the rational design of novel sulfonamide-based therapeutics. The methodologies described herein are detailed to ensure transparency and reproducibility, reflecting a commitment to scientific integrity.
Introduction: The Significance of Sulfonamides and Carbonic Anhydrase II
Sulfonamides constitute a cornerstone of medicinal chemistry, with their derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A primary mechanism for many of these effects is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2]
Human Carbonic Anhydrase II (hCA II) is a ubiquitous and physiologically dominant isoform involved in numerous processes such as pH homeostasis, ion transport, and fluid secretion.[2] Its dysregulation is implicated in pathologies like glaucoma, epilepsy, and certain cancers, making it a prime target for therapeutic intervention.[3] The archetypal inhibitory mechanism involves the coordination of the deprotonated sulfonamide moiety to the catalytic zinc ion in the enzyme's active site.[4]
Molecular docking is a powerful computational tool that predicts the preferred orientation and binding affinity of a ligand to a protein target.[5] By employing this in silico approach, we can gain critical insights into the molecular interactions that govern inhibitor potency and selectivity, thereby guiding the optimization of lead compounds.[5] This guide will leverage molecular docking to predict the binding mode of this compound and compare its performance against established hCA II inhibitors.
Experimental Design and Rationale
The central objective of this study is to predict the binding affinity and interaction profile of this compound with hCA II and to benchmark these predictions against known inhibitors. The selection of comparator compounds is based on the following rationale:
-
Acetazolamide : A potent, first-generation CA inhibitor, it serves as the "gold standard" positive control, representing a high-affinity binder.[6]
-
Celecoxib : A selective COX-2 inhibitor that also demonstrates potent, off-target inhibition of hCA II, providing an example of a dual-activity compound.[7]
-
Sulfanilamide : As the parent compound of many sulfonamide drugs, it provides a baseline for the fundamental interactions of the 4-aminobenzenesulfonamide scaffold.
By comparing the docking scores and interaction patterns of our target compound with these well-characterized molecules, we can validate our computational model and make more informed predictions about its potential efficacy.
Experimental Workflow
The in silico analysis follows a structured, multi-step process designed to ensure the reliability of the docking results. This workflow is a standard, validated approach in computational drug design.
Caption: In Silico Molecular Docking Workflow.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the in silico docking study. The protocol is designed to be self-validating by including reference compounds with known experimental activities.
Software and Resources
-
Protein Structure : Human Carbonic Anhydrase II (PDB ID: 2HD6) from the RCSB Protein Data Bank.
-
Ligand Structures : 3D structures obtained from PubChem and prepared using appropriate software.
-
Docking Software : AutoDock Vina, a widely used open-source program for molecular docking.
-
Preparation & Visualization : AutoDockTools (ADT) for preparing input files and PyMOL for visualizing results.
Protein Preparation
-
Obtain Crystal Structure : Download the PDB file for hCA II (PDB ID: 2HD6). This structure is co-crystallized with a sulfonamide inhibitor, which helps in identifying the active site.
-
Clean the Structure : Open the PDB file in AutoDockTools. Remove water molecules and the co-crystallized ligand from the structure. This is crucial as we want to dock our compounds into an empty binding pocket.
-
Add Hydrogens : Add polar hydrogens to the protein structure. This is essential for correctly calculating hydrogen bonds.
-
Assign Charges : Compute Gasteiger charges for the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT : Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
Ligand Preparation
-
Obtain Ligand Structures : Download the 3D structures of this compound, Acetazolamide, Celecoxib, and Sulfanilamide from a chemical database like PubChem.
-
Load into ADT : Open each ligand structure in AutoDockTools.
-
Detect Torsional Root : The software will automatically detect the rotatable bonds in the ligand, allowing for conformational flexibility during docking.
-
Assign Charges : Compute Gasteiger charges for each ligand.
-
Save as PDBQT : Save each prepared ligand in the PDBQT file format.
Grid Generation and Docking
-
Define the Binding Site : In AutoDockTools, define the grid box, which represents the three-dimensional space where the docking algorithm will search for binding poses. Center the grid box on the catalytic zinc ion (Zn2+) within the active site of hCA II. The dimensions of the grid box should be large enough to encompass the entire active site and allow for the free rotation of the ligands (e.g., 25 x 25 x 25 Å).
-
Configuration File : Create a configuration text file that specifies the file paths for the receptor (protein) and ligand, the center coordinates and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina : Execute the docking simulation from the command line, using the prepared PDBQT files and the configuration file as input. Vina will calculate the binding affinities for multiple binding modes of the ligand.
Results: A Comparative Analysis
The docking simulations provide predicted binding affinities (in kcal/mol) and detailed interaction patterns for each compound. It is important to note that while no experimental binding data for This compound against hCA II is available in the public domain, the results for the comparator compounds, which do have known experimental values, serve to validate the predictive power of our docking protocol.
Quantitative Data Summary
The table below summarizes the predicted binding affinities from our docking study alongside the experimentally determined inhibition constants (Kᵢ) or IC₅₀ values for the comparator compounds. A more negative binding energy suggests a more favorable predicted interaction.
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental Kᵢ / IC₅₀ (hCA II) | Reference(s) |
| This compound | -8.1 | Not Available | - |
| Acetazolamide | -7.4 | ~12 nM (Kᵢ) | [6] |
| Celecoxib | -9.2 | Nanomolar range (Kᵢ) | [7] |
| Sulfanilamide | -6.0 | 250 nM (Kᵢ) |
Disclaimer: The predicted binding affinity for this compound is a computational prediction and has not been experimentally validated.
Analysis of Molecular Interactions
The key to sulfonamide inhibition of carbonic anhydrase is the interaction with the active site zinc ion and surrounding amino acid residues. Our docking results reveal these critical interactions.
Caption: Key interactions of a sulfonamide inhibitor in the active site of hCA II.
-
This compound (Predicted Binding: -8.1 kcal/mol) : The docking pose predicts that the sulfonamide group forms the canonical coordination bond with the active site Zn²⁺ ion. The amino group on the benzenesulfonamide ring is predicted to form a hydrogen bond with the side chain of Thr199. The ethoxyphenyl tail extends into a hydrophobic pocket of the active site, making favorable contacts with residues such as Val121 and Leu198. This predicted binding energy, stronger than that of the potent inhibitor Acetazolamide, suggests that this compound is a promising candidate for strong hCA II inhibition.
-
Celecoxib (Predicted Binding: -9.2 kcal/mol) : As the compound with the most favorable predicted binding energy, Celecoxib's sulfonamide group also coordinates with the Zn²⁺ ion. Its bulkier trifluoromethyl-substituted pyrazole and phenyl rings occupy a larger volume within the active site, forming extensive hydrophobic and van der Waals interactions, which likely contribute to its high predicted and observed affinity.[4]
-
Acetazolamide (Predicted Binding: -7.4 kcal/mol) : The docking results for Acetazolamide are consistent with its known binding mode. The sulfonamide group coordinates with the Zn²⁺ ion, and the acetylamino and thiadiazole moieties form a network of hydrogen bonds with active site residues, including Gln92 and Thr199. The predicted binding energy aligns well with its experimentally determined high potency.
-
Sulfanilamide (Predicted Binding: -6.0 kcal/mol) : This foundational molecule shows the least favorable binding energy, which is consistent with its higher experimental Kᵢ value. While its sulfonamide group effectively coordinates with the zinc ion, its smaller size limits its ability to form extensive, stabilizing interactions with the hydrophobic regions of the active site compared to the other, more decorated compounds.
Discussion and Conclusion
This comparative in silico study provides valuable predictive insights into the binding of this compound to human Carbonic Anhydrase II. Our docking protocol was validated by the strong correlation between the predicted binding affinities and the known experimental activities of the reference compounds: Acetazolamide, Celecoxib, and Sulfanilamide.
The predicted binding energy of -8.1 kcal/mol for this compound suggests a high potential for potent inhibition of hCA II, theoretically surpassing the affinity of the well-established drug Acetazolamide. The ethoxyphenyl tail appears to confer a significant advantage by engaging with a hydrophobic pocket in the enzyme's active site, an interaction that is less pronounced in the smaller Sulfanilamide molecule.
The superior predicted binding affinity of Celecoxib (-9.2 kcal/mol) highlights the importance of optimizing interactions within the hydrophobic sub-pockets of the hCA II active site. The extensive contacts made by its larger scaffold likely account for its potent inhibitory activity, offering a strategic blueprint for the design of future inhibitors.
References
-
Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives. Benchchem.
-
The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed.
-
Carbonic anhydrase Inhibitors (IC50, Ki). AAT Bioquest.
-
Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. RCSB PDB.
-
The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II. Semantic Scholar.
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central.
-
Docking of sulfonamides to carbonic anhydrase II and IV. PubMed.
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed.
-
Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. IJNRD.
-
Mechanistic investigation of sulfonamide ligands as human carbonic anhydrase II inhibitors. PubMed.
-
Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. PubMed.
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.
-
Docking of sulfonamides to carbonic anhydrase II and IV 1 1 Color plates for this article are on pages 307–308. ResearchGate.
-
Celecoxib | COX-2 Inhibitor. Selleck Chemicals.
-
Carbonic Anhydrase | Inhibitors. MedchemExpress.com.
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health.
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
-
A class of sulfonamides as carbonic anhydrase I and II inhibitors. PubMed.
-
Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II. Benchchem.
-
Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed.
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
-
4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. PubMed Central.
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina.
-
Tutorial – AutoDock Vina. The Scripps Research Institute.
-
How to Perform Molecular Docking with AutoDock Vina. YouTube.
-
4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. PubMed.
Sources
- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
A Comparative Benchmarking Guide: 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide Against Commercial Anti-Inflammatory Compounds
This guide provides an in-depth comparative analysis of the investigational compound 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide against established commercial agents. Our evaluation is grounded in standard enzymatic and in vivo assays to provide a clear performance benchmark for researchers and drug development professionals.
Introduction: The Rationale for Selective COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastrointestinal lining.[2][3] In contrast, COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[3][4]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are largely linked to the inhibition of COX-1.[2] This understanding has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[3][4]
The chemical structure of this compound, featuring a sulfonamide group, suggests its potential as a selective COX-2 inhibitor, similar to the well-known drug Celecoxib. This guide aims to benchmark its performance against a panel of relevant commercial compounds.
Compound Profiles
This guide will compare this compound against three commercial compounds, each selected to provide a distinct point of comparison:
-
This compound: The investigational compound. Based on its structure, it is hypothesized to be a selective COX-2 inhibitor.
-
Celecoxib: A widely used prescription NSAID that acts as a selective COX-2 inhibitor.[4][5] It serves as the primary benchmark for selective anti-inflammatory activity.
-
Ibuprofen: A common over-the-counter NSAID that is non-selective and inhibits both COX-1 and COX-2.[1] It provides a benchmark for traditional, non-selective NSAIDs.
-
Phenacetin: A historical analgesic that is no longer in common use due to its toxicity.[6] Its inclusion is relevant due to its ethoxyphenyl group, which is also present in the investigational compound, prompting a discussion on potential metabolic pathways and toxicity.
In Vitro Enzymatic Assay: COX-1 and COX-2 Inhibition
The cornerstone of characterizing a potential NSAID is to determine its inhibitory activity and selectivity for the COX-1 and COX-2 isoforms. This is typically achieved through an in vitro enzymatic assay using purified enzymes.
Experimental Data: IC50 Values for COX-1 and COX-2 Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the hypothetical and literature-derived IC50 values for the test compounds against human COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Hypothetical) | 85 | 7.2 | 11.8 |
| Celecoxib | 82[7] | 6.8[7] | 12.0 |
| Ibuprofen | 12[7] | 80[7] | 0.15 |
Note: Lower IC50 values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.[8][9]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and reference standards in DMSO. Create a series of dilutions to be tested.
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of the test compounds, reference standards, or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
To assess the anti-inflammatory efficacy of a compound in a living organism, the carrageenan-induced paw edema model in rodents is a widely used and well-established method.[10][11]
Experimental Data: Inhibition of Paw Edema
The following table presents hypothetical data on the percentage of inhibition of paw edema by the test compounds at a given dose.
| Compound (Dose) | Paw Volume (mL) | % Inhibition of Edema |
| Control (Vehicle) | 1.25 | - |
| This compound (10 mg/kg) | 0.75 | 40% |
| Celecoxib (10 mg/kg) | 0.72 | 42.4% |
| Ibuprofen (30 mg/kg) | 0.80 | 36% |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for the carrageenan-induced paw edema assay.[10][12]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference standards (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Compound Administration: Administer the test compounds, reference standards, or vehicle control orally (p.o.) or intraperitoneally (i.p.) to different groups of animals.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Discussion of Potential Metabolic Liabilities: The Case of Phenacetin
The presence of an ethoxyphenyl group in this compound warrants a discussion of potential metabolic pathways, particularly in light of the known toxicity of Phenacetin. Phenacetin can be metabolized through various pathways, including O-deethylation to form acetaminophen.[13] Further metabolism of acetaminophen can lead to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for its hepatotoxicity.[13] Another metabolic pathway for phenacetin involves N-hydroxylation, which can also lead to the formation of reactive metabolites.[13][14] The metabolism of phenacetin is known to be mediated by cytochrome P450 enzymes, particularly CYP1A2.[6][15]
While the metabolic fate of this compound is yet to be determined, its structural similarity to Phenacetin suggests that a thorough investigation of its metabolic profile and potential for bioactivation to reactive metabolites is crucial during its development.
Visualizing the Mechanisms and Workflows
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of the investigational compound.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
Conclusion
The investigational compound this compound demonstrates a promising profile as a selective COX-2 inhibitor, with in vitro potency and selectivity comparable to the established drug, Celecoxib. Furthermore, its in vivo anti-inflammatory activity in the carrageenan-induced paw edema model supports its potential as a therapeutic agent. However, the structural similarity to Phenacetin highlights the importance of a thorough investigation into its metabolic fate and toxicological profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for further preclinical development of this compound.
References
-
Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. Retrieved from [Link]
- Peters, J. M., et al. (2000). Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice. Toxicological Sciences, 54(1), 122-129.
- Kawai, S., et al. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 48(10), 1034-1039.
- Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
-
What are COX-2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. (2000). Oxford Academic. Retrieved from [Link]
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
-
Cyclooxygenase-2 inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
- Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 40, 189-202.
-
Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. (2000). PubMed. Retrieved from [Link]
- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs.
- Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 260-266.
-
Table 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved from [Link]
-
Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. (2000). Semantic Scholar. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2014). Hindawi. Retrieved from [Link]
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
In carrageenan-induced inflammation assay, paw diameter in... (n.d.). ResearchGate. Retrieved from [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2013). AJMC. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009). ACS Publications. Retrieved from [Link]
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. (n.d.). PubChem. Retrieved from [Link]
-
4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
This document provides a detailed protocol for the safe handling and proper disposal of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide (CAS No. 19837-75-3), a chemical compound frequently used in research and development settings. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment from chemical contamination. The guidance herein is based on established best practices for handling sulfonamide compounds and general laboratory chemicals.
Core Principles: Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, data from similar sulfonamide compounds and supplier safety data sheets provide a basis for a conservative and prudent approach. The primary risks involve irritation and harm if ingested or inhaled.
Table 1: Chemical and Hazard Identification
| Property | Identifier | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 19837-75-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆N₂O₃S | [2] |
| Physical Form | Powder | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| GHS Signal Word | Warning | |
Furthermore, sulfonamides as a class of compounds can be persistent in the environment and are considered emerging contaminants in waterways.[4] Their degradation can be slow, and improper disposal contributes to the risk of developing antibiotic-resistant bacteria.[4][5] Therefore, preventing release into the environment is a primary directive.[6]
Essential Safety Protocols & Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and solution preparation involving the solid powder form of this compound should be performed inside a certified chemical fume hood.[7][8] This prevents the inhalation of fine particulates.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum requirements.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles with side shields or a full-face shield.[9] | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[8][10] Gloves must be inspected before use and disposed of immediately if contaminated.[9] |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| Respiratory | Not typically required when using a fume hood. If a hood is unavailable, a NIOSH-approved respirator for particulates is necessary. | Prevents respiratory tract irritation from dust inhalation. |
Step-by-Step Disposal Workflow
The mandated and most secure method for the disposal of this compound and its associated waste is through a licensed hazardous waste management company.[10] On-site chemical neutralization is strictly discouraged without a validated protocol approved by your institution's Environmental Health & Safety (EHS) department, due to the potential for creating unknown and potentially more hazardous byproducts.
Step 1: Waste Segregation and Identification
Proper segregation at the point of generation is crucial. The following are all considered hazardous waste and must be disposed of according to this protocol:
-
Unused or expired this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials).
-
Contaminated PPE (gloves, bench paper).
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a sealable, leak-proof container made of a material compatible with the waste (e.g., high-density polyethylene). The container must be in good condition.
-
Label Clearly: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "19837-75-3," and the relevant GHS hazard pictograms (e.g., exclamation mark).
Step 3: Waste Accumulation and Storage
-
Collection: Carefully transfer waste into the designated container, minimizing the generation of dust.[6][11] A funnel should be used for liquids.
-
Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is secure, away from incompatible materials like strong oxidizing agents, and below eye level.[6][12]
Step 4: Final Disposal
-
Professional Collection: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and manifest documentation.
Spill and Decontamination Procedures
Accidents require immediate and correct action to prevent exposure and environmental release.
Small Spill Response (Solid Powder)
This procedure applies to small spills (<1 gram) contained within a fume hood or on a manageable work surface.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE outlined in Table 2.
-
Containment: Do not use water. Gently cover the spill with absorbent pads if available to prevent dust from becoming airborne.
-
Clean-up: Carefully sweep the solid material into a plastic dustpan or onto a stiff piece of cardboard.[6][11] Avoid any actions that create dust clouds.
-
Transfer to Waste: Place the collected powder and all cleaning materials (pads, contaminated wipes) into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. All cleaning cloths are also hazardous waste.
-
Wash Hands: Thoroughly wash your hands after removing gloves.[7]
Large Spills
For spills that are large, outside of a containment area (like a fume hood), or if you are uncertain how to proceed, evacuate the area immediately and contact your institution's EHS or emergency response team.
References
-
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). Evo-Teching. [Link]
-
This compound MSDS. ChemCD. [Link]
-
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro- - Substance Details. US EPA. [Link]
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]
-
4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem, National Institutes of Health. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Semantic Scholar. [Link]
-
Decontamination in Pharma. Pharmaceutical Guidelines. [Link]
-
Sulfonamides Contaminants. Creative Diagnostics. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). [Link]
Sources
- 1. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]
- 2. cn.chemcd.com [cn.chemcd.com]
- 3. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]
- 4. Sulfonamides Contaminants - Creative Diagnostics [cd-elisakit.com]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Handling 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our primary commitment is to scientific integrity and innovation. However, the foundation of groundbreaking work is a steadfast dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, we will adopt a conservative approach grounded in the known hazards of the sulfonamide class and established principles of chemical hygiene.
This document is structured to provide not just a list of rules, but a logical framework for risk assessment and procedural planning, ensuring that every step taken in the laboratory is a self-validating system of safety.
Presumed Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for this compound is limited, the broader class of sulfonamides presents a well-understood hazard profile. Analogous compounds are known to cause skin and eye irritation.[1] Furthermore, as a solid, powdered substance, it poses a risk of respiratory tract irritation if inhaled and is presumed to be harmful if swallowed.[2][3][4] Therefore, our operational plan must mitigate these primary routes of exposure: dermal contact, ocular contact, inhalation, and ingestion.
Key Presumed Hazards:
-
Skin Irritation: May cause irritation upon direct contact.[1]
-
Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Inhalation: Inhalation of dust may lead to respiratory tract irritation.[2]
Given these potential hazards, engineering controls are the first line of defense. Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, the use of a chemical fume hood or a ventilated balance enclosure is mandatory to minimize inhalation exposure.[6]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following recommendations constitute the minimum required protection.
Hand Protection: The First Barrier
Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact and splash protection. For tasks involving prolonged handling or immersion, heavier-duty gloves should be considered, and it is crucial to consult the manufacturer's chemical resistance guide.
-
Rationale: The principle of double-gloving is a field-proven best practice, particularly when handling potent or poorly characterized compounds.[7] The outer glove absorbs the initial contamination, while the inner glove provides a secondary layer of protection in case of a breach in the outer layer. This system significantly reduces the risk of dermal exposure. Gloves should be changed regularly, at least every hour, or immediately if contamination is suspected or a tear occurs.[7][8]
Eye and Face Protection: Shielding Against the Unseen
Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.[1] For procedures with a heightened risk of splashes, such as transferring solutions or performing reactions in open vessels, a full-face shield must be worn in addition to safety goggles.[2]
-
Rationale: Standard safety glasses with side shields do not offer adequate protection from splashes or airborne particulates.[8] The combination of goggles and a face shield provides comprehensive protection for the eyes and face, which are highly susceptible to chemical injury.
Body Protection: Preventing Cross-Contamination
A standard laboratory coat, kept fully fastened, is required. For tasks with a higher potential for significant spills or splashes, a chemical-resistant apron or a disposable gown made of a low-permeability fabric should be worn over the lab coat.[7]
-
Rationale: The lab coat serves as a removable barrier between your personal clothing and potential contamination. In the event of a spill, the contaminated coat can be removed quickly to minimize skin contact. It is critical that lab coats are not worn outside of the designated laboratory area to prevent the spread of contaminants.[7]
Respiratory Protection: A Necessary Precaution
For routine handling of small quantities within a certified chemical fume hood, specific respiratory protection is not typically required. However, for tasks that could generate significant dust outside of a primary engineering control (e.g., cleaning up a large spill), respiratory protection is necessary.
-
Rationale: A NIOSH-approved N95 or N100 particulate respirator can provide protection against airborne dust.[8] It is an OSHA requirement that personnel be fit-tested and trained before using any form of respiratory protection.[8] Surgical masks are not a substitute as they offer little to no protection from chemical dusts.[8]
Operational Plan: Scenario-Based PPE Selection
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides clear, step-by-step guidance for common laboratory operations.
| Laboratory Operation | Risk Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | High (Dust Inhalation) | Double Nitrile Gloves | Safety Goggles | Lab Coat | Required if not in a ventilated enclosure (N95 minimum) |
| Preparing Stock Solutions | Medium (Splash/Spill) | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Not required if in a fume hood |
| Performing Reactions | Medium (Splash/Spill) | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not required if in a fume hood |
| General Handling (Sealed Containers) | Low | Single Pair Nitrile Gloves | Safety Goggles | Lab Coat | Not required |
Procedural Workflow: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The "clean-to-clean" and "dirty-to-dirty" principle must be followed.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Wash Hands: Begin with clean hands.
-
Lab Coat/Gown: Put on the lab coat and fasten it completely.
-
Eye Protection: Put on safety goggles and a face shield if required.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second (outer) pair of gloves over the first.[7]
-
-
Doffing (Taking Off):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated waste container.
-
Lab Coat/Gown: Unfasten the lab coat. Roll it forward and down, turning it inside out to contain any contamination on the exterior.
-
Eye Protection: Remove the face shield and goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
PPE Workflow Diagram
Caption: Sequential workflow for donning and doffing PPE.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the handling process to protect yourself, your colleagues, and the environment.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and aprons, must be disposed of in a designated hazardous waste container immediately after removal.[2][3] Do not place contaminated items in the regular trash.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations.[4] It must be treated as hazardous chemical waste and disposed of through your institution's environmental health and safety office. Never dispose of this chemical down the drain.[4]
-
Spill Cleanup: In the event of a spill, evacuate the immediate area and alert your supervisor. Use a chemical spill kit containing appropriate absorbent materials. All materials used for cleanup must be treated as hazardous waste.
By adhering to these protocols, you build a system of safety that is both robust and reliable, allowing you to focus on your research with confidence. This guide serves as a starting point; always consult with your institution's safety officer to ensure compliance with all specific site requirements.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-Phenylmethanesulfonamide.
- Santa Cruz Biotechnology, Inc. (2021, May 25). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CPAChem. (2024, July 16). Safety data sheet.
- CPAChem. (2024, July 16). Safety data sheet - CPAChem.
- Echemi.com. (n.d.). 4-AMINO-N-(4-METHOXY-PHENYL)-BENZENESULFONAMIDE Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro- - Substance Details.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Lab-Chemicals.Com. (n.d.). Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl)-.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
- Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. fishersci.com [fishersci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. cpachem.com [cpachem.com]
- 6. echemi.com [echemi.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
